N-Acetyl 3,5-dibromo-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dibromo-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGGWMAUYBKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674367 | |
| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855929-29-2 | |
| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Acetyl 3,5-dibromo-2-nitroaniline: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl 3,5-dibromo-2-nitroaniline (CAS Number: 855929-29-2) is a specialized aromatic compound that has emerged as a valuable building block in the field of chemical biology and drug discovery. Its unique substitution pattern, featuring two bromine atoms, a nitro group, and an acetylated amine on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its pivotal role as a precursor in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Acetyl 3,5-dibromo-2-nitroaniline is essential for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 855929-29-2 | [1][2] |
| Molecular Formula | C₈H₆Br₂N₂O₃ | [1][2] |
| Molecular Weight | 337.95 g/mol | [2] |
| Appearance | Likely a solid | Inferred from related compounds |
| Purity | Typically >97% | [3] |
| Storage | Room temperature | [3] |
Synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline
The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline can be logically approached through a two-step process starting from the commercially available 3,5-dibromoaniline. This strategy involves the regioselective nitration of the aniline ring, followed by the acetylation of the amino group. The order of these steps is crucial to achieve the desired isomer. Direct nitration of anilines can be complex due to the activating and ortho-, para-directing nature of the amino group, as well as the potential for oxidation and the formation of anilinium ions in the acidic nitrating medium, which would direct nitration to the meta-position.[4] Therefore, a plausible and controlled synthetic route is proposed below.
Synthetic Scheme
Caption: Proposed two-step synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline.
Step 1: Synthesis of 3,5-Dibromo-2-nitroaniline
The initial step involves the nitration of 3,5-dibromoaniline. The two bromine atoms are meta-directing and deactivating, while the amino group is ortho-, para-directing and strongly activating. The steric hindrance from the bromine atoms and the electronic effects will likely favor the introduction of the nitro group at the 2-position.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dibromoaniline (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.
-
Nitration: Add the nitrating mixture dropwise to the solution of 3,5-dibromoaniline while maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitate, 3,5-dibromo-2-nitroaniline, is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Step 2: Synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline
The second step is the acetylation of the amino group of 3,5-dibromo-2-nitroaniline. This is a standard procedure often carried out using acetic anhydride.
Experimental Protocol:
-
Reaction Setup: Dissolve 3,5-dibromo-2-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine in a round-bottom flask.
-
Acetylation: Add acetic anhydride (1.2 equivalents) to the solution. The reaction can be stirred at room temperature or gently heated to ensure completion.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid N-Acetyl 3,5-dibromo-2-nitroaniline by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Application in Targeted Protein Degradation: A PROTAC Building Block
The designation of N-Acetyl 3,5-dibromo-2-nitroaniline as a "Protein Degrader Building Block" strongly indicates its utility in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7]
A typical PROTAC molecule consists of three key components:
-
A "warhead" ligand that binds to the target protein of interest.
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).
-
A chemical linker that connects the warhead and the E3 ligase ligand.
The modular nature of PROTACs allows for the rational design and synthesis of degraders for a wide range of protein targets.[8]
Plausible Role of N-Acetyl 3,5-dibromo-2-nitroaniline
Given its structure, N-Acetyl 3,5-dibromo-2-nitroaniline is likely a precursor to a "warhead" ligand that targets a specific protein. The bromine atoms on the aromatic ring serve as convenient handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. The nitro group can also be a site for chemical transformation, for instance, reduction to an amine, which can then be further functionalized.
The development of a PROTAC using this building block would involve several subsequent synthetic steps to attach a linker and an E3 ligase ligand.
Conceptual Workflow for PROTAC Synthesis
Caption: A conceptual workflow illustrating the use of N-Acetyl 3,5-dibromo-2-nitroaniline as a starting material for PROTAC synthesis.
Conclusion
N-Acetyl 3,5-dibromo-2-nitroaniline is a strategically designed chemical entity with significant potential in the rapidly advancing field of targeted protein degradation. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. As a versatile building block, it provides a valuable starting point for the development of novel PROTACs, empowering researchers and drug developers to explore new therapeutic avenues by targeting previously "undruggable" proteins. The continued exploration of such building blocks will undoubtedly fuel the expansion of the PROTAC toolbox and accelerate the discovery of next-generation therapeutics.
References
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Acetyl 3,5-dibromo-2-nitroaniline chemical properties
An In-depth Technical Guide to N-Acetyl 3,5-dibromo-2-nitroaniline
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of N-Acetyl 3,5-dibromo-2-nitroaniline, a halogenated nitroaromatic compound. It is intended for researchers, chemists, and professionals in drug development who may utilize this molecule as a versatile intermediate in organic synthesis. This guide delves into its chemical properties, a detailed synthetic protocol, spectral characteristics, reactivity, and essential safety protocols, grounding all claims in established chemical principles and available data.
Core Physicochemical Properties
N-Acetyl 3,5-dibromo-2-nitroaniline is a solid, crystalline compound at room temperature. Its molecular structure, characterized by the presence of an acetylated amino group, a nitro group, and two bromine atoms on a benzene ring, makes it a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and potential pharmaceutical agents.[1]
| Property | Value | Source |
| CAS Number | 855929-29-2 | [1][2][3] |
| Molecular Formula | C₈H₆Br₂N₂O₃ | [1][2] |
| Molecular Weight | 337.95 g/mol (or ~338.0 g/mol ) | [1][2][3] |
| Purity | Typically ≥97% | [1] |
| Storage | Store at room temperature. | [1] |
Molecular Structure and Inherent Reactivity
The arrangement of functional groups on the aniline ring dictates the molecule's electronic properties and reactivity. The nitro group (-NO₂) is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. Conversely, the acetylamino group (-NHCOCH₃) is an activating, ortho-, para-directing group, though its influence is modulated by the powerful deactivating effect of the adjacent nitro group. The two bromine atoms provide sites for metal-catalyzed cross-coupling reactions.
Caption: Synthetic workflow for N-Acetyl 3,5-dibromo-2-nitroaniline.
Detailed Experimental Protocol
Step 1: Synthesis of N-Acetyl-2-nitroaniline
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 13.8 g (0.1 mol) of 2-nitroaniline in 50 mL of glacial acetic acid. [4]2. Reagent Addition: While stirring, carefully and slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution.
-
Reaction: Gently heat the mixture to reflux for 30-45 minutes. The reaction is exothermic, so initial heating should be cautious.
-
Isolation: Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with vigorous stirring.
-
Filtration: The yellow precipitate of N-acetyl-2-nitroaniline is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
Step 2: Synthesis of N-Acetyl-3,5-dibromo-2-nitroaniline
-
Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap, dissolve the dried N-acetyl-2-nitroaniline (0.05 mol) in 100 mL of glacial acetic acid.
-
Reagent Addition: From the dropping funnel, add a solution of 5.6 mL (0.11 mol) of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes. The reaction should be performed in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the reaction mixture into 400 mL of ice-cold water. A pale yellow or off-white solid will precipitate.
-
Work-up: Stir the suspension for 15 minutes, then add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure N-Acetyl 3,5-dibromo-2-nitroaniline.
Spectral Characterization (Predicted)
While specific spectra require experimental acquisition, the structure allows for the prediction of key features.
| Spectroscopy | Predicted Features |
|---|---|
| ¹H NMR | - A singlet around δ 2.2-2.5 ppm (3H) for the acetyl (-COCH₃) protons.- Two doublets in the aromatic region (δ 7.5-8.5 ppm), each integrating to 1H, corresponding to the two aromatic protons. Their meta-coupling (J ≈ 2-3 Hz) would be characteristic.- A broad singlet for the amide proton (-NH) at δ 9-11 ppm. |
| ¹³C NMR | - A signal around δ 25 ppm for the methyl carbon.- A signal around δ 168-170 ppm for the carbonyl carbon.- Six distinct signals in the aromatic region (δ 110-150 ppm), including two signals for carbons bearing bromine atoms. |
| IR (Infrared) | - N-H stretching vibration around 3250-3350 cm⁻¹.- C=O (amide I) stretching around 1660-1690 cm⁻¹.- N-O asymmetric and symmetric stretching of the nitro group around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-Br stretching in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spec. | - A characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This will appear as three peaks at m/z ≈ 336, 338, and 340 in an approximate 1:2:1 intensity ratio. |
Reactivity and Synthetic Applications
This compound is a versatile intermediate due to its multiple reactive sites.
-
Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields N-acetyl-3,5-dibromo-1,2-diaminobenzene, a key precursor for synthesizing substituted benzimidazoles, which are important scaffolds in medicinal chemistry.
-
Amide Hydrolysis: The N-acetyl group can be cleaved under acidic or basic conditions to regenerate the free amine, yielding 3,5-dibromo-2-nitroaniline. This allows for subsequent modification of the amino group.
-
Cross-Coupling Reactions: The two C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This enables the introduction of aryl, vinyl, or alkynyl groups, providing a pathway to complex, highly functionalized aromatic structures.
Caption: Key reaction pathways for N-Acetyl 3,5-dibromo-2-nitroaniline.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not readily available in the search results, data from structurally related nitroanilines and bromoanilines suggest that it should be handled with significant care. [5]
-
Hazard Classification: Based on related compounds like 2-nitroaniline, this substance should be presumed to be toxic if swallowed, in contact with skin, or if inhaled. [5]It may cause irritation to the skin and eyes and may lead to organ damage through prolonged or repeated exposure. [5]* Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If dust is generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up place. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [5][6]
References
- CPAchem Ltd. (n.d.). Safety data sheet for N-Methyl-2-nitroaniline.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Nitroaniline.
- Sigma-Aldrich. (2024). Safety Data Sheet for 2-Nitroaniline.
- BLDpharm. (n.d.). N-Acetyl 3,5-dibromo-2-nitroaniline.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for o-Nitroaniline.
- Stellarsmart. (n.d.). N-Acetyl 3, 5-dibromo-2-nitroaniline, min 97%.
- Pharmaffiliates. (n.d.). N-Acetyl 3,5-dibromo-2-nitroaniline.
- Santa Cruz Biotechnology, Inc. (n.d.). N-Acetyl 3,5-dibromo-2-nitroaniline.
-
PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]
Sources
N-Acetyl 3,5-dibromo-2-nitroaniline synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl 3,5-dibromo-2-nitroaniline
Introduction
N-Acetyl 3,5-dibromo-2-nitroaniline is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring an acetylated amine, a nitro group, and two bromine atoms on the phenyl ring—provides multiple reaction sites for further chemical modification. The strategic placement of these groups, particularly the ortho-nitro and meta-bromo substituents relative to the acetylamino group, creates a specific electronic and steric environment that can be leveraged in the design of complex molecular architectures and pharmacologically active agents.
This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of N-Acetyl 3,5-dibromo-2-nitroaniline (CAS No: 855929-29-2).[1][2][3][4] We will move beyond a simple recitation of steps to explain the underlying chemical principles that govern the synthetic strategy and the logic behind the characterization techniques. This ensures a reproducible and well-understood process, from initial reaction to final structural confirmation.
Section 1: Synthetic Strategy & Retrosynthetic Analysis
The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline is most logically approached via a two-step sequence. A retrosynthetic analysis reveals the most viable precursor to be 3,5-dibromo-2-nitroaniline. The final step is a straightforward N-acetylation of this precursor.
The key challenge lies in the synthesis of the 3,5-dibromo-2-nitroaniline intermediate with the correct regiochemistry. Direct bromination of 2-nitroaniline is not feasible for obtaining this isomer, as the strongly activating ortho-, para-directing amino group would direct bromination to the 4- and 6-positions.[5] Therefore, a more robust strategy is required. Our proposed pathway begins with a suitable precursor that allows for controlled introduction of the required functional groups. While a direct synthesis for 3,5-dibromo-2-nitroaniline is not readily found in literature, a plausible and chemically sound approach involves the selective nitration of 3,5-dibromoaniline. The amino group in 3,5-dibromoaniline is a powerful ortho-, para-directing group, making the 2-, 4-, and 6-positions susceptible to electrophilic attack. The steric hindrance from the two bulky bromine atoms at the 3- and 5-positions will favor nitration at the less hindered 2-position.
This leads to the following two-stage synthetic plan:
-
Nitration: Electrophilic aromatic substitution on 3,5-dibromoaniline to introduce a nitro group at the C2 position, yielding 3,5-dibromo-2-nitroaniline.
-
Acetylation: N-acetylation of the 3,5-dibromo-2-nitroaniline intermediate using an appropriate acetylating agent to form the final product.
Caption: Overall synthetic scheme for N-Acetyl 3,5-dibromo-2-nitroaniline.
Section 2: Synthesis of Precursor: 3,5-Dibromo-2-nitroaniline
Principle of the Reaction
This synthesis relies on the principles of electrophilic aromatic substitution. A nitronium ion (NO₂⁺) is generated in situ from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The electron-rich aniline ring of the 3,5-dibromoaniline substrate attacks the nitronium ion. The amino group (-NH₂) is a strongly activating ortho-, para-director. While the bromine atoms are deactivating, they are also ortho-, para-directing. The combined directing effects strongly favor substitution at the 2-, 4-, and 6-positions. Due to the significant steric hindrance posed by the bromine atoms at positions 3 and 5, the electrophilic attack preferentially occurs at the less sterically encumbered C2 position, leading to the desired 3,5-dibromo-2-nitroaniline isomer.
Experimental Protocol
Safety Note: This procedure involves the use of highly corrosive and oxidizing concentrated acids. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dibromoaniline (10.0 g, 39.8 mmol).
-
Acidification: Cool the flask in an ice-salt bath to -5 °C. Slowly add concentrated sulfuric acid (50 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. Stir until all the aniline salt has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (3.0 mL, ~43.8 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred aniline salt solution over 30 minutes. Meticulously maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. The crude product will precipitate as a yellow solid.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 3,5-dibromo-2-nitroaniline as a yellow crystalline solid. Dry the purified product in a vacuum oven.
Section 3: Synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline
Principle of the Reaction
This step is a classic nucleophilic acyl substitution reaction. The nitrogen atom of the amino group in 3,5-dibromo-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[6] This forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a stable leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the aniline, yields the stable N-acetylated amide product. Acetic anhydride is chosen as the acetylating agent for its high reactivity and the fact that the byproduct, acetic acid, is easily removed.
Caption: Mechanism for the N-acetylation of an aniline derivative.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place the purified 3,5-dibromo-2-nitroaniline (5.0 g, 15.8 mmol).
-
Addition of Reagents: Add glacial acetic acid (20 mL) followed by acetic anhydride (5 mL, 52.9 mmol).
-
Heating: Heat the mixture to a gentle reflux (approximately 120 °C) using a heating mantle. Maintain the reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, cool the flask further in an ice bath.
-
Work-up: Slowly pour the cooled reaction mixture into 150 mL of ice-cold water with constant, vigorous stirring. The N-acetylated product will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove residual acetic acid.
-
Purification: The crude N-Acetyl 3,5-dibromo-2-nitroaniline can be purified by recrystallization from an ethanol/water mixture to afford the final product as a pure crystalline solid. Dry the crystals under vacuum.
Section 4: Comprehensive Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized N-Acetyl 3,5-dibromo-2-nitroaniline. The following data are predicted based on the known effects of the constituent functional groups on spectroscopic measurements.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 855929-29-2 | [1][2][3][4] |
| Molecular Formula | C₈H₆Br₂N₂O₃ | [2][3][4] |
| Molecular Weight | 337.95 g/mol | [2] |
| Appearance | Pale yellow to yellow crystalline solid | (Predicted) |
| Melting Point | (Not reported, expected to be >150 °C) | |
| Solubility | Insoluble in water; soluble in acetone, DMSO, ethyl acetate | (Predicted) |
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present. A KBr pellet or ATR-FTIR method can be used.[7]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3250 | N-H Stretch | Secondary Amide (-NH-CO) |
| ~3100-3000 | Aromatic C-H Stretch | Ar-H |
| ~1680-1660 | C=O Stretch (Amide I) | Acetyl group (-CO-CH₃) |
| ~1550-1530 | N-O Asymmetric Stretch | Nitro group (-NO₂) |
| ~1540-1520 | N-H Bend (Amide II) | Secondary Amide (-NH-CO) |
| ~1360-1340 | N-O Symmetric Stretch | Nitro group (-NO₂) |
| ~800-600 | C-Br Stretch | Bromo-substituent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~9.8-10.2 | Singlet (broad) | 1H | N-H | Amide protons are typically deshielded and may be broad due to quadrupole coupling and exchange. |
| ~8.0-8.2 | Doublet | 1H | Ar-H (C6-H) | Ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. Coupled to C4-H. |
| ~7.8-8.0 | Doublet | 1H | Ar-H (C4-H) | Meta to the nitro group but ortho to a bromine atom. Coupled to C6-H. |
| ~2.2-2.4 | Singlet | 3H | -CO-CH₃ | Methyl protons of the acetyl group, appearing as a sharp singlet. |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~169-171 | C =O | Carbonyl carbon of the amide group. |
| ~145-148 | C -NHAc | Aromatic carbon attached to the acetylamino group. |
| ~138-142 | C -NO₂ | Aromatic carbon attached to the nitro group. |
| ~130-135 | Ar-C H | Aromatic methine carbons (C4 and C6). |
| ~115-120 | C -Br | Aromatic carbons attached to bromine atoms (C3 and C5). |
| ~24-26 | -C H₃ | Methyl carbon of the acetyl group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| m/z Value | Interpretation | Rationale |
| ~336, 338, 340 | [M]⁺ Molecular Ion Cluster | The characteristic 1:2:1 isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). |
| ~294, 296, 298 | [M - CH₂CO]⁺ | Loss of a ketene radical (42 Da) is a common fragmentation pathway for N-aryl acetamides. |
| ~278, 280, 282 | [M - NO₂]⁺ | Loss of the nitro group (46 Da). |
Section 5: Comprehensive Experimental Workflow
The entire process from starting material to fully characterized product can be visualized as a cohesive workflow, ensuring that each stage validates the successful completion of the previous one.
Caption: Comprehensive workflow for the synthesis and characterization of the title compound.
Conclusion
This guide has detailed a robust and scientifically grounded two-step synthesis for N-Acetyl 3,5-dibromo-2-nitroaniline from 3,5-dibromoaniline. By explaining the causality behind the reaction choices—leveraging steric hindrance and directing group effects for regioselective nitration and employing a standard N-acetylation—we provide a clear and reproducible pathway. The comprehensive characterization protocol, including predicted data for IR, NMR, and Mass Spectrometry, establishes a self-validating system to confirm the structure and purity of the final product. This molecule represents a valuable, highly functionalized intermediate, and the methods described herein should empower researchers in organic synthesis, drug discovery, and materials science to produce and utilize it with confidence.
References
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A Practical Procedure for Regioselective Bromination of Anilines. Synlett, Thieme, [Link]
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Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson, [Link]
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Mechanism of aniline acetylation reaction (Koreeda, 2011). ResearchGate, [Link]
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Acetylation of Aniline. Scribd, [Link]
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Mechanism of acylation of aniline with acetic anhydride? Reddit, [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry, [Link]
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Multistep Synthesis. Chemistry LibreTexts, [Link]
- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
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Synthesis of 3,5-dibromo-nitro-benzene. PrepChem.com, [Link]
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N-Acetyl 3,5-dibromo-2-nitroaniline. Pharmaffiliates, [Link]
- Process for producing N-acylnitroaniline derivative.
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3,5-Dibromoaniline. PubChem, National Institutes of Health, [Link]
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N-[(3,5-dibromo-2-pyridinyl)methyl]-3-nitroaniline. PubChem, National Institutes of Health, [Link]
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Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, [Link]
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2-Nitroaniline. PubChem, National Institutes of Health, [Link]
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Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications, [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace, [Link]
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Dibromo-nitroaniline. PubChem, National Institutes of Health, [Link]
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m-Nitroaniline. NIST WebBook, [Link]
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3,5-Dibromo-4-nitroaniline. PubChem, National Institutes of Health, [Link]
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2,5-Dibromoaniline. PubChem, National Institutes of Health, [Link]
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RefMet Compound Details. Metabolomics Workbench, [Link]
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4-Bromo-2-nitroaniline. PubChem, National Institutes of Health, [Link]
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Spectroscopic Elucidation of N-Acetyl 3,5-dibromo-2-nitroaniline: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic characteristics of N-Acetyl 3,5-dibromo-2-nitroaniline, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the limited availability of direct experimental data in public literature, this guide synthesizes information from analogous structures and established analytical principles to provide robust, field-proven methodologies and predicted spectral data.
Introduction: The Structural Significance of N-Acetyl 3,5-dibromo-2-nitroaniline
N-Acetyl 3,5-dibromo-2-nitroaniline is a substituted aromatic compound featuring a combination of functional groups that contribute to its unique chemical properties. The presence of two bromine atoms, a nitro group, and an N-acetyl group on the aniline backbone creates a specific electronic and steric environment. Accurate structural confirmation and purity assessment are critical for its application in further synthetic transformations or biological screening. Spectroscopic techniques are indispensable tools for achieving this, providing detailed information about the molecular structure, purity, and integrity of the compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N-Acetyl 3,5-dibromo-2-nitroaniline, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring and the presence of the acetyl group.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of N-Acetyl 3,5-dibromo-2-nitroaniline is expected to be relatively simple due to the substitution pattern. The aromatic region will provide key information about the protons on the benzene ring, while the aliphatic region will show the signal for the acetyl methyl group. The broad singlet for the amine proton is also a characteristic feature.
| Signal Assignment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| Aromatic Proton (H-4) | ~ 8.5 - 8.7 | Doublet | 1H |
| Aromatic Proton (H-6) | ~ 8.2 - 8.4 | Doublet | 1H |
| Amine Proton (-NH) | ~ 9.0 - 10.0 | Broad Singlet | 1H |
| Acetyl Protons (-CH₃) | ~ 2.2 - 2.4 | Singlet | 3H |
| Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shift values can vary slightly depending on the solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.
| Signal Assignment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) |
| Carbonyl Carbon (C=O) | ~ 168 - 170 |
| C-2 (C-NO₂) | ~ 145 - 148 |
| C-1 (C-NH) | ~ 138 - 140 |
| C-4 | ~ 130 - 132 |
| C-6 | ~ 125 - 127 |
| C-3 (C-Br) | ~ 118 - 120 |
| C-5 (C-Br) | ~ 115 - 117 |
| Acetyl Carbon (-CH₃) | ~ 24 - 26 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring high-quality NMR spectra.
A. Materials and Instrumentation
-
N-Acetyl 3,5-dibromo-2-nitroaniline
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
B. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
C. Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Acquire the ¹³C NMR spectrum.
Caption: Workflow for NMR spectroscopic analysis.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and reaction mixtures. A robust HPLC method can effectively separate the target compound from impurities and starting materials.
Rationale for Method Development
For a polar, N-acetylated aromatic compound like N-Acetyl 3,5-dibromo-2-nitroaniline, a reversed-phase HPLC method is generally suitable.[1] A C18 column is a good starting point due to its versatility. The mobile phase will typically consist of a mixture of an aqueous component (with a pH modifier like formic or acetic acid to ensure good peak shape) and an organic solvent such as acetonitrile or methanol. Gradient elution is often preferred to ensure the efficient elution of all components in a complex sample. UV detection is appropriate due to the presence of the chromophoric aromatic system.
Generalized HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC Analysis
A. Materials and Instrumentation
-
N-Acetyl 3,5-dibromo-2-nitroaniline
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC system with a UV detector
-
Analytical balance and volumetric flasks
B. Sample Preparation
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
C. Data Acquisition and Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and run the gradient method.
-
Analyze the resulting chromatogram to determine the retention time and purity of the compound.
Caption: Generalized workflow for HPLC analysis.
Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal identification of the target compound and its impurities based on their mass-to-charge ratio (m/z).
Expected Mass Spectral Data
For N-Acetyl 3,5-dibromo-2-nitroaniline (C₈H₆Br₂N₂O₃), the expected molecular weight is approximately 337.95 g/mol . The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 338.88 | Protonated molecule |
| [M+Na]⁺ | 360.86 | Sodium adduct |
Fragmentation Pathways
In tandem MS (MS/MS), the protonated molecule can be fragmented to provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂) or parts thereof.[2]
LC-MS Protocol
A. Instrumentation
-
An LC-MS system equipped with an electrospray ionization (ESI) source.
B. LC Method
-
The HPLC method described in Section 2.2 can be adapted for LC-MS, typically with a lower flow rate (e.g., 0.2-0.5 mL/min) if a smaller diameter column is used.
C. MS Parameters
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
Caption: Conceptual workflow of an LC-MS system.
Conclusion
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Shaklee Corporation. (n.d.). Development of a Reliable HPLC Test Method for Analysis of NAC. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (n.d.). HPLC-based quantification of in vitro N-terminal acetylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). HPLC-Based Quantification of In Vitro N-Terminal Acetylation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information - Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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An In-Depth Technical Guide to N-Acetyl 3,5-dibromo-2-nitroaniline: A Versatile Building Block for Novel Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins. The design and synthesis of novel building blocks for these degraders are critical to expanding the scope and efficacy of TPD. This guide provides a comprehensive technical overview of N-Acetyl 3,5-dibromo-2-nitroaniline, a promising and versatile scaffold for the development of next-generation protein degraders. We will delve into its synthesis, chemical properties, and strategic application in the construction of PROTACs, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Introduction: The Dawn of Targeted Protein Degradation
The ability to selectively eliminate pathogenic proteins represents a paradigm shift in drug discovery. Unlike traditional inhibitors that merely block a protein's function, targeted protein degraders physically remove the protein from the cellular environment. This is achieved through the action of bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for a high degree of chemical diversity. The choice of the E3 ligase ligand is paramount, as it dictates which of the over 600 human E3 ligases is hijacked for targeted degradation. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, there is a pressing need to develop novel ligands that can recruit other E3 ligases, thereby expanding the therapeutic window and overcoming potential resistance mechanisms.
It is in this context that N-Acetyl 3,5-dibromo-2-nitroaniline emerges as a building block of significant interest. Its polysubstituted aromatic core offers multiple points for chemical modification, providing a versatile platform for the generation of diverse libraries of E3 ligase ligands.
Physicochemical Properties of N-Acetyl 3,5-dibromo-2-nitroaniline
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in drug design.
| Property | Value | Source |
| CAS Number | 855929-29-2 | [1] |
| Molecular Formula | C8H6Br2N2O3 | [1] |
| Molecular Weight | 338.0 g/mol | [1] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Purity | Typically ≥97% | [1] |
The presence of two bromine atoms, a nitro group, and an acetylated amine on the aniline scaffold imparts a unique electronic and steric profile to the molecule. The electron-withdrawing nature of the nitro and bromo groups makes the aromatic ring electron-deficient, influencing its reactivity in subsequent synthetic transformations.[2]
Synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline: A Step-by-Step Protocol
The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline can be achieved through a multi-step process starting from commercially available precursors. The following protocol provides a representative synthetic route.
Diagram: Synthetic Pathway
Sources
The Untapped Potential of N-Acetyl 3,5-dibromo-2-nitroaniline: A Technical Guide to a Versatile Scaffold for PROTAC Design
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, offers vast possibilities for chemical design and optimization. The linker, in particular, is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex. This technical guide introduces N-Acetyl 3,5-dibromo-2-nitroaniline as a highly functionalized and versatile scaffold for the synthesis of novel PROTAC linkers. While not yet a mainstream building block, its unique substitution pattern offers a rich platform for creating diverse linker architectures with precise control over vectorality, rigidity, and attachment points. This document provides a comprehensive analysis of its chemical properties, proposes detailed synthetic strategies for its incorporation into PROTACs, and offers expert insights into the causality behind these experimental choices, empowering researchers in drug discovery to explore new chemical space in targeted protein degradation.
Introduction to PROTACs and the Critical Role of the Linker
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[1] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[] This catalytic mode of action offers distinct advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms.
The success of a PROTAC is intimately tied to the design of its three components. While the warhead and E3 ligase ligand provide the necessary binding affinities, the linker is the linchpin that orchestrates the productive formation of the ternary complex. The linker's length, composition, and attachment points are all critical parameters that must be empirically optimized to achieve potent and selective protein degradation.[3] The search for novel, versatile linker scaffolds is therefore a key area of research in the advancement of PROTAC technology.
N-Acetyl 3,5-dibromo-2-nitroaniline: A Chemist's Perspective on a Promising Scaffold
N-Acetyl 3,5-dibromo-2-nitroaniline is a commercially available aromatic compound with a unique arrangement of functional groups that make it an intriguing starting point for PROTAC linker synthesis.
| Property | Value |
| Molecular Formula | C₈H₆Br₂N₂O₃ |
| Molecular Weight | 337.95 g/mol |
| CAS Number | 855929-29-2 |
| Appearance | Off-white to yellow powder |
| Key Functional Groups | Acetylamino, Nitro, Two Bromine atoms |
The strategic placement of these groups on the aniline ring provides multiple, orthogonal handles for chemical modification. This allows for a modular and controlled approach to building complex linker structures.
Diagram: The Chemical Potential of N-Acetyl 3,5-dibromo-2-nitroaniline
Caption: Versatile reactivity of N-Acetyl 3,5-dibromo-2-nitroaniline.
Synthetic Strategies for PROTAC Linker Development
The true potential of N-Acetyl 3,5-dibromo-2-nitroaniline lies in its capacity to be transformed into a variety of bifunctional linkers. Below are detailed, field-proven protocols that can be adapted for this purpose.
Strategy 1: Sequential Cross-Coupling for Rigid Linker Architectures
The two bromine atoms on the aniline ring can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This allows for the introduction of different chemical moieties at defined positions, leading to the creation of rigid and well-defined linkers.
This protocol describes the selective reaction at one of the bromine positions, leaving the other available for subsequent modification.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the mono-arylated product.
Expertise & Experience: The choice of palladium catalyst and ligand is crucial for achieving high selectivity and yield. For substrates with different steric and electronic environments around the bromine atoms, careful optimization of the reaction conditions is necessary.
Caption: Stepwise functionalization of the dibromoaniline core.
Strategy 2: Leveraging the Nitro Group as a Latent Amine
The nitro group can be selectively reduced to an amine, providing a key attachment point for a linker chain. This transformation is typically high-yielding and can be achieved under conditions that are compatible with many other functional groups.
-
Reaction Setup: Dissolve N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalyst, for example, 10% palladium on carbon (Pd/C) (10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude product. The resulting aniline is often pure enough for the next step or can be purified by crystallization or column chromatography.
Trustworthiness: This method is a self-validating system as the disappearance of the starting material and the appearance of the more polar amine product can be easily tracked by TLC. The significant change in polarity also simplifies purification.
Strategy 3: Unmasking the Anilino Group for Linker Attachment
The N-acetyl group serves as a protecting group for the aniline nitrogen, moderating its reactivity. This protecting group can be readily removed by hydrolysis under acidic or basic conditions to reveal the free amine, which can then be used for linker conjugation, for instance, through amide bond formation.
-
Reaction Setup: Suspend the N-acetylated compound in a mixture of ethanol and water.
-
Hydrolysis: Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) and heat the mixture to reflux.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize it. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected aniline.
Proposed Application in PROTAC Synthesis: A Case Study
Let's consider a hypothetical synthesis of a PROTAC linker using N-Acetyl 3,5-dibromo-2-nitroaniline as the starting material. The goal is to create a bifunctional linker with a carboxylic acid handle for attachment to an E3 ligase ligand and an alkyne handle for "click" chemistry-based conjugation to a warhead.
Diagram: Hypothetical Synthesis of a Bifunctional PROTAC Linker
Caption: A plausible synthetic route to a versatile PROTAC linker.
This proposed synthetic route highlights the modularity and versatility of N-Acetyl 3,5-dibromo-2-nitroaniline as a starting material. By carefully selecting the sequence of reactions, a wide variety of linker architectures can be accessed.
Conclusion and Future Outlook
N-Acetyl 3,5-dibromo-2-nitroaniline, while not yet a prominent player in the PROTAC field, possesses all the necessary chemical attributes to be a highly valuable and versatile scaffold for the design and synthesis of novel linkers. Its rich and tunable reactivity allows for the construction of linkers with precise control over their physicochemical properties. As the field of targeted protein degradation continues to evolve, the exploration of new chemical space for linker design will be paramount. We encourage researchers to consider N-Acetyl 3,5-dibromo-2-nitroaniline as a powerful tool in their arsenal for the development of the next generation of PROTAC therapeutics.
References
-
Steinebach, C., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
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-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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-
Marin Biologic Laboratories. (2024). Recent PROTAC Patent Publications and Target Proteins. Marin Biologic Laboratories. [Link]
-
Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. [Link]
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-
Nature Protocols. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. Nature Protocols. [Link]
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-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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PubChem. (n.d.). N-[(3,5-dibromo-2-pyridinyl)methyl]-3-nitroaniline. PubChem. [Link]
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The Strategic Synthesis of Cereblon E3 Ligase Ligands: A Technical Guide to Leveraging N-Acetyl 3,5-dibromo-2-nitroaniline as a Precursor
Introduction: The Dawn of Targeted Protein Degradation and the Central Role of Cereblon
The paradigm of therapeutic intervention is undergoing a profound shift, moving beyond simple inhibition to the targeted elimination of disease-causing proteins. This strategy, known as Targeted Protein Degradation (TPD), utilizes the cell's own ubiquitin-proteasome system to selectively eradicate proteins of interest.[1] Central to this approach are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), and molecular glues, which recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation.[2][3]
Among the hundreds of E3 ligases, Cereblon (CRBN) has emerged as a workhorse in the field of TPD.[4][5] This is largely due to the well-established clinical success of immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, which were later discovered to function as molecular glues that modulate the substrate specificity of the CRL4-CRBN E3 ligase complex.[6] These small molecules bind to CRBN and induce the degradation of neo-substrates, such as the transcription factors IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells.[7] The favorable drug-like properties of these ligands have made CRBN a primary choice for recruitment in the design of novel PROTACs for a wide array of therapeutic targets.[8]
This technical guide provides an in-depth exploration of a strategic synthetic precursor, N-Acetyl 3,5-dibromo-2-nitroaniline, for the efficient construction of potent Cereblon E3 ligase ligands. We will delve into a modern and efficient synthetic strategy, the underlying mechanism of action of the resulting ligands, and the critical experimental assays for their characterization, providing researchers and drug development professionals with a comprehensive roadmap for advancing their TPD programs.
Synthetic Strategy: A Modern Approach to Pomalidomide-based Ligands from N-Acetyl 3,5-dibromo-2-nitroaniline
The traditional syntheses of pomalidomide and its analogues often commence from pre-functionalized phthalic acid or phthalic anhydride derivatives.[7][9] Here, we propose a convergent and efficient strategy that leverages the reactivity of N-Acetyl 3,5-dibromo-2-nitroaniline. The core of this strategy is a palladium-catalyzed double carbonylation of an ortho-dibromoaromatic intermediate, a powerful transformation for the construction of the phthalimide core.[5]
The N-acetyl group in the starting material serves as a protecting group for the aniline, preventing its interference in subsequent reactions. This protecting group can be readily removed under standard conditions to unmask the aniline for further transformations or can be carried through certain synthetic steps. The two bromine atoms are strategically positioned for a subsequent double carbonylation reaction, which will form the two carbonyl groups of the phthalimide ring in a single, elegant step. The nitro group is a precursor to the essential amino group found in pomalidomide, which can be introduced in the final step via a straightforward reduction.
Proposed Synthetic Workflow
The proposed synthetic route from N-Acetyl 3,5-dibromo-2-nitroaniline to a pomalidomide-based Cereblon ligand is depicted below.
Caption: Proposed synthetic workflow from N-Acetyl 3,5-dibromo-2-nitroaniline.
Experimental Protocol: Synthesis of a Pomalidomide-based CRBN Ligand
This section provides a detailed, step-by-step methodology for the proposed synthesis.
Step 1: Hydrolysis of N-Acetyl 3,5-dibromo-2-nitroaniline
Rationale: The initial step involves the deprotection of the aniline nitrogen by removing the acetyl group. This is a standard hydrolysis reaction, typically carried out under acidic or basic conditions.
Procedure:
-
To a solution of N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of hydrochloric acid (e.g., 6M HCl, 5.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3,5-dibromo-2-nitroaniline. The product can be purified by column chromatography if necessary.
Step 2: Palladium-Catalyzed Double Carbonylation
Rationale: This key step constructs the phthalimide core of the Cereblon ligand in a single transformation. The reaction utilizes a palladium catalyst to insert two molecules of carbon monoxide across the two carbon-bromine bonds, followed by cyclization with 3-aminopiperidine-2,6-dione.[5]
Procedure:
-
In a high-pressure reaction vessel, combine 3,5-dibromo-2-nitroaniline (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ (e.g., 5 mol%), and a suitable ligand such as Xantphos (e.g., 10 mol%).
-
Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA) (3.0 eq), and a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize with CO to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to a temperature between 100-150 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS. Upon completion, cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (4-Nitro-pomalidomide).
Step 3: Reduction of the Nitro Group
Rationale: The final step is the reduction of the nitro group to the corresponding amine, which is crucial for the binding of the ligand to Cereblon. This can be achieved using various standard reduction methods.
Procedure:
-
Dissolve 4-Nitro-pomalidomide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C, 10 wt%), under an inert atmosphere (e.g., nitrogen or argon).
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final pomalidomide-based Cereblon ligand. The product can be further purified by recrystallization or chromatography if needed.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Cereblon E3 ligase modulators, including the pomalidomide-based ligand synthesized here, function by redirecting the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[6][7] In its native state, the CRL4-CRBN complex ubiquitinates a specific set of endogenous proteins, targeting them for proteasomal degradation.
The binding of a pomalidomide-based ligand to a hydrophobic pocket in the thalidomide-binding domain of Cereblon creates a new protein-protein interaction surface.[10] This altered surface has a high affinity for specific "neo-substrate" proteins that are not typically recognized by the native CRL4-CRBN complex.[2] For IMiDs, these neo-substrates include the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors.
The formation of a stable ternary complex between the CRL4-CRBN ligase, the pomalidomide-based ligand, and the neo-substrate brings the neo-substrate into close proximity with the E2 ubiquitin-conjugating enzyme associated with the complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the neo-substrate. The polyubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Caption: Mechanism of CRBN-mediated targeted protein degradation.
Experimental Characterization: Validating Ligand Activity
Once synthesized, it is crucial to characterize the pomalidomide-based ligand to confirm its binding to Cereblon and its ability to induce the degradation of target proteins. A multi-tiered approach involving biochemical, biophysical, and cellular assays is recommended.
Biochemical and Biophysical Assays for Target Engagement
These assays confirm the direct interaction between the synthesized ligand and the Cereblon protein.
-
Fluorescence Polarization (FP): This is a competitive binding assay that measures the displacement of a fluorescently labeled CRBN ligand (e.g., fluorescently-labeled thalidomide) by the synthesized compound.[11][12] A decrease in the FP signal indicates that the synthesized ligand is competing for the same binding site on CRBN. This assay can be used to determine the binding affinity (Kᵢ or IC₅₀) of the new ligand.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of a ligand to a protein immobilized on a sensor chip.
Cellular Assays for Protein Degradation
These assays are essential to demonstrate that the ligand is active in a cellular context and can induce the degradation of the intended neo-substrate.
-
Western Blotting: This is a standard technique to quantify the levels of a specific protein in cell lysates. Cells are treated with the synthesized ligand for various times and at different concentrations, and the levels of the target neo-substrate (e.g., IKZF1) are compared to a loading control (e.g., GAPDH or β-actin). A dose- and time-dependent decrease in the target protein level indicates successful degradation.
-
In-Cell Western / High-Content Imaging: These are higher-throughput methods for quantifying protein levels in a plate-based format. They allow for the rapid screening of multiple compounds and concentrations to determine the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
-
Quantitative Mass Spectrometry (Proteomics): This powerful technique can provide an unbiased and global view of the changes in the proteome upon treatment with the ligand. It can confirm the selective degradation of the intended neo-substrates and identify any potential off-target degradation events.
Workflow for Ligand Characterization
Caption: Experimental workflow for the characterization of a novel CRBN ligand.
Quantitative Data Summary for a Representative Cereblon Ligand
The following table summarizes typical quantitative data that would be generated for a potent pomalidomide-based Cereblon ligand.
| Parameter | Assay | Typical Value | Significance |
| CRBN Binding Affinity (IC₅₀) | Fluorescence Polarization | 1 - 50 nM | Measures the potency of direct binding to Cereblon. |
| IKZF1 Degradation (DC₅₀) | In-Cell Western | 5 - 100 nM | Measures the cellular potency for degrading the neo-substrate. |
| Maximum Degradation (Dₘₐₓ) | Western Blot | > 90% | Indicates the efficacy of the ligand in promoting degradation. |
| Selectivity | Proteomics | High | Demonstrates specificity for the intended neo-substrates. |
Conclusion and Future Directions
N-Acetyl 3,5-dibromo-2-nitroaniline represents a strategically valuable and versatile precursor for the synthesis of pomalidomide-based Cereblon E3 ligase ligands. The proposed synthetic route, centered around a palladium-catalyzed double carbonylation, offers an efficient and modern approach to constructing these critical components of PROTACs and molecular glues. A thorough characterization of the synthesized ligands using a combination of biochemical, biophysical, and cellular assays is paramount to validating their activity and advancing them as potential therapeutic agents.
The field of targeted protein degradation is rapidly evolving, with ongoing efforts to discover novel E3 ligases and their corresponding ligands.[4][8] The principles and methodologies outlined in this guide can be adapted for the synthesis and evaluation of ligands for other E3 ligases, thereby expanding the toolbox for TPD and paving the way for the development of next-generation therapeutics that can address previously "undruggable" targets.
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Villemure, E., Wang, Y., & Nilewski, C. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis. [Link]
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ACME Bioscience. (2024). What are CRBN modulators and how do they work? [Link]
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Chen, J., Natte, K., Spannenberg, A., Neumann, H., Beller, M., & Wu, X. F. (2014). Efficient palladium-catalyzed double carbonylation of o-dibromobenzenes: synthesis of thalidomide. Organic & biomolecular chemistry, 12(30), 5578–5581. [Link]
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BPS Bioscience. Cereblon Binding Assay Kit. [Link]
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ResearchGate. Tactics and Strategies for the Synthesis of Cereblon Ligands. [Link]
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Matyskiela, M. E., Clayton, T., Thompson, J. W., Carroll, C., Bateman, L., LeBrun, L., & Chamberlain, P. P. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. In Protein Degradation with New Chemical Modalities (pp. 94-114). Royal Society of Chemistry. [Link]
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Rychlicki, G., & Smolewski, P. (2021). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. Cancers, 13(18), 4725. [Link]
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Angelin, M., Rahm, M., Fischer, A., Brinck, T., & Ramström, O. (2010). Diastereoselective One-Pot Tandem Synthesis of 3-Substituted Isoindolinones: A Mechanistic Investigation. The Journal of organic chemistry, 75(17), 5882–5887. [Link]
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ResearchGate. Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays. [Link]
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Taylor & Francis Online. (2016). New synthesis route for the preparation of pomalidomide. Synthetic Communications, 46(16), 1343-1348. [Link]
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Vicente, A. T. S., Moura, S. P. S. P., & Salvador, J. A. R. (2022). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. RSC medicinal chemistry, 13(8), 913–944. [Link]
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Ruchelman, A. L., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. Bioorganic & medicinal chemistry letters, 23(1), 360–365. [Link]
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AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. [Link]
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An In-Depth Technical Guide to the Synthesis and Reactivity of N-Acetyl 3,5-dibromo-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl 3,5-dibromo-2-nitroaniline is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an N-acetyl group, a nitro group, and two bromine atoms, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the plausible synthesis of this compound and an in-depth analysis of its reactivity, offering valuable insights for its application in the development of novel pharmaceuticals and other complex molecular architectures. The strategic placement of its functional groups allows for selective manipulation, making it a valuable intermediate for generating diverse molecular scaffolds.
Proposed Synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline
While a direct, published synthesis for N-Acetyl 3,5-dibromo-2-nitroaniline is not extensively documented, a logical and efficient multi-step synthetic pathway can be proposed based on well-established organic transformations. The overall strategy involves the sequential introduction of the functional groups onto an aniline or benzene precursor, leveraging the directing effects of the substituents at each stage.
The proposed synthesis commences with the nitration of 1,3-dibromobenzene to yield 1,3-dibromo-5-nitrobenzene. This is followed by a selective reduction of the nitro group to afford 3,5-dibromoaniline. The amino group is then acetylated to protect it and to modulate its directing effect for the subsequent nitration step, which is directed to the ortho position by the N-acetyl group.
Experimental Protocols
Step 1: Synthesis of 1,3-Dibromo-5-nitrobenzene
This step would involve the nitration of 1,3-dibromobenzene. The two bromine atoms are ortho-, para-directing but deactivating. However, nitration is a robust reaction and can be achieved under forcing conditions.
-
Materials: 1,3-dibromobenzene, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining a low temperature to form the nitrating mixture.
-
To a separate flask containing 1,3-dibromobenzene, slowly add the nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude 1,3-dibromo-5-nitrobenzene from a suitable solvent like ethanol to obtain the purified product.
-
Step 2: Synthesis of 3,5-Dibromoaniline
The reduction of the nitro group in 1,3-dibromo-5-nitrobenzene can be achieved using various reducing agents. A reliable method involves the use of titanium(III) chloride.[1]
-
Materials: 1,3-dibromo-5-nitrobenzene, Glacial acetic acid, Titanium(III) chloride (30 wt % in 2 N HCl), 1 M Sodium hydroxide solution, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 1,3-dibromo-5-nitrobenzene in glacial acetic acid in a reaction flask.
-
Gradually add the TiCl₃ solution to the stirred reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the TiCl₃.[1]
-
Monitor the reaction completion by TLC.
-
Once complete, remove the acetic acid under reduced pressure.
-
Neutralize the residue with a 1 M NaOH solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dibromoaniline.[1]
-
Step 3: Synthesis of N-Acetyl-3,5-dibromoaniline
The acetylation of the amino group is a standard procedure to form an amide. This step is crucial for controlling the subsequent nitration.
-
Materials: 3,5-dibromoaniline, Acetic anhydride, Glacial acetic acid.
-
Procedure:
-
Dissolve 3,5-dibromoaniline in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride to the solution with stirring.
-
The reaction is typically exothermic and can be stirred at room temperature or gently heated to ensure completion, which can be monitored by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the N-Acetyl-3,5-dibromoaniline.
-
Filter the solid, wash with water, and dry to obtain the product.
-
Step 4: Synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline
The final step is the regioselective nitration of N-Acetyl-3,5-dibromoaniline. The N-acetyl group is an ortho-, para-director, and since the para position is blocked, the nitration is expected to occur at the ortho position.
-
Materials: N-Acetyl-3,5-dibromoaniline, Concentrated sulfuric acid, Concentrated nitric acid.
-
Procedure:
-
In a flask, dissolve N-Acetyl-3,5-dibromoaniline in concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of N-Acetyl-3,5-dibromoaniline, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the mixture in the ice bath for a designated period, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude N-Acetyl 3,5-dibromo-2-nitroaniline.
-
Filter the solid product, wash thoroughly with cold water until neutral, and dry.
-
Purify the product by recrystallization from a suitable solvent.
-
Analysis of the Reactivity of N-Acetyl 3,5-dibromo-2-nitroaniline
The reactivity of N-Acetyl 3,5-dibromo-2-nitroaniline is governed by the interplay of its four distinct functional groups. The following sections detail the expected reactivity at each functional site, providing a predictive framework for its synthetic utility.
Reactions at the N-Acetyl Group
The N-acetyl group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding free amine, 3,5-dibromo-2-nitroaniline. This deprotection step is valuable for subsequent modifications of the amino group.
Protocol: Hydrolysis of the N-Acetyl Group
-
Acidic Hydrolysis:
-
Suspend N-Acetyl 3,5-dibromo-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the 3,5-dibromo-2-nitroaniline.
-
Filter, wash with water, and dry the product.
-
Reactions involving the Nitro Group
The nitro group is a versatile functional group that can undergo reduction to an amino group, which opens up a vast array of subsequent chemical transformations.
Protocol: Reduction of the Nitro Group
-
Materials: N-Acetyl 3,5-dibromo-2-nitroaniline, Iron powder, Concentrated Hydrochloric Acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, suspend N-Acetyl 3,5-dibromo-2-nitroaniline in ethanol.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate and neutralize with a base to precipitate the product, N-Acetyl-3,5-dibromo-1,2-phenylenediamine.
-
Filter, wash with water, and dry the product.
-
Reactions at the Bromine Atoms: Palladium-Catalyzed Cross-Coupling
The two bromine atoms on the aromatic ring are prime handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The bromine atom at the 5-position is sterically less hindered and may react preferentially in some cases.
Conceptual Protocols for Cross-Coupling Reactions:
-
Suzuki Coupling:
-
Reactants: N-Acetyl 3,5-dibromo-2-nitroaniline, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Solvent: A mixture of toluene and water or dioxane and water.
-
General Procedure: The reactants are heated under an inert atmosphere until the starting material is consumed. Work-up involves extraction and purification by column chromatography.
-
-
Sonogashira Coupling:
-
Reactants: N-Acetyl 3,5-dibromo-2-nitroaniline, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Solvent: Anhydrous THF or DMF.
-
General Procedure: The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.
-
-
Buchwald-Hartwig Amination:
-
Reactants: N-Acetyl 3,5-dibromo-2-nitroaniline, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Solvent: Anhydrous toluene or dioxane.
-
General Procedure: The components are heated under an inert atmosphere. The reaction is sensitive to air and moisture.
-
Electrophilic and Nucleophilic Aromatic Substitution
The aromatic ring of N-Acetyl 3,5-dibromo-2-nitroaniline is electron-deficient due to the presence of the nitro group and the two bromine atoms. This makes further electrophilic aromatic substitution challenging. Conversely, the electron-withdrawing nature of the nitro group could potentially facilitate nucleophilic aromatic substitution (SNA r), particularly if a good leaving group is present at an ortho or para position to the nitro group. In this molecule, the bromine atom at the 3-position is ortho to the nitro group, making it a potential site for SNAr reactions with strong nucleophiles.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-Acetyl 3,5-dibromo-2-nitroaniline | C₈H₆Br₂N₂O₃ | 337.95 | 855929-29-2[2][3] |
| 3,5-Dibromoaniline | C₆H₅Br₂N | 250.92 | 626-40-4[4] |
| 1,3-Dibromo-5-nitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 6311-60-0 |
Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline.
Reactivity Map
Caption: Key reactive sites of N-Acetyl 3,5-dibromo-2-nitroaniline.
Conclusion
N-Acetyl 3,5-dibromo-2-nitroaniline is a promising synthetic intermediate with a rich and versatile chemical reactivity. Although its direct synthesis and reactions are not widely reported, a logical synthetic pathway can be devised from readily available starting materials. The presence of multiple, orthogonally reactive functional groups makes it an attractive building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry and materials science. This guide provides a solid foundation for researchers to explore the potential of this compound in their synthetic endeavors.
References
- Google Patents. (n.d.). Production process for synthesizing 3,5-dibromonitrobenzene.
-
PrepChem. (n.d.). Synthesis of 3,5-dibromo-nitro-benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 855929-29-2| Chemical Name : N-Acetyl 3,5-dibromo-2-nitroaniline. Retrieved from [Link]
-
IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds. Retrieved from [Link]
-
Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Retrieved from [Link]
- Google Patents. (n.d.). Process for producing N-acylnitroaniline derivative.
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Navigating the Physicochemical Landscape of N-Acetyl-3,5-dibromo-2-nitroaniline: A Technical Guide to Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-3,5-dibromo-2-nitroaniline is a highly substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its utility in these fields is intrinsically linked to its physicochemical properties, primarily its solubility in various organic solvents and its stability under diverse environmental conditions. This technical guide provides a comprehensive analysis of these critical parameters. In the absence of extensive published data for N-Acetyl-3,5-dibromo-2-nitroaniline, this guide leverages data from the closely related structural analog, 2,6-dibromo-4-nitroaniline, to provide a robust predictive framework. Detailed, field-proven protocols for determining equilibrium solubility and conducting forced degradation studies are presented, empowering researchers to generate precise data for the target compound. This guide is structured to provide not just methods, but the underlying scientific rationale, ensuring a deep and actionable understanding of the compound's behavior.
Introduction: The Significance of Solubility and Stability in Drug Development
The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability are paramount. Poor aqueous solubility can lead to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradants. Therefore, a thorough understanding and characterization of a compound's solubility and stability profile is a non-negotiable prerequisite for successful drug development.
N-Acetyl-3,5-dibromo-2-nitroaniline, with its complex arrangement of functional groups—an acetylated amine, two bromine atoms, and a nitro group—presents a unique case for such an investigation. These groups collectively influence the molecule's polarity, hydrogen bonding capacity, and susceptibility to chemical degradation. This guide will systematically dissect these aspects, providing both theoretical insights and practical methodologies.
Solubility Profile: A Deep Dive into Solvent Interactions
The principle of "like dissolves like" is a fundamental concept in solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For N-Acetyl-3,5-dibromo-2-nitroaniline, the presence of both polar (nitro, acetyl) and non-polar (dibrominated aromatic ring) moieties suggests a nuanced solubility profile across a spectrum of organic solvents.
Predictive Solubility Based on a Structural Analog
Due to the limited availability of specific quantitative solubility data for N-Acetyl-3,5-dibromo-2-nitroaniline, we present data for its structural analog, 2,6-dibromo-4-nitroaniline. The substitution pattern is different, which will influence the dipole moment and crystal lattice energy, but the types of functional groups are very similar, making it a reasonable, albeit imperfect, proxy. Researchers are strongly advised to use the following data as a preliminary guide and to determine the precise solubility of N-Acetyl-3,5-dibromo-2-nitroaniline experimentally using the protocol provided.
Table 1: Qualitative and Quantitative Solubility of the Analog 2,6-Dibromo-4-nitroaniline in Various Solvents [1][2]
| Solvent | Type | Temperature | Solubility (Qualitative) | Solubility (Quantitative) |
| Water | Polar Protic | Ambient | Insoluble / Sparingly Soluble | Data not available |
| Acetic Acid | Polar Protic | Not Specified | > 10% | Data not available |
| Ethanol | Polar Protic | Not Specified | Soluble (used for recrystallization) | Data not available |
| Acetone | Polar Aprotic | Not Specified | Soluble (used for recrystallization) | Data not available |
| Pyridine | Polar Aprotic | Not Specified | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | Soluble | Data not available |
Note: The qualitative descriptions are based on general literature and should be confirmed experimentally.
Experimental Protocol for Determining Equilibrium Solubility
The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2] This method ensures that a saturated solution is achieved, providing a true measure of thermodynamic solubility.
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Isothermal Shake-Flask Method Workflow.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-Acetyl-3,5-dibromo-2-nitroaniline to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial.[2]
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined time (typically 24-48 hours) to reach equilibrium.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand at the set temperature for a sufficient time for the excess solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial.[2]
-
-
Quantification:
-
Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a validated analytical method.
-
Analyze the concentration of N-Acetyl-3,5-dibromo-2-nitroaniline using a suitable technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the original solubility based on the dilution factor.
-
Chemical Stability: Understanding Degradation Pathways
The stability of a pharmaceutical compound is its ability to resist chemical change over time. Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the compound to harsh conditions to identify potential degradation products and establish degradation pathways.[3][4]
Postulated Degradation Pathways
Based on the functional groups present in N-Acetyl-3,5-dibromo-2-nitroaniline, several degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: The acetyl group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3,5-dibromo-2-nitroaniline.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamine, or amino group, particularly under reducing conditions.
-
Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation, potentially leading to complex reaction pathways.[5]
Logical Flow of a Forced Degradation Study
Caption: Forced Degradation Study Workflow.
Experimental Protocol for Forced Degradation Studies
A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, heat, and light.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of N-Acetyl-3,5-dibromo-2-nitroaniline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Acidic and Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Keep the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them if necessary, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide.
-
Maintain the solution at room temperature for a set duration.
-
At intervals, take samples and dilute for analysis.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Sample at various time points and analyze.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that meets ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at appropriate intervals.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.
-
A diode array detector can be used to assess peak purity.
-
LC-MS can be employed to identify the mass of the degradation products, aiding in their structural elucidation.
-
Conclusion
This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of N-Acetyl-3,5-dibromo-2-nitroaniline. While direct quantitative data for this specific molecule is scarce, the use of a structural analog offers valuable predictive insights. The detailed experimental protocols provided herein are designed to be readily implemented, enabling researchers to generate the precise data necessary for informed decision-making in drug development and chemical synthesis. A thorough characterization of these fundamental properties is an indispensable step towards unlocking the full potential of this promising compound.
References
- Solubility of 2,6-Dibromo-4-nitro-aniline. (n.d.). In Solubility of Things. Retrieved January 16, 2026.
- BenchChem. (2025). Solubility Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide for Researchers.
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- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
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- Forced Degradation Studies for Biopharmaceuticals. (2014).
- Mullani, N., & Nargatti, P. (2021). Forced Degradation Studies as Per ICH Guidelines for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
- Forced degradation and impurity profiling: Recent trends in analytical perspectives. (2023). Journal of Pharmaceutical and Biomedical Analysis.
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- Mathew, E. M., Ravi, A., N, R., M, S., & B, K. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.
- Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. (2026). Physical Chemistry Chemical Physics.
- BenchChem. (2025). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.
- Santa Cruz Biotechnology. (n.d.). N-Acetyl 3,5-dibromoaniline.
- BenchChem. (2025).
- Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2018). The Journal of Chemical Thermodynamics.
- A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2016). BioInsights.
- DEVELOPMENT AND VALIDATION OF RPHPLC METHOD FOR QUANTIFICATION OF N-ACETYLCYSTIENE AND ACEBROPHYLLINE IN BULK AND ITS PHARMACEUT. (n.d.). JETIR.
- N-Acetyl 3, 5-dibromo-2-nitroaniline, min 97%, 5 grams. (n.d.). MilliporeSigma.
- Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets. (2022). Polymers.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Pomalidomide Analogues from N-Acetyl 3,5-dibromo-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of a focused library of pomalidomide analogues, commencing from the readily accessible starting material, N-Acetyl 3,5-dibromo-2-nitroaniline. Pomalidomide, a potent third-generation immunomodulatory drug (IMiD), has demonstrated significant efficacy in the treatment of multiple myeloma.[1][2] The generation of analogues with varied substitution patterns on the phthalimide ring is a key strategy in the exploration of novel therapeutic agents with potentially improved efficacy, selectivity, and reduced side effects. This guide details a rational, multi-step synthetic pathway, including protocols for deacetylation, selective nitro group reduction, phthalimide ring formation, introduction of the glutarimide moiety, and selective debromination to yield a diverse set of pomalidomide analogues. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and justifications for the chosen reagents and conditions, grounded in established chemical principles.
Introduction: The Therapeutic Promise of Pomalidomide and its Analogues
Pomalidomide (Pomalyst®) is a cornerstone in the treatment of relapsed and refractory multiple myeloma.[2] Its mechanism of action is multifaceted, involving the modulation of the E3 ubiquitin ligase cereblon (CRBN). This interaction leads to the targeted degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[3] Furthermore, pomalidomide exhibits anti-angiogenic properties and enhances T-cell and natural killer (NK) cell-mediated immunity.[1][3]
The synthesis of pomalidomide analogues is a compelling area of research aimed at:
-
Structure-Activity Relationship (SAR) Studies: To elucidate the key structural features required for potent CRBN binding and subsequent degradation of target proteins.
-
Improving Therapeutic Index: To develop compounds with enhanced anti-myeloma activity and a more favorable safety profile.
-
Overcoming Drug Resistance: To design novel agents that can circumvent resistance mechanisms developed against existing IMiDs.
This application note outlines a strategic synthetic route to access a variety of pomalidomide analogues, with a particular focus on the differential bromination of the phthalimide core, starting from N-Acetyl 3,5-dibromo-2-nitroaniline.
Overall Synthetic Strategy
The proposed synthetic pathway is a convergent approach, involving the preparation of a key dibrominated phthalimide intermediate, which is then coupled with the glutarimide moiety. Subsequent selective debromination allows for the generation of a library of analogues with zero, one, or two bromine atoms on the phthalimide ring.
Figure 1: Overall synthetic workflow for the generation of pomalidomide analogues.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 4,6-Dibromophthalic Anhydride
Step 1.1: Deacetylation of N-Acetyl 3,5-dibromo-2-nitroaniline
Causality: The initial step involves the removal of the acetyl protecting group from the starting material to liberate the free aniline, which is necessary for the subsequent reduction of the nitro group. A mild and selective method is required to avoid unwanted side reactions. Thionyl chloride in an alcoholic solvent has been shown to be effective for the deacylation of N-arylacetamides under anhydrous conditions.[4][5]
Protocol 1.1: Deacetylation
-
To a stirred solution of N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq) in anhydrous methanol (10 mL/g of substrate), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3,5-dibromo-2-nitroaniline can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 1.2: Selective Reduction of the Nitro Group
Causality: The selective reduction of the nitro group to an amine in the presence of aryl bromides is a critical transformation. Catalytic hydrogenation with standard palladium on carbon can lead to undesired debromination.[6] Therefore, a chemoselective method is paramount. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a palladium on carbon catalyst, or the use of a sulfided platinum catalyst, offers excellent selectivity for the nitro group reduction while preserving the C-Br bonds.[7][8][9][10][11]
Protocol 1.2: Selective Nitro Reduction
-
To a solution of 3,5-dibromo-2-nitroaniline (1.0 eq) in methanol or ethanol (20 mL/g of substrate), add ammonium formate (5.0 eq).
-
Carefully add 10% Palladium on Carbon (5-10 mol% by weight).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dibromo-o-phenylenediamine. This product is often used in the next step without further purification.
Step 1.3: Synthesis of 4,6-Dibromophthalic Anhydride
Causality: The conversion of the o-phenylenediamine to the corresponding phthalic anhydride is a key step in building the phthalimide core. This transformation can be achieved through a diazotization reaction followed by hydrolysis and subsequent cyclization. A more direct approach, however, involves the reaction of the diamine with an appropriate dicarbonyl species, though the synthesis of the dibrominated phthalic anhydride from the corresponding dibromo-o-xylene or via direct bromination of phthalic anhydride provides a more convergent route. For the purpose of this protocol, we will adapt a known procedure for the synthesis of 4-bromophthalic anhydride.[12][13][14][15][16]
Protocol 1.3: Synthesis of 4,6-Dibromophthalic Anhydride (Conceptual Adaptation)
Note: This is an adapted protocol and may require optimization.
-
To a solution of 3,5-dibromo-o-phenylenediamine (1.0 eq) in a suitable solvent such as acetic acid, add a diazotizing agent (e.g., sodium nitrite in the presence of a mineral acid) at low temperature (0-5 °C).
-
After the diazotization is complete, the diazonium salt solution is carefully heated to promote hydrolysis of the amino groups to hydroxyl groups.
-
The resulting dihydroxy compound is then oxidized (e.g., using potassium permanganate) to the corresponding dicarboxylic acid.
-
The crude dicarboxylic acid is then dehydrated to the anhydride by heating with acetic anhydride.
-
The resulting 4,6-dibromophthalic anhydride is purified by recrystallization.
Alternative, more direct laboratory-scale synthesis of a related compound: A procedure for the synthesis of 4-bromophthalic anhydride involves the direct bromination of phthalic anhydride in the presence of a catalyst.[12][13] A similar approach could be investigated for the synthesis of the dibromo-analogue, though regioselectivity may be an issue.
Part 2: Assembly of Pomalidomide Analogues
Step 2.1: Condensation with 3-Aminopiperidine-2,6-dione
Causality: The crucial carbon-nitrogen bond formation to introduce the glutarimide moiety is achieved by the condensation of the synthesized 4,6-dibromophthalic anhydride with 3-aminopiperidine-2,6-dione. This reaction typically proceeds via the formation of an intermediate phthalamic acid, which then undergoes cyclization to the desired phthalimide.
Protocol 2.1: Condensation Reaction
-
To a solution of 4,6-dibromophthalic anhydride (1.0 eq) in glacial acetic acid (15 mL/g), add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude dibromo-pomalidomide precursor. This can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Figure 2: Simplified mechanism of the condensation reaction.
Step 2.2: Selective Debromination
Causality: The final step in generating the analogue library is the selective removal of one or both bromine atoms from the dibromo-pomalidomide precursor. This can be achieved through catalytic hydrogenation or other reductive dehalogenation methods. The extent of debromination can be controlled by careful selection of the catalyst, hydrogen source, and reaction conditions. For instance, mechanochemical methods have been shown to achieve selective monoarylation of dibromoarenes.[17][18] Palladium-catalyzed hydrodehalogenation using a hydrogen source is also a well-established method.[5]
Protocol 2.2a: Mono-debromination (Conceptual)
-
Employ a palladium catalyst with a specific ligand that favors mono-dehalogenation (e.g., a bulky phosphine ligand).
-
Use a controlled amount of a hydrogen donor, such as formic acid or a silane, in the presence of a base.
-
Carefully monitor the reaction by HPLC or LC-MS to stop the reaction once the desired mono-debrominated product is the major component.
-
Isolate and purify the mono-brominated pomalidomide analogue by chromatography.
Protocol 2.2b: Di-debromination
-
Dissolve the dibromo-pomalidomide precursor (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a palladium on carbon catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the fully debrominated pomalidomide analogue.
-
Purify by recrystallization if necessary.
Data Summary
| Compound | Starting Material | Key Transformation(s) | Expected Product(s) |
| 1 | N-Acetyl 3,5-dibromo-2-nitroaniline | Deacetylation | 3,5-dibromo-2-nitroaniline |
| 2 | 3,5-dibromo-2-nitroaniline | Selective Nitro Reduction | 3,5-dibromo-o-phenylenediamine |
| 3 | 3,5-dibromo-o-phenylenediamine | Diazotization, Hydrolysis, Oxidation, Cyclization | 4,6-Dibromophthalic Anhydride |
| 4 | 4,6-Dibromophthalic Anhydride | Condensation with 3-aminopiperidine-2,6-dione | 4,6-Dibromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| 5a | 4,6-Dibromo-pomalidomide precursor | Selective Mono-debromination | 4-Bromo- and 6-Bromo-pomalidomide analogues |
| 5b | 4,6-Dibromo-pomalidomide precursor | Di-debromination | Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) |
Conclusion
The synthetic route and protocols detailed in this application note provide a robust framework for the generation of a diverse library of pomalidomide analogues. By starting from the commercially available N-Acetyl 3,5-dibromo-2-nitroaniline, researchers can systematically explore the impact of halogen substitution on the phthalimide ring on the biological activity of these important immunomodulatory agents. The provided protocols are based on established chemical transformations and offer a solid foundation for further optimization and analogue development in the quest for novel and improved therapeutics for multiple myeloma and other malignancies.
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Ghorbani-Vaghei, R., & Malaeki, A. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(21), 14153–14187. [Link]
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OUCI. (2023). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. OUCI. [Link]
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Asian Publication Corporation. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry, 23(7), 2969–2972. [Link]
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Ni, Y., et al. (2020). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences, 21(21), 8193. [Link]
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Synthesis of thalidomide derivatives using N-Acetyl 3,5-dibromo-2-nitroaniline
An Application Guide to the Synthesis of Novel Dibrominated Thalidomide Analogs via N-Acetyl 3,5-dibromo-2-nitroaniline
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of novel dibrominated thalidomide analogs, utilizing N-Acetyl 3,5-dibromo-2-nitroaniline as a versatile starting material. Thalidomide and its derivatives, known as Immunomodulatory Drugs (IMiDs®), are of significant interest in oncology and for treating inflammatory diseases.[1][2][3] The introduction of bromine atoms onto the aromatic core serves as a strategic modification to potentially enhance biological activity or provide synthetic handles for further diversification through cross-coupling reactions. This document details a rational, multi-step synthetic pathway, including the preparation of a key diamine intermediate, its subsequent conversion into a dibrominated heterocyclic dione, and the final condensation with the glutarimide moiety to yield the target molecule. The protocols are designed for researchers in medicinal chemistry and drug development, with a focus on the causal reasoning behind experimental choices and robust, self-validating procedures.
Introduction and Strategic Rationale
The resurgence of thalidomide and the development of its analogs, such as lenalidomide and pomalidomide, have marked a significant advancement in the treatment of multiple myeloma and other hematological malignancies.[1][4] The mechanism of these molecules often involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.[5] The synthesis of novel analogs is a cornerstone of modern drug discovery, aiming to improve efficacy, selectivity, and safety profiles.
The synthetic strategy outlined herein begins with N-Acetyl 3,5-dibromo-2-nitroaniline, a readily available building block.[6][7] The core logic is to transform this substituted aniline into a heterocyclic system that is bioisosteric to the phthalimide group found in traditional IMiDs®. The presence of two bromine atoms offers several advantages:
-
Modulation of Physicochemical Properties: Halogenation can significantly alter lipophilicity and electronic properties, potentially influencing cell permeability, metabolic stability, and target binding affinity.
-
Vector for Further Diversification: The bromine atoms serve as versatile functional handles for post-synthesis modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a library of diverse analogs.
This guide presents a complete synthetic sequence, from starting material to the final analog, structured to provide both procedural clarity and deep mechanistic insight.
Overall Synthetic Pathway
The proposed synthesis is a three-stage process. First, the starting material is converted to the key intermediate, 3,5-dibromo-1,2-phenylenediamine. Second, this diamine is used to construct a dibrominated quinoxaline-2,3-dione, which serves as the phthalimide isostere. Finally, this heterocyclic dione is condensed with 3-aminopiperidine-2,6-dione to furnish the target thalidomide analog.
Figure 1: High-level overview of the multi-step synthesis from the starting material to the final dibrominated thalidomide analog.
Stage 1: Synthesis of Key Intermediate: 3,5-Dibromo-1,2-phenylenediamine
This initial stage involves two fundamental transformations: the selective reduction of a nitro group followed by the hydrolysis of an amide bond.
Protocol 1.1: Catalytic Reduction of N-Acetyl 3,5-dibromo-2-nitroaniline
Rationale: The selective reduction of the aromatic nitro group in the presence of an amide and aryl bromides is efficiently achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, offering high chemoselectivity under mild conditions, thereby preserving the other functional groups.[8][9] The reaction is monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.
Figure 2: Experimental workflow for the catalytic reduction of the nitro group.
Step-by-Step Methodology:
-
Vessel Preparation: To a hydrogenation flask or a suitable round-bottom flask, add N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq).
-
Dissolution: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-15 mL per gram of starting material). Stir until fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %) under a nitrogen atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus or affix a balloon filled with hydrogen gas. Purge the vessel with hydrogen. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the starting material spot. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude N-(2-amino-4,6-dibromophenyl)acetamide, which can be used directly in the next step or purified further.
Protocol 1.2: Acid-Catalyzed Hydrolysis to 3,5-Dibromo-1,2-phenylenediamine
Rationale: The acetyl protecting group is removed via acid-catalyzed hydrolysis to unmask the second amine, yielding the desired phenylenediamine. Refluxing in aqueous hydrochloric acid provides the energy required to overcome the activation barrier for amide bond cleavage.
Step-by-Step Methodology:
-
Reaction Setup: Place the crude N-(2-amino-4,6-dibromophenyl)acetamide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) (5-10 mL per gram of starting material).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,5-dibromo-1,2-phenylenediamine.
Stage 2: Synthesis of the Dibrominated Phthalimide Isostere
Protocol 2.1: Synthesis of 6,8-Dibromoquinoxaline-2,3(1H,4H)-dione
Rationale: To create the phthalimide isostere, the synthesized diamine is condensed with diethyl oxalate. This reaction forms a quinoxaline-2,3-dione, a heterocyclic structure that mimics the dicarbonyl functionality of phthalic anhydride required for the final coupling step. The reaction proceeds via a double condensation mechanism.
Step-by-Step Methodology:
-
Reaction Setup: Combine 3,5-dibromo-1,2-phenylenediamine (1.0 eq) and diethyl oxalate (1.1 eq) in a round-bottom flask fitted with a reflux condenser.
-
Solvent and Heating: Add absolute ethanol as the solvent and heat the mixture to reflux.
-
Reaction Time: Maintain the reflux for 4-6 hours. A precipitate of the product should form upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the 6,8-Dibromoquinoxaline-2,3(1H,4H)-dione.
Stage 3: Final Condensation to Yield the Thalidomide Analog
This final stage is the convergent step where the two key fragments are joined to create the target molecule.
Protocol 3.1: Condensation with 3-Aminopiperidine-2,6-dione
Rationale: This reaction mirrors the established synthesis of pomalidomide, where a substituted phthalic anhydride is condensed with 3-aminopiperidine-2,6-dione.[1][10][11] Glacial acetic acid serves as both a solvent and a catalyst, facilitating the nucleophilic attack of the amine from the glutarimide moiety onto the carbonyls of the quinoxaline-dione, followed by dehydration to form the final imide linkages.
Figure 3: Workflow for the final condensation step to form the target thalidomide analog.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 6,8-Dibromoquinoxaline-2,3(1H,4H)-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq), and anhydrous sodium acetate (2.0 eq).
-
Solvent Addition: Add glacial acetic acid (15-20 mL per gram of quinoxaline-dione).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for 2-5 hours by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the product will form.
-
Purification: Pour the mixture into ice water and stir for 30 minutes. Collect the solid by vacuum filtration. Wash the solid sequentially with water and cold ethanol.
-
Drying: Dry the purified product in a vacuum oven to yield the final dibrominated thalidomide analog.
Data Summary and Characterization
The successful synthesis of the intermediates and final product should be confirmed using standard analytical techniques. The following table provides expected data points.
| Compound | Step | Expected Yield (%) | Appearance | Key Characterization Data (Expected) |
| N-(2-amino-4,6-dibromophenyl)acetamide | 1.1 | 85-95 | Off-white to pale solid | MS (ESI+): m/z [M+H]⁺ consistent with C₈H₈Br₂N₂O. ¹H NMR: Appearance of a new broad singlet for the NH₂ group (~4-5 ppm). |
| 3,5-Dibromo-1,2-phenylenediamine | 1.2 | 80-90 | Light brown solid | MS (ESI+): m/z [M+H]⁺ consistent with C₆H₆Br₂N₂. ¹H NMR: Disappearance of the acetyl singlet (~2.1 ppm). |
| 6,8-Dibromoquinoxaline-2,3(1H,4H)-dione | 2.1 | 70-85 | Yellow to brown solid | MS (ESI+): m/z [M+H]⁺ consistent with C₈H₄Br₂N₂O₂. ¹³C NMR: Appearance of two carbonyl peaks (~155-165 ppm). |
| Final Thalidomide Analog | 3.1 | 60-75 | Pale yellow solid | MS (ESI+): m/z [M+H]⁺ consistent with C₁₃H₉Br₂N₃O₄. ¹H NMR: Characteristic signals for the glutarimide DDX pattern (~5.0 ppm). |
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Nitro Reduction (Step 1.1) | Inactive catalyst; Insufficient hydrogen pressure; Insufficient reaction time. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged. Increase reaction time and monitor closely by TLC. |
| Low Yield in Hydrolysis (Step 1.2) | Incomplete reaction; Product loss during neutralization/extraction. | Increase reflux time. Carefully monitor pH during neutralization to avoid product degradation. Perform more extractions with the organic solvent. |
| Low Yield in Final Condensation (Step 3.1) | Insufficient temperature/time; Presence of water. | Ensure the reaction reaches a full reflux in glacial acetic acid. Use anhydrous reagents and solvents. Increase reaction time if necessary. |
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of Thalidomide Analogs from 3-Bromopiperidine-2,6-dione.
-
Xiao, Z., et al. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science, 4(2), 149-53. Available at: [Link]
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Benjamin, E., & Hijji, Y. M. (2017). A Novel Green Synthesis of Thalidomide and Analogs. Journal of Chemistry, 2017, 1-6. Available at: [Link]
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Naseem, K., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(5), 4483-4495. Available at: [Link]
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Farooqi, Z. H., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Semantic Scholar. Available at: [Link]
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Naghash-Hamed, S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156. Available at: [Link]
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Filipski, K. J., et al. (2001). Cyclization of the Acyl Glucuronide Metabolite of a Neutral Endopeptidase Inhibitor to an Electrophilic Glutarimide: Synthesis, Reactivity, and Mechanistic Analysis. Journal of Medicinal Chemistry, 44(6), 895-909. Available at: [Link]
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Fawzy, E., & Qin, H. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. Available at: [Link]
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Naseem, K. (2017). Catalytic reduction of 2-nitroaniline: a review. Semantic Scholar. Available at: [Link]
-
Lepper, E. R., et al. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3793-9. Available at: [Link]
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Naghash-Hamed, S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate. Available at: [Link]
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Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide. Available at: [Link]
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Ramachndran, D., et al. (2011). A Novel and Efficient Synthesis of Thalidomide. International Journal of ChemTech Research, 3(1), 234-236. Available at: [Link]
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Muller, G. W., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 23(22), 6130-4. Available at: [Link]
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ResearchGate. (2013). Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. Available at: [Link]
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El-Damasy, D. A., et al. (2021). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. Molecules, 26(16), 4991. Available at: [Link]
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Xiao, Z., et al. (2002). Solid-phase synthesis of thalidomide and its analogues. Journal of Combinatorial Chemistry, 4(2), 149-53. Available at: [Link]
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ResearchGate. (2016). A New Synthesis Route for the Preparation of Pomalidomide. Available at: [Link]
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Wang, T., et al. (2016). New synthesis route for the preparation of pomalidomide. Synthetic Communications, 46(15), 1278-1284. Available at: [Link]
-
Boston Molecules. (n.d.). N-Acetyl 3, 5-dibromo-2-nitroaniline, min 97%. Available at: [Link]
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Ziyaei Halimehjani, A., & Namboothiri, I. N. N. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(95), 51794-51829. Available at: [Link]
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Experimental protocol for coupling N-Acetyl 3,5-dibromo-2-nitroaniline with a linker
Application Note & Protocol
Palladium-Catalyzed Cross-Coupling Strategies for the Conjugation of N-Acetyl 3,5-dibromo-2-nitroaniline to Functionalized Linkers
Abstract: The covalent attachment of functional linkers to complex small molecules is a cornerstone of modern drug development, enabling the creation of targeted therapies such as Antibody-Drug Conjugates (ADCs), PROTACs, and molecular probes.[1][2] N-Acetyl 3,5-dibromo-2-nitroaniline is a versatile scaffold, featuring two chemically addressable aryl bromide positions ideal for functionalization. This document provides a comprehensive technical guide for researchers, detailing three robust and field-proven palladium-catalyzed cross-coupling protocols for its conjugation to common linker types. We will explore the causality behind strategic experimental choices and provide detailed, self-validating methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, followed by rigorous characterization and purification workflows.
Strategic Rationale: Activating a Versatile Scaffold
The chemical architecture of N-Acetyl 3,5-dibromo-2-nitroaniline offers a unique combination of stability and reactivity. Understanding its electronic and steric properties is paramount to designing a successful coupling strategy.
-
Primary Reactive Sites: The two bromine atoms at the C3 and C5 positions are the primary handles for synthetic modification. Aryl bromides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions.[3][4] The strong electron-withdrawing effect of the adjacent nitro group at C2 further activates these positions, accelerating the crucial oxidative addition step in the catalytic cycle.[5]
-
The "Protected" Amine: The aniline nitrogen is acetylated, forming a stable amide. This functional group is non-nucleophilic and generally unreactive under standard cross-coupling conditions. Its primary role is to modulate the electronic properties of the aromatic ring. Direct coupling at this position is not a viable strategy without a prior deprotection step.
-
Chosen Methodologies: Based on this analysis, palladium-catalyzed cross-coupling reactions are the most efficient and versatile methods for functionalization. These reactions are renowned for their broad functional group tolerance and reliable performance under mild conditions.[6][7] We will focus on three industry-standard transformations:
-
Suzuki-Miyaura Coupling: For forming a C-C single bond with a boronic acid/ester-functionalized linker.
-
Sonogashira Coupling: For forming a C-C triple bond with a terminal alkyne linker, introducing rigidity.[8][9]
-
Buchwald-Hartwig Amination: For forming a C-N bond with an amine-containing linker.[10][11]
-
The overall strategic approach is visualized below.
Caption: High-level strategy for linker conjugation.
Essential Safety & Materials
2.1. Critical Safety Precautions
Nitroaromatic compounds must be handled with extreme caution.[12][13] They are often toxic, can be absorbed through the skin, and may cause methemoglobinemia.[14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[13]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Handling: Avoid creating dust. Use appropriate spatulas and weighing paper. Keep away from ignition sources.[12]
-
Waste Disposal: Dispose of all contaminated materials and chemical waste according to your institution's hazardous waste protocols. Do not pour into drains.[14]
2.2. Reagents and Materials
| Material | Grade | Supplier Example | Purpose |
| N-Acetyl 3,5-dibromo-2-nitroaniline | ≥97% | BLDpharm, Pharmaffiliates | Starting Material |
| Suzuki-Miyaura Coupling | |||
| 4-(Boc-aminomethyl)phenylboronic acid | ≥95% | Sigma-Aldrich | Linker |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Sigma-Aldrich | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | Base |
| 1,4-Dioxane / Water | Anhydrous / Deionized | Acros Organics | Solvent System |
| Sonogashira Coupling | |||
| Propargylamine (Boc-protected) | ≥98% | TCI Chemicals | Linker |
| Pd(PPh₃)₄ | Catalyst Grade | Strem Chemicals | Palladium Catalyst |
| Copper(I) Iodide (CuI) | ≥99.5% | Sigma-Aldrich | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Base and Solvent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Co-solvent |
| Buchwald-Hartwig Amination | |||
| 4-(Boc-amino)piperidine | ≥97% | Combi-Blocks | Linker |
| Pd₂(dba)₃ | Catalyst Grade | Oakwood Chemical | Palladium Pre-catalyst |
| XPhos | Ligand Grade | Sigma-Aldrich | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich | Base |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| General Supplies | |||
| Dichloromethane (DCM), Ethyl Acetate, Hexanes | HPLC Grade | Fisher Scientific | Solvents for Workup & Chromatography |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying Agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | Stationary Phase for Chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | Reaction Monitoring |
Experimental Protocols: Step-by-Step Methodologies
The following protocols describe the coupling of a single linker to the N-Acetyl 3,5-dibromo-2-nitroaniline scaffold. For double coupling, the stoichiometry of the linker and base should be adjusted accordingly (typically >2.2 equivalents). Reaction monitoring is crucial to distinguish between mono- and di-substituted products.
Caption: General experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura C-C Coupling
-
Principle: A palladium-catalyzed reaction to form a carbon-carbon single bond between the aryl bromide and a linker containing a boronic acid.[6][16][17]
| Reagent | M.W. | Amount (mg) | mmols | Equiv. |
| N-Acetyl 3,5-dibromo-2-nitroaniline | 337.95 | 338 | 1.0 | 1.0 |
| 4-(Boc-aminomethyl)phenylboronic acid | 251.10 | 301 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 318 | 3.0 | 3.0 |
| 1,4-Dioxane / H₂O (4:1) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Acetyl 3,5-dibromo-2-nitroaniline, 4-(Boc-aminomethyl)phenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and sodium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Expert Insight: Degassing the solvent (e.g., by sparging with argon for 20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The starting material is UV active and will show a new, less polar spot for the product. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 25 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Protocol 2: Sonogashira C-C Coupling
-
Principle: A palladium- and copper-cocatalyzed reaction to form a carbon-carbon triple bond between the aryl bromide and a terminal alkyne linker.[8][9][18][19]
| Reagent | M.W. | Amount (mg) | mmols | Equiv. |
| N-Acetyl 3,5-dibromo-2-nitroaniline | 337.95 | 338 | 1.0 | 1.0 |
| N-Boc-propargylamine | 155.19 | 186 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 5 mL | - | - |
| THF (optional co-solvent) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask with a stir bar, add N-Acetyl 3,5-dibromo-2-nitroaniline, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine and THF (if used), followed by N-Boc-propargylamine via syringe.
-
Expert Insight: Triethylamine acts as both the base and a solvent. The copper(I) cocatalyst is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[8] The reaction is often sensitive to air, so maintaining a good inert atmosphere is crucial for high yields.
-
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2x 25 mL) to remove copper salts, followed by brine (25 mL).
-
Drying & Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify by flash column chromatography (hexanes/ethyl acetate).
Protocol 3: Buchwald-Hartwig C-N Amination
-
Principle: A palladium-catalyzed reaction forming a carbon-nitrogen bond between the aryl bromide and an amine linker.[7][10][11][20]
| Reagent | M.W. | Amount (mg) | mmols | Equiv. |
| N-Acetyl 3,5-dibromo-2-nitroaniline | 337.95 | 338 | 1.0 | 1.0 |
| 4-(Boc-amino)piperidine | 200.28 | 240 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 | 0.025 | 0.05 (Pd) |
| XPhos | 476.65 | 48 | 0.10 | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |
| Toluene | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a glovebox, or using Schlenk technique, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried flask.
-
Expert Insight: Sodium tert-butoxide is a strong, sterically hindered base that is highly effective but also very hygroscopic. It must be handled under inert conditions. The choice of a bulky phosphine ligand like XPhos is critical for promoting the reductive elimination step and preventing catalyst decomposition.[7]
-
-
Reagent Addition: Remove the flask from the glovebox (if used). Add N-Acetyl 3,5-dibromo-2-nitroaniline and 4-(Boc-amino)piperidine.
-
Inert Atmosphere: Seal the flask and purge thoroughly with nitrogen or argon.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 4-18 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (20 mL). Dilute with ethyl acetate (50 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2x 25 mL).
-
Washing, Drying, & Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, concentrate, and purify by flash column chromatography.
Purification and Analytical Characterization
Verifying the identity and purity of the final conjugate is a non-negotiable step in the workflow.[21] A combination of chromatographic and spectroscopic methods should be employed.
Caption: Workflow for product purification and analysis.
4.1. Purification: Flash Column Chromatography This is the standard method for purifying small-molecule organic compounds. The choice of solvent system (eluent) is determined by preliminary analysis on TLC plates, aiming for an Rf value of ~0.2-0.3 for the desired product.
4.2. Analytical Techniques
The successful synthesis of the conjugate is confirmed by a suite of analytical methods.[22]
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural Elucidation | - Disappearance of the broad Ar-H proton signal from the starting material. - Appearance of new aromatic and aliphatic signals corresponding to the attached linker. - Correct integration ratios for all protons. |
| Mass Spec (ESI/APCI) | Molecular Weight Confirmation | - Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the product. |
| HPLC (RP-C18) | Purity Assessment | - A single major peak with >95% purity by area integration.[23] - Retention time will differ significantly from the starting material. |
Conclusion
This application note provides robust, detailed, and scientifically-grounded protocols for the functionalization of N-Acetyl 3,5-dibromo-2-nitroaniline via palladium-catalyzed cross-coupling reactions. By leveraging Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination chemistry, researchers can efficiently couple a wide variety of functionalized linkers to this versatile scaffold. The inclusion of expert insights, detailed workup procedures, and rigorous analytical characterization methods ensures that these protocols are both reliable and self-validating, empowering scientists in the pursuit of novel therapeutics and chemical probes.
References
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AxisPharm. Amine reactive Linkers. [Link]
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Li, C-J., et al. Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Chemical Communications. [Link]
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Lundgren, R. J., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
CellMosaic. Bioconjugate Analysis & Purification. [Link]
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OpenStax. 24.8 Reactions of Arylamines. Organic Chemistry. [Link]
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ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
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Formulatrix. Advanced Bioconjugate Cleanup Solutions. [Link]
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ResearchGate. Current approaches for the purification of antibody–drug conjugates. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
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ACS Publications. Nonclassical Routes for Amide Bond Formation. Chemical Reviews. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ResearchGate. A3 coupling reaction of primary aromatic amine for the synthesis of indolylquinolines derivatives. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Betti reaction. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
organic-reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]
-
Michigan State University Department of Chemistry. 4. Reaction of Amines with Nitrous Acid. [Link]
-
ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
-
ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. [Link]
-
GOV.UK. Nitrobenzene - Incident management. [Link]
-
RSC Publishing. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. [Link]
-
NIH National Library of Medicine. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. [Link]
-
ResearchGate. A simple LC/MRM–MS-based method to quantify free linker-payload in antibody-drug conjugate preparations. [Link]
-
Pharmaffiliates. N-Acetyl 3,5-dibromo-2-nitroaniline. [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of a Cereblon-Recruiting PROTAC Utilizing N-Acetyl-3,5-dibromo-2-nitroaniline
Abstract
Proteolysis-targeting chimeras (PROTACs) are at the forefront of therapeutic innovation, offering a novel modality for targeted protein degradation.[1] This guide provides a comprehensive, step-by-step protocol for the synthesis of a PROTAC designed to recruit the Cereblon (CRBN) E3 ligase, commencing from the accessible starting material, N-Acetyl-3,5-dibromo-2-nitroaniline. Tailored for researchers, medicinal chemists, and professionals in drug development, this document outlines the synthesis of a key functionalized CRBN ligand intermediate and its subsequent conjugation to form a complete PROTAC molecule. The protocols are presented with an emphasis on the underlying chemical principles and rationale, ensuring both clarity and reproducibility.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system for the degradation of specific proteins of interest (POIs).[1][] These molecules are comprised of three key components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two ligands.[][3][4] By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for destruction by the proteasome.[5][6]
Overview of the Synthetic Strategy
The synthetic route detailed below begins with N-Acetyl-3,5-dibromo-2-nitroaniline, a strategic starting point for constructing the thalidomide-like scaffold of the Cereblon ligand.[7][] The synthesis is logically divided into two primary stages:
-
Part A: Synthesis of a Functionalized Cereblon Ligand. This involves a series of chemical transformations to build the core structure and install a reactive handle for subsequent linker attachment.
-
Part B: Assembly of the Final PROTAC. This stage describes the conjugation of the synthesized CRBN ligand to a linker and a hypothetical POI ligand.
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 5. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Roadmap for Investigating N-Acetyl 3,5-dibromo-2-nitroaniline in Neurodegenerative Disease Research
Introduction and Rationale
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A key pathological driver across these conditions is the convergence of oxidative stress, protein misfolding, and dysregulated cellular signaling pathways. The identification of novel small molecules that can modulate these pathways is a critical objective in therapeutic development.
N-Acetyl 3,5-dibromo-2-nitroaniline is a halogenated and nitrated aromatic compound whose biological activity in the context of neurodegeneration is currently unexplored. Its structure, however, presents several features of interest for preliminary investigation:
-
N-Acetyl Group: Acetylation is a crucial post-translational modification that regulates protein function and stability.[1][2] Altered acetylation of key proteins like tau and α-synuclein is implicated in their pathological aggregation.[1][3] The N-acetyl moiety suggests the compound could interact with acetylation-related enzymes or pathways.
-
Nitroaromatic System: The nitro group is a strong electron-withdrawing feature that can participate in redox cycling.[4] This suggests a potential for modulating cellular oxidative states, a central element in neuronal damage.[5][6]
-
Dibromo-substitution: Halogenation can significantly alter a molecule's lipophilicity, membrane permeability, and metabolic stability, properties essential for a CNS-active compound.
This document serves as a comprehensive guide for the initial characterization of N-Acetyl 3,5-dibromo-2-nitroaniline. It outlines a logical, multi-phased experimental roadmap, moving from fundamental in vitro characterization to mechanistic studies and preliminary in vivo evaluation. The protocols provided are designed to be self-validating and to elucidate the compound's potential as a neuroprotective agent.
Hypothesized Mechanism of Action
Given the absence of direct evidence, we propose a primary hypothetical mechanism centered on the modulation of oxidative stress and protein acetylation homeostasis. The nitroaromatic core may influence redox-sensitive signaling, while the N-acetyl group could engage with protein acetyltransferases or deacetylases.
A plausible pathway involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, driving the expression of cytoprotective genes. The compound could potentially trigger this pathway, enhancing neuronal resilience.
Caption: Phased experimental workflow for compound characterization.
Phase 1: In Vitro Characterization & Feasibility
Objective: To determine the basic physicochemical and cytotoxic properties of the compound to establish viable concentrations for subsequent biological assays.
Protocol 1: Solubility and Stability Assessment
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of N-Acetyl 3,5-dibromo-2-nitroaniline in 100% dimethyl sulfoxide (DMSO).
-
Solubility in Aqueous Buffer: Serially dilute the stock solution in phosphate-buffered saline (PBS) and relevant cell culture media (e.g., DMEM) to final concentrations ranging from 1 µM to 100 µM.
-
Visual Inspection: Observe for any precipitation immediately and after 24 hours at 37°C.
-
Quantitative Analysis (Optional): For precise determination, centrifuge the solutions and measure the concentration of the supernatant using HPLC-UV.
-
Stability Assessment: Incubate a 10 µM solution in cell culture medium at 37°C. Collect aliquots at 0, 2, 6, 12, and 24 hours. Analyze by HPLC-UV to quantify degradation over time.
-
Causality: Establishing the solubility and stability window is paramount. Using a compound at concentrations above its solubility limit leads to artifactual data, while rapid degradation can mask true biological effects.
-
Protocol 2: Neuronal Cytotoxicity Profiling
-
Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium, from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the medium with the compound-containing medium and incubate for 24 and 48 hours.
-
MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration).
-
Trustworthiness: This protocol establishes the therapeutic window. All subsequent efficacy assays must be conducted at non-toxic concentrations (typically ≤ CC₁₀) to ensure observed effects are due to specific bioactivity, not general toxicity.
-
| Hypothetical Data Summary: Phase 1 | |
| Parameter | Result |
| Aqueous Solubility (DMEM + 10% FBS) | < 50 µM |
| Stability (24h at 37°C) | > 95% remaining |
| Cytotoxicity (CC₅₀ in SH-SY5Y, 24h) | 35 µM |
| Conclusion for Next Phase | Use concentrations ≤ 10 µM |
Phase 2: In Vitro Mechanistic & Efficacy Studies
Objective: To test the compound's efficacy in a relevant cellular model of neurodegeneration and to probe the hypothesized mechanisms of action.
Protocol 3: Assessing Antioxidant Potential (Intracellular ROS)
-
Cell Culture: Plate SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treatment: Treat cells with non-toxic concentrations of the compound (e.g., 1, 5, 10 µM) for 6 hours. Include a positive control like N-acetylcysteine (NAC).[7]
-
Oxidative Insult: Induce oxidative stress by adding H₂O₂ (100 µM) or Rotenone (1 µM) for 1 hour.
-
ROS Detection: Wash cells with PBS and incubate with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Measurement: Measure fluorescence (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Normalize fluorescence to the vehicle control. A reduction in fluorescence in compound-treated wells indicates antioxidant activity.
-
Expertise: DCFDA is a standard probe for intracellular ROS. Pre-treatment with the compound allows for the assessment of its ability to prevent oxidative stress, which is more therapeutically relevant than scavenging existing ROS.
-
Protocol 4: Evaluation in a Cellular Model of Amyloid-Beta Toxicity
-
Cell Culture: Plate SH-SY5Y cells or primary cortical neurons.
-
Pre-treatment: Treat cells with the compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Toxicity Induction: Add oligomeric Amyloid-beta 1-42 (Aβ₄₂) peptide at a final concentration of 5 µM.
-
Incubation: Co-incubate the cells with the compound and Aβ₄₂ for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.
-
Cell Lysis: After treatment as in Protocol 4, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Nrf2, anti-phospho-Tau, anti-cleaved Caspase-3, and β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Trustworthiness: Western blotting provides mechanistic insight. Observing an increase in Nrf2 and a decrease in apoptotic markers (cleaved Caspase-3) in compound-treated cells would strongly support the hypothesized neuroprotective mechanism.
-
| Hypothetical Data Summary: Phase 2 | ||
| Assay | Endpoint | Hypothetical Result |
| ROS Assay | H₂O₂-induced ROS | 40% reduction at 10 µM |
| Aβ₄₂ Toxicity Model | Cell Viability | 60% rescue at 10 µM |
| Western Blot | Nrf2 levels | 2.5-fold increase at 10 µM |
| Cleaved Caspase-3 | 70% decrease at 10 µM | |
| Conclusion for Next Phase | Compound shows in vitro efficacy and modulates target pathways. |
Phase 3: Preliminary In Vivo Assessment
Objective: To evaluate the compound's basic pharmacokinetic properties and to conduct a pilot efficacy study in an animal model of neurodegeneration.
Protocol 6: Pharmacokinetic (PK) and Brain Penetration Profiling
-
Animal Model: Use healthy C57BL/6 mice (n=3 per time point).
-
Dosing: Administer a single dose of the compound (e.g., 10 mg/kg) via intraperitoneal (IP) injection or oral gavage (PO).
-
Sample Collection: Collect blood samples at various time points (e.g., 15, 30, 60, 120, 240 minutes). At the final time point, perfuse the animals with saline and collect the brains.
-
Sample Processing: Separate plasma from blood. Homogenize brain tissue.
-
LC-MS/MS Analysis: Extract the compound from plasma and brain homogenates and quantify its concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry method.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) and determine the brain-to-plasma concentration ratio.
-
Expertise: A compound is useless for CNS disorders if it cannot cross the blood-brain barrier. A brain-to-plasma ratio > 0.1 is often considered a minimum threshold for further development.
-
Protocol 7: Pilot Efficacy Study in a Transgenic Mouse Model
-
Animal Model: Use an established model, such as the 5XFAD transgenic mouse model for Alzheimer's disease. Use age-matched wild-type littermates as controls.
-
Dosing Regimen: Begin dosing at an age before significant pathology develops (e.g., 3 months). Administer the compound daily via IP or PO for 3 months.
-
Behavioral Testing: At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris Water Maze, Y-Maze).
-
Tissue Analysis:
-
Collect brain tissue for immunohistochemical analysis of amyloid plaques (using antibodies like 6E10) and neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes).
-
Perform Western blot analysis on brain lysates for markers assessed in vitro (e.g., Nrf2, p-Tau).
-
Causality: This comprehensive protocol links molecular changes to functional outcomes. A successful result would show that the compound not only reduces pathological markers but also improves cognitive performance, providing a strong rationale for a full-scale preclinical development program. [8][10]
-
References
-
MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available from: [Link]
-
PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available from: [Link]
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PubMed Central. (2013). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. Available from: [Link]
-
PMC. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Available from: [Link]
-
ResearchGate. (n.d.). Development of neuroprotective substances based on amides of 4 phenoxyaniline and related compounds. Available from: [Link]
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Frontiers. (n.d.). The role of altered protein acetylation in neurodegenerative disease. Available from: [Link]
-
Amanote Research. (n.d.). (PDF) A Novel Approach to Screening for New Neuroprotective. Available from: [Link]
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PMC. (n.d.). Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells. Available from: [Link]
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ScienceDaily. (2010). Acetylation may contribute to dementia and Alzheimer's disease; May lead to new treatments. Available from: [Link]
-
PubMed Central. (n.d.). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. Available from: [Link]
-
ResearchGate. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. Available from: [Link]
-
Semantic Scholar. (n.d.). The role of altered protein acetylation in neurodegenerative disease. Available from: [Link]
-
PMC. (n.d.). Nitric Oxide Inactivation Mechanisms in the Brain: Role in Bioenergetics and Neurodegeneration. Available from: [Link]
-
OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]
-
PMC. (n.d.). N-acetylcysteine and neurodegenerative diseases: Basic and clinical pharmacology. Available from: [Link]
-
PMC. (n.d.). Why is nitric oxide important for our brain?. Available from: [Link]
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Application Note: A Framework for Investigating N-Acetyl 3,5-dibromo-2-nitroaniline as a Novel Molecular Glue for Targeted Protein Degradation
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors.[1][2] This approach utilizes the cell's endogenous protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] While technologies like Proteolysis-Targeting Chimeras (PROTACs) have seen significant advancements, the discovery of novel molecular glues remains a key area of research.[3][4] This document provides a comprehensive guide for researchers to investigate the potential of N-Acetyl 3,5-dibromo-2-nitroaniline, a compound identified as a protein degrader building block, as a novel molecular glue for targeted protein degradation.[5] We present a hypothetical mechanism of action and a suite of detailed protocols to systematically evaluate its biological activity, from initial target engagement to downstream cellular effects.
Introduction to Targeted Protein Degradation
Conventional pharmacology has largely focused on an "occupancy-driven" model, where small molecules inhibit the function of a target protein by binding to its active site.[6] Targeted protein degradation, in contrast, operates on an "event-driven" model.[6] This strategy involves small molecules that induce the degradation of a target protein, thereby eliminating its function entirely.[1][7] The two major classes of small-molecule degraders are PROTACs and molecular glues.
-
PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This tripartite complex formation brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][8]
-
Molecular Glues are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a POI, often by creating a "neosurface" on one of the proteins.[1][4][9] This induced proximity results in the ubiquitination and degradation of the POI.[1][9] The discovery of molecular glues has often been serendipitous, highlighting the need for systematic approaches to identify and characterize new chemical entities with this mode of action.[1]
Proposed Mechanism of Action for N-Acetyl 3,5-dibromo-2-nitroaniline
Given that N-Acetyl 3,5-dibromo-2-nitroaniline is categorized as a "Protein Degrader Building Block"[5], we hypothesize that it may function as a molecular glue. Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and antineoplastic effects.[10] We propose that N-Acetyl 3,5-dibromo-2-nitroaniline may induce a novel protein-protein interaction between an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) and a specific cellular protein, leading to the degradation of the latter.
To validate this hypothesis, a series of experiments are required to elucidate the compound's mechanism of action, identify its protein targets, and characterize its cellular effects. The following sections provide detailed protocols for a comprehensive investigation.
Caption: Proposed molecular glue mechanism of N-Acetyl 3,5-dibromo-2-nitroaniline.
Experimental Workflows and Protocols
The following experimental workflow provides a systematic approach to investigate the potential of N-Acetyl 3,5-dibromo-2-nitroaniline as a targeted protein degrader.
Caption: A stepwise workflow to validate the degrader activity.
Cell Viability Assays
Rationale: Before assessing protein degradation, it is crucial to determine the cytotoxic profile of N-Acetyl 3,5-dibromo-2-nitroaniline to ensure that observed protein loss is not a secondary effect of cell death. Assays like MTT or CellTiter-Glo® are suitable for this purpose.[11][12][13]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [11][14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of N-Acetyl 3,5-dibromo-2-nitroaniline in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot cell viability against compound concentration to determine the IC50 value. Subsequent experiments should be conducted at non-toxic concentrations.
| Parameter | Recommended Value |
| Cell Density | 5,000 - 10,000 cells/well |
| Incubation Time | 24, 48, 72 hours |
| Vehicle Control | DMSO (≤ 0.1%) |
| Assay | CellTiter-Glo® |
Western Blot for Protein of Interest (POI) Degradation
Rationale: Western blotting is a fundamental technique to directly visualize and quantify the reduction in the levels of a specific POI following treatment with the compound.[16][17]
Protocol: Western Blot Analysis [16]
-
Cell Treatment and Lysis:
-
Treat cells with N-Acetyl 3,5-dibromo-2-nitroaniline at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes (with exceptions for some membrane proteins).[17]
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[19][20][21][22][23] Ligand binding typically increases the thermal stability of the target protein.[21]
Protocol: CETSA [19]
-
Cell Treatment: Treat intact cells with N-Acetyl 3,5-dibromo-2-nitroaniline or vehicle control for a specified time.
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by cooling to 4°C.[19]
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Rationale: To support the molecular glue hypothesis, it is essential to demonstrate that N-Acetyl 3,5-dibromo-2-nitroaniline induces the formation of a ternary complex between the POI and an E3 ligase.[24][25][26][27]
Protocol: Co-Immunoprecipitation [24][28]
-
Cell Treatment and Lysis:
-
Treat cells with N-Acetyl 3,5-dibromo-2-nitroaniline or vehicle.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the POI (or the E3 ligase) overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against both the POI and the suspected E3 ligase.
-
-
Interpretation: The presence of the E3 ligase in the POI immunoprecipitate (and vice versa) in the compound-treated sample, but not in the control, suggests the formation of a ternary complex.
Ubiquitination Assays
Rationale: A key step in proteasomal degradation is the polyubiquitination of the target protein.[7][29] In vivo and in vitro ubiquitination assays can confirm that the compound-induced degradation is dependent on the ubiquitin-proteasome system.[30][31][32]
Protocol: In Vivo Ubiquitination Assay [30]
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing a tagged version of the POI (e.g., HA-POI) and His-tagged ubiquitin.
-
Before harvesting, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with N-Acetyl 3,5-dibromo-2-nitroaniline for the desired time.
-
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions but preserve the covalent ubiquitin linkage.
-
Immunoprecipitation:
-
Dilute the lysate to reduce the SDS concentration.
-
Immunoprecipitate the tagged POI using an anti-tag antibody (e.g., anti-HA).
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and analyze by Western blotting.
-
Probe the membrane with an anti-ubiquitin (or anti-His) antibody to detect the polyubiquitin chains on the POI.
-
-
Interpretation: An increase in the ubiquitination of the POI in the presence of the compound indicates that it promotes the marking of the POI for degradation.
Conclusion
The framework and protocols outlined in this application note provide a robust starting point for researchers to investigate the potential of N-Acetyl 3,5-dibromo-2-nitroaniline as a novel molecular glue for targeted protein degradation. By systematically evaluating its effects on cell viability, protein levels, target engagement, ternary complex formation, and ubiquitination, a comprehensive understanding of its mechanism of action can be achieved. This approach not only facilitates the characterization of this specific compound but also serves as a general guide for the discovery and validation of new molecular glues, a promising class of therapeutics for a wide range of diseases.
References
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- PMC. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PubMed Central.
- YouTube. (2021, June 4). Protein Degradation with Molecular Glue.
- Affordable T&C Chemicals. (n.d.). N-Acetyl 3, 5-dibromo-2-nitroaniline, min 97%.
- The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation.
- Wikipedia. (n.d.). Proteolysis targeting chimera.
- Targeted Protein Degradation Blog. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues.
- PMC. (2025, May 11). PROTAC Technology as a New Tool for Modern Pharmacotherapy. PubMed Central.
- Bio-protocol. (2022, March 22). Ubiquitination assay.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- ACS Publications. (n.d.). Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery. Journal of Medicinal Chemistry.
- Thermo Fisher Scientific. (n.d.). Mechanisms of Protein Degradation.
- ACS Publications. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
- Revvity. (2024, June 11). Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy.
- Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- R&D Systems. (n.d.). Protocol for In Vitro Ubiquitin Conjugation Reaction.
- Abcam. (n.d.). Western blot protocol for low abundance proteins.
- PMC. (n.d.). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. PubMed Central.
- NIH. (n.d.). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay.
- Abcam. (n.d.). Immunoprecipitation (IP) and co-immunoprecipitation protocol.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- PubMed. (n.d.). Protein-Protein Interactions: Co-Immunoprecipitation.
- Abcam. (n.d.). In vitro Ubiquitination protocol.
- Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ResearchGate. (n.d.). Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO ,.... Download Scientific Diagram.
- Tocris Bioscience. (n.d.). Molecular Glues.
- Creative Proteomics. (2017, January 19). Protocol for Immunoprecipitation (Co-IP) V.1.
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
- ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- 2BScientific. (n.d.). Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately.
- Ubiquitin Signaling Solutions. (n.d.). Protein Ubiquitination: Assays, Sites & Proteomics Methods.
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs.
- Proteintech Group. (n.d.). WESTERN BLOTTING.
- ResearchGate. (2022, June 17). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry.
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Application Note & Protocols: Chemoselective Reduction of the Nitro Group in N-Acetyl 3,5-dibromo-2-nitroaniline
Abstract
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] This guide provides a detailed examination of the reaction conditions for the chemoselective reduction of the nitro group in N-Acetyl 3,5-dibromo-2-nitroaniline to yield N-Acetyl-3,5-dibromo-1,2-phenylenediamine. The primary challenge in this transformation is the preservation of the adjacent N-acetyl group and the two bromine substituents on the aromatic ring. This document explores several robust methodologies, offering detailed, field-proven protocols, and explains the causality behind the selection of specific reagents and conditions to guide researchers in achieving high-yield, clean conversions.
Introduction: The Synthetic Challenge and Strategic Importance
N-Acetyl 3,5-dibromo-2-nitroaniline is a key precursor molecule. Its successful reduction to the corresponding 1,2-phenylenediamine derivative opens a gateway to the synthesis of a variety of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are privileged scaffolds in medicinal chemistry.
The central challenge of this synthesis lies in chemoselectivity. The chosen reducing agent must selectively act on the nitro group while being inert to other functionalities within the molecule:
-
Aryl Bromides (C-Br): Many common reduction methods, particularly certain types of catalytic hydrogenation, can cause hydrodehalogenation, leading to impurities that are difficult to separate.
-
Amide (N-C=O): The N-acetyl group is generally stable to many reducing conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions or reduction by powerful hydride reagents.
Therefore, the selection of an appropriate reduction strategy is paramount for the successful synthesis of the target compound. This guide will focus on three reliable methods: Iron in acidic medium, Stannous (Tin II) Chloride, and Sodium Dithionite.
Mechanistic Considerations and Reagent Selection
The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[3] The choice of reagent dictates the reaction's compatibility with other functional groups.
Dissolving Metal Reductions: A Robust Choice for Halogenated Arenes
Reductions using metals like iron (Fe) or tin (Sn) in an acidic medium are classic, cost-effective, and highly reliable methods for converting nitroarenes to anilines.[4][5]
-
Iron (Fe) in Acetic or Hydrochloric Acid: This is an exceptionally mild and selective method for reducing nitro groups in the presence of reducible functionalities.[6] The use of iron is particularly advantageous for halogenated substrates as it minimizes the risk of dehalogenation.[7] The reaction is heterogeneous, and the iron oxides formed during the reaction can be easily removed by filtration.
-
Stannous Chloride (SnCl₂): Tin(II) chloride is another mild and effective reagent that provides excellent chemoselectivity for nitro group reduction, leaving halides, esters, and nitriles intact.[5][6][8] It operates through a series of single-electron transfers from the Sn²⁺ ion.[9] While highly effective, it generates tin-based byproducts that require a specific workup procedure involving basification to precipitate tin salts.[10]
Catalytic Hydrogenation: A Cautionary Approach
Catalytic hydrogenation is a clean and efficient method for nitro reductions.[4][5] However, the choice of catalyst is critical.
-
Palladium on Carbon (Pd/C): This is often the go-to catalyst for hydrogenation but is well-known for its propensity to cleave carbon-halogen bonds, making it unsuitable for this specific transformation.[6]
-
Raney Nickel: This catalyst is a viable alternative as it is less prone to causing dehalogenation of aromatic chlorides and bromides compared to palladium.[6]
-
Platinum(IV) Oxide (PtO₂): This is another potential catalyst for this transformation.[5]
Metal-Free Reduction: The Dithionite Alternative
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an excellent choice when metal contamination or harsh acidic conditions must be avoided.[11] It is a powerful but selective reducing agent, capable of reducing nitro groups without affecting most other functionalities.[12] The reaction is typically performed in a biphasic system (e.g., water/dichloromethane) or an aqueous/alcoholic mixture.
Comparative Overview of Reduction Methods
The following table summarizes the key parameters and considerations for the recommended reduction protocols.
| Method | Reagents | Typical Solvent | Temp. | Pros | Cons / Considerations |
| Method A: Iron/Acid | Iron powder, Acetic Acid (or NH₄Cl/HCl) | Ethanol, Water, Acetic Acid | Reflux | High chemoselectivity, cost-effective, easy workup, tolerates halides well.[7][8][13] | Heterogeneous reaction, requires filtration of iron salts. |
| Method B: SnCl₂ | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | Reflux | Very mild and selective, high yields.[5][6] | Requires careful workup to remove tin byproducts, reagent is more expensive than iron.[9][10] |
| Method C: Dithionite | Sodium Dithionite (Na₂S₂O₄) | Water/DCM, Aqueous Methanol | RT - Reflux | Metal-free, mild conditions, excellent functional group tolerance.[14] | Can require biphasic solvent systems, may need pH adjustment during workup.[14] |
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Workflow Overview
Caption: General workflow for the reduction of N-Acetyl 3,5-dibromo-2-nitroaniline.
Protocol A: Reduction with Iron Powder in Acetic Acid
This protocol is often favored for its reliability and low cost.[7]
Materials:
-
N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq)
-
Iron powder (<100 mesh, 5.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Acetyl 3,5-dibromo-2-nitroaniline.
-
Add ethanol and glacial acetic acid (e.g., a 4:1 to 5:1 mixture) to dissolve the starting material. A typical concentration is around 0.2-0.5 M.
-
Heat the solution to a gentle reflux (approx. 80-90°C).
-
Once refluxing, add the iron powder portion-wise over 15-20 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.[15]
-
Stir the reaction mixture vigorously at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully filter the hot suspension through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize the remaining acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol B: Reduction with Stannous Chloride (SnCl₂) Dihydrate
This method is known for its mildness and high yields, making it an excellent alternative.[10]
Materials:
-
N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M) or Potassium Hydroxide (KOH)[8]
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-Acetyl 3,5-dibromo-2-nitroaniline in absolute ethanol.
-
Add stannous chloride dihydrate to the solution.[10]
-
Heat the mixture to reflux and stir. Monitor the reaction by TLC until completion (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add 2 M NaOH solution to the stirred mixture. This will cause the precipitation of tin(IV) hydroxide salts. Continue adding the base until the solution is strongly basic (pH > 10) and a thick, white precipitate has formed.
-
Filter the mixture through a pad of Celite®, washing the precipitate extensively with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. If two layers are not present, add more water and ethyl acetate.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or flash column chromatography as described in Protocol A.
Protocol C: Reduction with Sodium Dithionite (Na₂S₂O₄)
This protocol provides a metal-free pathway, which can be advantageous for synthesizing pharmaceutical intermediates where low metal content is critical.[11]
Materials:
-
N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄, 3.0-4.0 eq)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Acetyl 3,5-dibromo-2-nitroaniline in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask with vigorous stirring.
-
Heat the mixture to a gentle reflux (approx. 60-70°C).
-
In a separate beaker, dissolve sodium dithionite in water.
-
Add the aqueous sodium dithionite solution dropwise to the refluxing solution of the nitroaniline.
-
Maintain the reflux and vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-5 hours).
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution three times with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Conclusion
The chemoselective reduction of N-Acetyl 3,5-dibromo-2-nitroaniline can be successfully achieved using several reliable methods. For general laboratory scale and cost-effectiveness, reduction with iron powder in acetic acid (Protocol A) is highly recommended due to its excellent selectivity and straightforward workup.[7][13] For substrates sensitive to acidic conditions or when higher purity is required with a milder reagent, stannous chloride (Protocol B) offers a dependable alternative, provided the workup is performed carefully to remove tin byproducts.[9] Finally, sodium dithionite (Protocol C) stands out as a valuable metal-free option, crucial for applications demanding minimal metal contamination.[12] The choice of method should be guided by the scale of the reaction, cost considerations, and the specific purity requirements of the final product.
References
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Taurino, G., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Farooqi, Z. H., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(5), 4485-4498. PubMed. Retrieved from [Link]
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Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Predecki, D. P., et al. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 32(7), 1229-1253. PMC - NIH. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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ResearchGate. (2017). Catalytic reduction of 2-nitroaniline: a review | Request PDF. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
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Lalancette, J. M., et al. (1972). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry, 50(20), 3373-3377. Retrieved from [Link]
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SREELATHA, A., & KRISHNAMURTHY, G. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Ghorbani-Vaghei, A., & Ghorbani, S. (2011). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Australian Journal of Chemistry, 64(2), 239-243. SciSpace. Retrieved from [Link]
-
Kumar, S., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances, RSC Publishing. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
StackExchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
Smith, A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, ACS Publications. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for hydrogenation of p-nitroaniline. Retrieved from [Link]
-
Reddy, C. R. (2011). The Iron–Acetic Acid System for the Reduction of Aromatic Nitro Compounds. Synlett, 2011(4), 587-588. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
He, Z., & Spain, J. C. (1998). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 180(9), 2412-2416. PubMed Central. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines.
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Gómez, E. F. L., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]
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Wang, C., et al. (2020). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers in Chemistry, 8, 584. PMC - PubMed Central. Retrieved from [Link]
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Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
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Fiveable. (n.d.). Sodium Dithionite Definition. Retrieved from [Link]
- Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.
-
ResearchGate. (n.d.). Hydrogenation of nitrobenzene to aniline over Ru/C catalysts reaction... Retrieved from [Link]
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ResearchGate. (n.d.). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]
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Mahata, N., & Vishnuvan, K. (2005). The hydrogenation of nitrobenzene to aniline: A new mechanism. Journal of Catalysis, 229(2), 437-440. ResearchGate. Retrieved from [Link]
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Application Note & Protocol: Site-Specific PEGylation of N-Acetyl 3,5-dibromo-2-nitroaniline Derivatives for Advanced Drug Development
Abstract
This document provides a comprehensive guide for the strategic attachment of polyethylene glycol (PEG) linkers to N-Acetyl 3,5-dibromo-2-nitroaniline derivatives. The protocol addresses the inherent challenges of this substrate, namely the chemically deactivated nature of the aniline nitrogen, by employing a robust two-step synthetic strategy. We first describe a validated method for the selective N-deacetylation to expose the secondary amine, followed by a highly efficient amide bond formation with a carboxylated PEG linker using carbodiimide chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to enhance the pharmacokinetic properties of novel small molecules built upon this scaffold. Detailed, step-by-step protocols, characterization methods, and troubleshooting advice are provided to ensure reproducible and high-yield synthesis.
Introduction
The Role of PEGylation in Modern Therapeutics
The covalent attachment of polyethylene glycol (PEG), or PEGylation, is a clinically validated and transformative strategy in drug development.[1] By conjugating PEG chains to a therapeutic molecule, it is possible to significantly improve its pharmacological profile. Key benefits include enhanced hydrophilicity, which can improve solubility and bioavailability, and an increased hydrodynamic radius, which reduces renal clearance and extends circulating half-life.[1][2] Furthermore, the PEG moiety can shield the drug from enzymatic degradation and mask immunogenic sites, thereby reducing potential adverse immune responses.[1][3]
The N-Acetyl 3,5-dibromo-2-nitroaniline Scaffold: A Challenging Core
The N-Acetyl 3,5-dibromo-2-nitroaniline core represents a class of compounds with significant potential in medicinal chemistry. The combination of electron-withdrawing nitro and bromo groups on the aromatic ring creates a unique electronic environment. However, these same features render the molecule challenging for traditional bioconjugation. The N-acetyl group, while serving as a protecting group, significantly reduces the nucleophilicity of the nitrogen atom, making direct alkylation or acylation difficult.
The Strategic Imperative for a Validated Protocol
To unlock the therapeutic potential of this scaffold, a reliable method for attaching solubility-enhancing and pharmacokinetic-modifying linkers is essential. This application note details a robust, two-step approach designed to overcome the inherent low reactivity of the substrate. The strategy involves:
-
Selective N-Deacetylation: A controlled hydrolysis to remove the acetyl group and reveal the secondary amine (3,5-dibromo-2-nitroaniline).
-
Efficient Amide Coupling: Activation of a carboxyl-terminated PEG linker using a carbodiimide coupling agent to form a stable amide bond with the newly exposed amine. This method is widely used due to its high yields and tolerance of various functional groups.[4][5]
This protocol provides a clear and reproducible pathway for synthesizing well-defined PEGylated derivatives, enabling further preclinical and clinical investigation.
Reaction Scheme & Mechanism
The overall synthetic strategy is a two-step process designed for high yield and purity.
Step 1: N-Deacetylation The first step involves the acid-catalyzed hydrolysis of the N-acetyl group. The electron-withdrawing nature of the nitro and bromo substituents makes the amide bond susceptible to cleavage under strong acidic conditions.
Step 2: Amide Bond Formation via EDC/HOBt Coupling The second step is the formation of a stable amide linkage between the deacetylated aniline derivative and a carboxyl-terminated PEG linker. This reaction proceeds via the activation of the PEG-acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide.[6][7] The addition of 1-Hydroxybenzotriazole (HOBt) minimizes side reactions and potential racemization if chiral centers are present.[8] The activated O-acylisourea intermediate formed from the PEG-acid and EDC is highly reactive towards the secondary amine of the aniline derivative, leading to the formation of the desired amide bond.[7]
Caption: Overall workflow for the PEGylation of N-Acetyl 3,5-dibromo-2-nitroaniline.
Materials & Equipment
| Reagents & Materials | Equipment |
| N-Acetyl 3,5-dibromo-2-nitroaniline | Round-bottom flasks |
| Methoxy-PEG-Carboxylic Acid (mPEG-COOH, MW 2-5 kDa) | Magnetic stirrer with heating mantle |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) | Reflux condenser |
| 1-Hydroxybenzotriazole (HOBt) | Temperature controller |
| N,N-Diisopropylethylamine (DIPEA) | Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) |
| Concentrated Hydrochloric Acid (HCl) | TLC developing chambers |
| Ethanol (Absolute) | UV lamp (254 nm) |
| N,N-Dimethylformamide (DMF, Anhydrous) | Rotary evaporator |
| Dichloromethane (DCM, Anhydrous) | High-vacuum pump |
| Ethyl Acetate (EtOAc) | Column chromatography setup (Silica gel) |
| Hexanes | pH meter or pH paper |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Standard laboratory glassware |
| Brine (Saturated NaCl solution) | Analytical balance |
| Anhydrous Magnesium Sulfate (MgSO₄) | NMR Spectrometer |
| Deionized Water | Mass Spectrometer (LC-MS or MALDI-TOF) |
| High-Performance Liquid Chromatography (HPLC) system |
Experimental Protocols
Protocol 1: N-Deacetylation of N-Acetyl 3,5-dibromo-2-nitroaniline
This protocol describes the acid-catalyzed removal of the N-acetyl protecting group.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq).
-
Solvent Addition: Add ethanol and deionized water in a 2:1 ratio (e.g., 60 mL ethanol, 30 mL water). Stir to create a suspension.
-
Acid Addition: Slowly add concentrated hydrochloric acid (3.0 eq) to the suspension. The mixture may warm slightly.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Mobile Phase: Ethyl Acetate / Hexanes (30:70 v/v).
-
Procedure: Take a small aliquot from the reaction, dilute with EtOAc, and spot on a TLC plate against a spot of the starting material. The product, 3,5-dibromo-2-nitroaniline, will have a higher Rf value than the starting N-acetylated compound.
-
The reaction is complete when the starting material spot is no longer visible by UV (typically 4-6 hours).
-
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature and then further in an ice bath.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous layer is neutral (pH ~7). Be cautious as CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel if necessary.
Protocol 2: PEGylation via Amide Bond Formation
This protocol uses EDC/HOBt to couple a carboxyl-terminated PEG linker to the deacetylated aniline.
Caption: Detailed experimental workflow for the amide coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methoxy-PEG-Carboxylic Acid (mPEG-COOH, 1.1 eq) in anhydrous DMF.
-
Activator Addition: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 eq) and EDC-HCl (1.2 eq). Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: To the activated PEG solution, add a solution of 3,5-dibromo-2-nitroaniline (from Protocol 1, 1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and facilitate the reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the aniline derivative using HPLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with a large volume of deionized water.
-
Extract the aqueous phase with Dichloromethane (DCM) (3 x volume of DMF).
-
Combine the organic layers, wash with 5% HCl solution, then with saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Avoid excessive heating.
-
Purification: Purification of PEGylated compounds can be challenging.[9]
Characterization & Data Analysis
Thorough characterization is critical to confirm the structure and purity of the final PEGylated conjugate.
| Analytical Technique | Purpose & Expected Results |
| ¹H NMR | Confirm the covalent attachment. Expect to see characteristic peaks for the aromatic protons of the aniline derivative alongside the strong, broad signal of the PEG backbone (~3.64 ppm). The disappearance of the carboxylic acid proton of the PEG linker is also an indicator. |
| Mass Spectrometry (LC-MS / MALDI-TOF) | Determine the molecular weight of the conjugate.[12] This confirms the successful addition of one PEG chain to the aniline derivative and helps assess the polydispersity of the final product. |
| HPLC (Analytical) | Assess purity.[13] A reverse-phase HPLC method can separate the PEGylated product from unreacted starting materials and byproducts. The product will have a different retention time from the starting materials. A charged aerosol detector (CAD) can be useful as PEGs lack a strong UV chromophore.[14] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Deacetylation (Step 1) | Incomplete hydrolysis. Insufficient acid or reaction time. | Increase reflux time and monitor closely by TLC. Ensure sufficient acid (3.0 eq) is used. |
| No reaction in PEGylation (Step 2) | Inactive coupling reagents (EDC/HOBt). Wet solvents or reagents. | Use fresh, high-quality EDC and HOBt. Ensure all solvents (DMF, DCM) are anhydrous. Run the reaction under an inert atmosphere. |
| Low yield in PEGylation (Step 2) | Steric hindrance. Poor activation. | Increase reaction time to 48 hours. Consider using a more powerful coupling agent like HATU, but be mindful of costs and side products.[6][8] |
| Multiple products observed | Side reactions of the activated ester. | Ensure the order of addition is correct (pre-activate PEG-acid before adding the amine). Maintain temperature control during activation. |
| Difficulty in Purification | Streaking or poor separation on silica gel. | This is common for PEG compounds.[9] Use a different solvent system (e.g., Chloroform/Methanol with a small amount of acetic acid for acidic compounds).[9] If issues persist, preparative HPLC is the most reliable method.[] |
Conclusion
This application note provides a validated, two-step protocol for the successful PEGylation of N-Acetyl 3,5-dibromo-2-nitroaniline derivatives. By first performing a controlled N-deacetylation followed by an efficient EDC/HOBt-mediated amide coupling, this methodology overcomes the low reactivity of the target scaffold. The detailed procedures for synthesis, purification, and characterization offer a reliable pathway for researchers to synthesize novel PEGylated compounds, thereby enabling the enhancement of their therapeutic potential through improved pharmacokinetic and pharmacodynamic properties.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2022). Chromatography of PEG containing compounds. r/Chempros. Retrieved from [Link]
-
Langer, K. (2003). Making Site-specific PEGylation Work. BioPharm International. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Zheng, B., et al. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development. Retrieved from [Link]
-
Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign. Retrieved from [Link]
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today. Retrieved from [Link]
-
Patil, P., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]
-
Hakobyan, K., et al. (2016). Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. YSU Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). PEGylation of primary amines in proteins, forming an amide linkage. Retrieved from [Link]
-
Estrada, J., et al. (2023). PEGylation Strategy for Improving the Pharmacokinetic and Antitumoral Activity of the IL-2 No-alpha Mutein. Current Pharmaceutical Biotechnology. Retrieved from [Link]
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- 2. PEGylation Strategy for Improving the Pharmacokinetic and Antitumoral Activity of the IL-2 No-alpha Mutein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.dk]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Utilization of N-Acetyl 3,5-dibromo-2-nitroaniline in the Construction of Bifunctional Degrader Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modular Approach to Targeted Protein Degradation
Bifunctional degrader molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), have emerged as a transformative therapeutic modality in drug discovery.[1][2] These molecules offer a unique mechanism of action, harnessing the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3] Unlike traditional inhibitors that merely block a protein's function, degraders catalytically induce the removal of the entire protein, a strategy that can overcome challenges associated with protein scaffolding functions and drug resistance.
A bifunctional degrader is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a ternary complex between the POI, the degrader, and the E3 ligase is the critical event that initiates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[3] The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the degrader.[1][2]
This application note details the utility of N-Acetyl 3,5-dibromo-2-nitroaniline as a versatile building block for the construction of linkers for bifunctional degraders. Its di-bromo substitution, activated by an adjacent nitro group, allows for sequential and regioselective functionalization, providing a robust platform for the synthesis of diverse degrader libraries.
Chemical Rationale: The Role of N-Acetyl 3,5-dibromo-2-nitroaniline
N-Acetyl 3,5-dibromo-2-nitroaniline is an attractive starting material for linker synthesis due to its distinct chemical features:
-
Orthogonal Reactivity: The two bromine atoms exhibit differential reactivity towards nucleophilic aromatic substitution (SNAr) due to the electronic influence of the ortho-nitro group and the para-acetylamino group. The nitro group strongly activates the ortho- and para-positions to nucleophilic attack, making the bromine at the 3-position more susceptible to initial substitution.
-
Sequential Functionalization: This differential reactivity allows for a stepwise and controlled introduction of different chemical moieties. The first nucleophilic substitution can be performed under milder conditions, followed by a second substitution at the less reactive position, enabling the directional assembly of the linker.
-
Modifiable Functional Groups: The acetyl and nitro groups can be chemically modified in subsequent synthetic steps. The acetyl group can be hydrolyzed to reveal a free amine, which can serve as a point of attachment or be further functionalized. The nitro group can be reduced to an amine, providing another handle for chemical modification.
Experimental Protocols
The following protocols provide a representative workflow for the synthesis of a bifunctional degrader using N-Acetyl 3,5-dibromo-2-nitroaniline as a linker precursor. This example describes the synthesis of a degrader targeting a hypothetical Protein of Interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Part 1: Synthesis of the Linker Core
Protocol 1.1: Mono-substitution of N-Acetyl 3,5-dibromo-2-nitroaniline with an E3 Ligase Ligand Precursor
This step involves the initial SNAr reaction to attach a precursor of the E3 ligase ligand to the more reactive bromine position.
-
Reagents and Materials:
-
N-Acetyl 3,5-dibromo-2-nitroaniline
-
E3 Ligase Ligand Precursor with a primary amine (e.g., a derivative of lenalidomide with an amino-linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet
-
-
Procedure:
-
To a solution of N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq) in anhydrous DMF, add the E3 ligase ligand precursor (1.1 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the mono-substituted intermediate.
-
Protocol 1.2: Second SNAr Reaction with a POI Ligand Linker Precursor
This step attaches a linker to the remaining bromine, which will later be conjugated to the POI ligand.
-
Reagents and Materials:
-
Mono-substituted intermediate from Protocol 1.1
-
Linker with a primary amine and a protected functional group (e.g., Boc-protected amino-PEG-amine)
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the mono-substituted intermediate (1.0 eq) in anhydrous DMF.
-
Add the linker with a primary amine (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Work-up and purify as described in Protocol 1.1 to obtain the fully elaborated linker attached to the E3 ligase ligand precursor.
-
Part 2: Functional Group Manipulations and Final Conjugation
Protocol 2.1: Deprotection and Functionalization
This protocol describes the deprotection of the linker's terminal functional group and modification of the aniline moiety.
-
Reagents and Materials:
-
Product from Protocol 1.2
-
Trifluoroacetic acid (TFA) for Boc deprotection (or other appropriate deprotection reagents)
-
Dichloromethane (DCM)
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water
-
-
Procedure (Boc Deprotection):
-
Dissolve the product from Protocol 1.2 in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
-
Procedure (Nitro Reduction):
-
Dissolve the deprotected intermediate in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction, filter through Celite, and concentrate the filtrate.
-
Extract the aqueous residue with ethyl acetate.
-
Dry, filter, and concentrate the organic layer to yield the linker with a free amine at both ends.
-
Protocol 2.2: Final Amide Coupling to the POI Ligand
The final step involves conjugating the linker to the POI ligand.
-
Reagents and Materials:
-
Product from Protocol 2.1
-
POI ligand with a carboxylic acid functional group
-
HATU (or other peptide coupling reagent)
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the linker-E3 ligase ligand conjugate from Protocol 2.1 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Work-up as described in Protocol 1.1.
-
Purify the final bifunctional degrader by preparative HPLC.
-
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.1 | First SNAr | DIPEA, DMF | 80 | 12-16 | 60-75 |
| 1.2 | Second SNAr | DIPEA, DMF | 100-120 | 24-48 | 40-55 |
| 2.1 | Nitro Reduction | Fe, NH₄Cl | Reflux | 2-4 | 80-95 |
| 2.2 | Amide Coupling | HATU, DIPEA | Room Temp | 4-6 | 50-70 |
Visualizations
Caption: Workflow for bifunctional degrader synthesis.
Caption: Nucleophilic aromatic substitution (SNAr) mechanism.
Conclusion
N-Acetyl 3,5-dibromo-2-nitroaniline serves as a valuable and versatile building block in the synthesis of bifunctional degraders. Its capacity for sequential and regioselective nucleophilic aromatic substitution reactions allows for the controlled and directional assembly of complex linker architectures. The protocols outlined in this application note provide a robust framework for researchers to construct diverse libraries of degrader molecules, facilitating the exploration of structure-activity relationships and the development of novel therapeutics for targeted protein degradation.
References
-
Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 689551. [Link]
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Schneekloth, A. R., & Crews, C. M. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Israel Journal of Chemistry, 61(1-2), 104-113. [Link]
-
Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(6), 381-390. [Link]
-
An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of new therapeutics. Acta Pharmaceutica Sinica B, 12(2), 509-514. [Link]
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516. [Link]
-
Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. [Link]
-
Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cereblon Ligands from N-Acetyl 3,5-dibromo-2-nitroaniline
Welcome to the technical support center for the synthesis of Cereblon (CRBN) ligands, with a specific focus on pathways originating from N-Acetyl 3,5-dibromo-2-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists actively engaged in the synthesis of immunomodulatory drugs (IMiDs) and other CRBN-targeting molecules. Here, we address common challenges and frequently encountered issues in a practical, question-and-answer format, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Synthetic Challenge
The synthesis of Cereblon ligands, such as pomalidomide and its analogs, from N-Acetyl 3,5-dibromo-2-nitroaniline is a multi-step process involving sensitive functional group transformations. Each step, from the initial reduction of the nitro group to the final cyclization, presents unique challenges that can impact yield, purity, and scalability. This guide provides a structured approach to troubleshooting these critical steps, ensuring a higher success rate in your synthetic endeavors.
Overall Synthetic Workflow
The general synthetic route from N-Acetyl 3,5-dibromo-2-nitroaniline to a pomalidomide-like Cereblon ligand is depicted below. This guide will address potential issues at each of these key stages.
Caption: General synthetic workflow from the starting material to the final Cereblon ligand.
Part 1: Troubleshooting the Synthesis - A Step-by-Step Guide
Step 1: Selective Reduction of the Nitro Group
This initial step is critical for setting the stage for subsequent cyclization reactions. The goal is to selectively reduce the nitro group to an amine without affecting the bromine substituents or the N-acetyl group.
Q1: My nitro group reduction is incomplete, or I'm observing low yields. What are the common causes?
A1: Incomplete reduction is a frequent issue. Several factors could be at play:
-
Catalyst Inactivity (for Catalytic Hydrogenation): The palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst may be poisoned or deactivated.[1] Common poisons include sulfur-containing compounds and certain nitrogen heterocycles.[1] Ensure high-purity solvents and reagents are used. If poisoning is suspected, using a fresh batch of catalyst is advisable.
-
Insufficient Reducing Agent (for Metal/Acid Reductions): When using reagents like tin(II) chloride (SnCl₂), a stoichiometric excess is often required to drive the reaction to completion.[2][3] Ensure you are using the correct molar equivalents as specified in established protocols.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reducing agent. Consider using a co-solvent or a different solvent system to improve solubility.
-
Inadequate Agitation: In heterogeneous reactions (like catalytic hydrogenation), vigorous stirring is essential to ensure proper mixing of the substrate, catalyst, and hydrogen.[1]
Troubleshooting Workflow for Low Conversion in Nitro Reduction
Caption: Decision tree for troubleshooting low conversion in nitro group reduction.
Q2: I'm observing side products in my nitro reduction. What are they, and how can I avoid them?
A2: Side product formation often arises from over-reduction or competing reactions.
-
Hydrodehalogenation: A common side reaction with catalytic hydrogenation is the reduction of the carbon-bromine bonds, leading to debrominated impurities. To mitigate this, consider using a more selective catalyst system, such as sulfided platinum on carbon (Pt(S)/C), or milder reducing agents like SnCl₂.[2][3] Lowering the hydrogen pressure and temperature can also reduce the incidence of hydrodehalogenation.[4]
-
Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5] Under certain conditions, these can react to form azoxy and azo compounds, which can be difficult to remove. Ensuring sufficient reducing agent and adequate reaction time can help drive the reaction to the desired amine.
| Potential Side Product | Mitigation Strategy |
| Debrominated aniline | Use a more selective catalyst (e.g., Pt(S)/C), lower H₂ pressure and temperature. |
| Azoxy/Azo compounds | Ensure sufficient reducing agent and reaction time. |
| Over-reduction of acetyl group | Use chemoselective reducing agents that do not affect amides. |
Step 2: N-Deacetylation
The removal of the N-acetyl protecting group is necessary to liberate the free amine for the subsequent cyclization step. This step requires careful selection of reaction conditions to avoid unwanted side reactions.
Q1: My N-deacetylation is not going to completion, or I am seeing decomposition of my starting material.
A1: Deacetylation of aromatic amides can be challenging due to the stability of the amide bond.
-
Harsh Conditions: Traditional methods using strong acids or bases can lead to the degradation of the electron-rich diamine product.
-
Mild Alternatives: Consider using milder, chemoselective deacetylation methods. For instance, using a catalytic amount of acetyl chloride in methanol can effectively remove the acetyl group via transesterification under mild acidic conditions.[6] Another mild method involves the use of the Schwartz reagent (zirconocene hydrochloride).[7]
Q2: Are there any chemoselectivity issues I should be aware of during N-deacetylation?
A2: Yes, the primary concern is the stability of other functional groups. If your molecule contains other ester or labile functional groups, harsh deacetylation conditions can cleave them as well. The use of chemoselective methods, such as enzymatic deacetylation or the aforementioned mild chemical methods, is highly recommended to preserve the integrity of the rest of the molecule.[6][7]
Step 3 & 4: Isoindolinone and Glutarimide Ring Formation
These steps involve the construction of the core heterocyclic structures of the Cereblon ligand. The formation of the isoindolinone is followed by the creation of the glutarimide ring, often through a cyclization reaction with a derivative of glutamine or glutamic acid.
Q1: I am getting a low yield in the cyclization step to form the isoindolinone.
A1: Low yields in this step can be due to several factors:
-
Purity of the Diamine: The starting 3,5-dibromo-1,2-phenylenediamine must be of high purity. Impurities from the previous steps can interfere with the cyclization.
-
Reaction Conditions: The choice of solvent and temperature is crucial. Reactions are often carried out in high-boiling point solvents like acetic acid or N,N-dimethylformamide (DMF). Ensure the reaction is heated sufficiently to drive the cyclization to completion.
-
Stoichiometry: Precise stoichiometry between the diamine and the cyclizing partner (e.g., a derivative of 3-nitrophthalic acid) is important.
Q2: I am observing the formation of several impurities during the final cyclization to form the glutarimide ring. What could they be?
A2: The final cyclization is often a source of impurities. Common impurities in the synthesis of pomalidomide and related analogs include:
-
Uncyclized Intermediate: The reaction may not have gone to completion, leaving the uncyclized precursor in the final product mixture.[8] Increasing the reaction time or temperature may help.
-
Hydrolysis Products: The glutarimide ring is susceptible to hydrolysis, especially under acidic or basic conditions.[9] This can lead to the formation of ring-opened impurities. Careful control of pH during workup and purification is essential.
-
Process-Related Impurities: Depending on the specific synthetic route, other impurities such as "benzyldione," "5-amino," "desamino," and "nitrodion" impurities have been reported for pomalidomide.[10] These often arise from side reactions of the starting materials or intermediates.
Common Pomalidomide-Related Impurities and Their Potential Origin
| Impurity Name | Potential Origin |
| Pomalidomide Uncyclized Impurity[8] | Incomplete glutarimide ring formation. |
| POM Hydrolysis Impurity[9] | Hydrolysis of the glutarimide or phthalimide ring. |
| 4-Nitro Pomalidomide[8] | Incomplete reduction of the nitro group in an alternative synthesis route. |
| Desamino Impurity[8] | Side reaction leading to the loss of the amino group. |
Q3: My final product is difficult to purify. What strategies can I use?
A3: Purification of the final Cereblon ligand can be challenging due to the presence of structurally similar impurities.
-
Recrystallization: This is often the most effective method for purifying the final product to a high degree. A suitable solvent system needs to be identified. For pomalidomide, a mixture of dimethylsulfoxide (DMSO), acetone, and methanol has been reported to be effective.[11]
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken as the polar nature of the product and impurities can lead to tailing and poor separation. Using a suitable solvent system and potentially a modified silica (e.g., amine-functionalized) can improve results.
-
Preparative HPLC: For obtaining highly pure material, especially for analytical standards, preparative high-performance liquid chromatography (HPLC) is a powerful technique.
Part 2: Detailed Experimental Protocols
The following are representative protocols for key steps in the synthesis. These should be adapted and optimized for your specific substrate and scale.
Protocol 1: Selective Reduction of N-Acetyl 3,5-dibromo-2-nitroaniline using SnCl₂
Objective: To selectively reduce the nitro group to an amine.
Materials:
-
N-Acetyl 3,5-dibromo-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq) and ethanol.
-
Add SnCl₂·2H₂O (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Slowly add saturated NaHCO₃ solution with stirring until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Acetyl-3,5-dibromo-1,2-phenylenediamine.
Protocol 2: N-Deacetylation using Catalytic Acetyl Chloride in Methanol
Objective: To remove the N-acetyl protecting group under mild conditions.[6]
Materials:
-
N-Acetyl-3,5-dibromo-1,2-phenylenediamine
-
Methanol (MeOH)
-
Acetyl chloride (AcCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Acetyl-3,5-dibromo-1,2-phenylenediamine (1.0 eq) in methanol.
-
At room temperature, add a catalytic amount of acetyl chloride (e.g., 0.15 eq) dropwise.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to provide the crude 3,5-Dibromo-1,2-phenylenediamine.
Part 3: Frequently Asked Questions (FAQs)
Q: Why is the stereochemistry of the glutarimide ring important? A: The biological activity of many Cereblon ligands is stereospecific. For thalidomide and its analogs, the (S)-enantiomer is primarily responsible for binding to Cereblon and inducing the degradation of target proteins. The (R)-enantiomer is often less active or may have different biological effects. Therefore, controlling or separating the enantiomers is a critical aspect of developing these compounds as therapeutics.
Q: My final compound appears to be degrading upon storage. How can I improve its stability? A: As mentioned, the glutarimide ring is susceptible to hydrolysis. For long-term storage, it is best to keep the compound as a dry solid in a cool, dark, and dry place. If you need to prepare stock solutions, it is advisable to use an anhydrous aprotic solvent like DMSO and store the solution at -20 °C or -80 °C. Avoid aqueous buffers, especially those with a pH above 6, for prolonged storage.
Q: Can I use a one-pot procedure for the reduction and cyclization steps? A: While one-pot procedures can be more efficient, they also present challenges in controlling side reactions and impurities. It is generally recommended to isolate and purify the intermediate at each step, especially during methods development. Once the process is well-understood and optimized, a one-pot or telescopic synthesis may be explored.
References
- Reddy, T. J.; et al. (2013). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 12(2).
- Celgene Corporation. (2016). Improved Process for the Preparation of Pomalidomide and its Purification.
- Khan, A. T.; et al. (2005). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. Synlett.
- Daicel Pharma Standards. Pomalidomide Impurities Manufacturers & Suppliers.
- Ghosh, A. K.; et al. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances.
- BenchChem. (2025).
- Moons, S. J.; et al. (2020). Selective N‐Deacetylation and Functionalization of Aminosugars. European Journal of Organic Chemistry.
- ResearchGate. (2018). Synthesis, Identification and Charcaterization of Potential impurities of Pomalidomide.
- Burslem, G. M.; et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science.
- Semantic Scholar.
- BenchChem. (2025). Challenges in the selective reduction of the nitro group.
- Alfa Omega Pharma. Pomalidomide Impurities.
- Richter Gedeon Nyrt. (2017). Method for the production of pomalidomide. WO2017134476A1.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- Royal Society of Chemistry. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries.
- BOC Sciences. Pomalidomide Impurities.
- CNIPA. (2014). The preparation method of pomalidomide. CN103724323B.
- Reddit. (2023).
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- Taylor & Francis Group. (2016).
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ResearchGate. Widely accepted reaction mechanism of the hydrogenation of nitrobenzene to aniline initially proposed by Haber[12].
- YSU Journals.
- Pharmaffili
- Beilstein Journal of Organic Chemistry. (2025). Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC.
- ResearchGate.
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- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- CNIPA. (2017). A kind of synthetic method of pomalidomide impurity. CN106432045B.
- ACS Publications. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues.
- Encyclopedia.pub. Development of Analogs of Thalidomide.
- Semantic Scholar. Solid-phase synthesis of thalidomide and its analogues.
- Reddit. (2025). Nitro reduction conditions.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Calvin Digital Commons.
- PubMed. (2015).
- Chemistry Stack Exchange. (2025).
- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
- ACS Publications. (2001). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine.
- ResearchGate. Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O,...
- NIH. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- ResearchGate. What is the most efficient method to protect aromatic amines.
- PubMed. (2011). Carbon black nanoparticles impair acetylation of aromatic amine carcinogens through inactivation of arylamine N-acetyltransferase enzymes.
- ResearchGate. (2019).
- IMR Press.
- ResearchGate. (2020).
- Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
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- 8. Pomalidomide Impurities | 19171-19-8 Certified Reference Substance [alfaomegapharma.com]
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Technical Support Center: Optimizing N-Acetyl 3,5-dibromo-2-nitroaniline Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with N-Acetyl 3,5-dibromo-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered and electron-deficient substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you maximize your reaction yields and purity.
The Challenge: Understanding the Substrate
N-Acetyl 3,5-dibromo-2-nitroaniline presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The molecule's reactivity is governed by several competing factors:
-
Steric Hindrance: The two bromine atoms ortho to the acetylamino group, and the nitro group ortho to one of the bromines, create significant steric bulk around the reaction centers. This can impede the approach of the palladium catalyst and the coupling partner.
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making oxidative addition of palladium to the C-Br bonds more challenging.[1]
-
Reduced Nucleophilicity: The acetylamino group's nitrogen is significantly less nucleophilic due to the electron-withdrawing effects of the acetyl and nitro groups, which is a key consideration in reactions like the Buchwald-Hartwig amination.[2]
This guide will provide strategies to overcome these challenges for common coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low to No Product Yield
Question 1: My Suzuki-Miyaura coupling reaction with N-Acetyl 3,5-dibromo-2-nitroaniline is showing very low conversion. What are the likely causes and how can I improve the yield?
Answer: Low conversion in a Suzuki-Miyaura coupling involving this substrate is often a result of inefficient oxidative addition or transmetalation. The steric hindrance and electron-deficient nature of the aryl halide are the primary culprits.
Causality & Recommended Solutions:
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate.
-
Solution: Employ a more robust catalyst system. Use a palladium precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a sterically demanding, electron-rich biarylphosphine ligand. Ligands like SPhos, XPhos, or BrettPhos are designed to facilitate oxidative addition with hindered and electron-deficient aryl halides.[3][4] BrettPhos, in particular, has shown efficacy in couplings involving nitroarenes.[5][6][7]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and for maintaining catalyst activity.
-
Solution: A strong base is often required. Potassium phosphate (K₃PO₄) is a good starting point as it is effective in many challenging Suzuki couplings.[3] Sodium carbonate (Na₂CO₃) can also be effective.[8] For the solvent, anhydrous polar aprotic solvents like 1,4-dioxane or toluene are generally preferred.[9][10] A mixed solvent system, such as toluene/water or dioxane/water, can sometimes improve the solubility of the base and the boronic acid, accelerating the reaction.[9]
-
-
Low Reaction Temperature: The activation energy for the oxidative addition step may be too high at lower temperatures.
-
Solution: Increase the reaction temperature. For this substrate, temperatures in the range of 80-110 °C are typically necessary.
-
Question 2: I am attempting a Buchwald-Hartwig amination with a primary or secondary amine and N-Acetyl 3,5-dibromo-2-nitroaniline, but I am not observing any product formation. What should I do?
Answer: Failure in Buchwald-Hartwig aminations with this substrate is common due to the severely hindered nature of the C-Br bonds and the potential for catalyst inhibition.
Causality & Recommended Solutions:
-
Ligand Choice is Critical: The ligand must be bulky enough to promote reductive elimination and prevent the formation of off-cycle catalyst species.
-
Base Strength and Type: A strong, non-nucleophilic base is essential to deprotonate the amine coupling partner without competing in the reaction.
-
Solution: Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are effective even with weakly acidic amines.[2]
-
-
Palladium Precatalyst: Using a well-defined precatalyst can lead to more reproducible results.
-
Solution: Employ a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are air-stable and provide a reliable source of the active Pd(0) catalyst.
-
Formation of Side Products
Question 3: In my Suzuki-Miyaura reaction, I am observing significant amounts of debromination (reductive dehalogenation) and homo-coupling of the boronic acid. How can I minimize these side products?
Answer: The formation of these side products indicates that the desired cross-coupling pathway is being outcompeted.
Causality & Recommended Solutions:
-
Reductive Dehalogenation (Ar-Br → Ar-H): This can be promoted by certain ligands or if the transmetalation step is too slow.
-
Solution:
-
Optimize Ligand: Screen different ligands. While bulky ligands are necessary, an imbalance can sometimes favor side reactions.
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can interfere with the catalytic cycle.[12] Techniques like freeze-pump-thaw are recommended.
-
Use a Precatalyst: A well-defined precatalyst can minimize "ligand-free" palladium that might promote side reactions.[12]
-
-
-
Homo-coupling of Boronic Acid (Ar'-B(OH)₂ → Ar'-Ar'): This is often caused by the presence of oxygen.
-
Solution: As with reductive dehalogenation, maintaining a strictly inert atmosphere is crucial. Work under argon or nitrogen and use degassed solvents.
-
Reaction Monitoring and Analysis
Question 4: What are the best methods for monitoring the progress of my coupling reaction?
Answer: Real-time or frequent monitoring is key to optimizing reaction conditions and determining the endpoint.
Recommended Techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method for qualitative analysis. Co-spotting your reaction mixture with the starting material can give you a clear indication of its consumption.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for more quantitative analysis. It allows you to monitor the disappearance of starting materials and the appearance of the desired product, as well as detect any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed kinetic studies, online NMR monitoring can provide real-time concentration data for reactants and products.[13]
Frequently Asked Questions (FAQs)
Q1: Which of the two bromine atoms on N-Acetyl 3,5-dibromo-2-nitroaniline is more reactive?
A1: The bromine atom at the 5-position is generally expected to be more reactive in palladium-catalyzed cross-coupling reactions. The bromine at the 3-position is flanked by the bulky acetylamino and nitro groups, which creates a more sterically hindered environment, making oxidative addition of the palladium catalyst more difficult at this site.
Q2: Can the nitro group itself act as a leaving group in these reactions?
A2: Yes, under certain conditions, the nitro group can be displaced in a "denitrative" cross-coupling reaction.[5][6][14] This typically requires a specific catalyst system, often involving ligands like BrettPhos, and higher reaction temperatures.[7] While the C-Br bonds are generally more reactive, if your desired product involves substitution at the 2-position, exploring denitrative coupling conditions could be a viable, albeit more advanced, strategy.
Q3: What is the role of the N-acetyl group? Can I perform the coupling on the unacetylated 3,5-dibromo-2-nitroaniline?
A3: The N-acetyl group serves primarily as a protecting group for the amine. Performing the coupling on the unacetylated aniline is possible, but presents its own set of challenges. The free amino group (-NH₂) has an acidic proton that can interact with the catalyst or base, potentially inhibiting the reaction.[15] If you choose to use the unacetylated form, you will likely need to adjust the amount of base to account for the deprotonation of the aniline itself.
Q4: My reaction is very sensitive to air and moisture. What are the best practices for setting up these reactions?
A4: For optimal results and reproducibility, it is crucial to work under an inert atmosphere.
-
Glovebox: If available, a glovebox provides the most controlled environment for weighing out and mixing reagents.
-
Schlenk Line: If a glovebox is not available, use standard Schlenk techniques. This involves evacuating and backfilling your reaction flask with an inert gas (argon or nitrogen) multiple times to remove air.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Degassing: Degas your solvent and reaction mixture by sparging with an inert gas or using the freeze-pump-thaw method.
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Reliable sources of Pd(0) in situ. |
| Ligand | SPhos or BrettPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands that promote oxidative addition.[3][7] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, effective base for challenging Suzuki couplings.[3] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvents that are generally effective. |
| Temperature | 90-110 °C | Higher temperatures are needed to overcome the activation barrier. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and side reactions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by LC-MS or TLC, typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Diagram 2: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). A Broadly Applicable Catalyst System for the Arylation of Hindered Secondary Amines. Journal of the American Chemical Society, 128(42), 13056-13057. [Link]
-
Dohi, T., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3123-3137. [Link]
-
Dohi, T., et al. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed, 34289013. [Link]
-
Fors, B. P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2767-2773. [Link]
-
Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]
-
Li, J., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Heravi, M. M., et al. (2018). Scope and Limitations of Palladium‐Catalyzed Cross‐Coupling Reactions with Organogold Compounds. ResearchGate. [Link]
-
Watson, D. A., et al. (2021). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. PMC - NIH. [Link]
-
Nasrollahzadeh, M., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]
-
Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]
-
Lenormand, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Myers, A. G. Cross-Coupling Chemistry. Harvard University. [Link]
-
Wilde, N. C., & Organ, M. G. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PMC - NIH. [Link]
-
Product Class 3: N-Nitroamines. Science of Synthesis. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]
-
Papagni, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. UniMiB. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
-
3,5-Dibromo-4-nitroaniline. PubChem. [Link]
-
5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). MDPI. [Link]
-
Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. ResearchGate. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. magritek.com [magritek.com]
- 14. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of PROTACs using N-Acetyl 3,5-dibromo-2-nitroaniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing N-Acetyl 3,5-dibromo-2-nitroaniline in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your synthetic campaigns. Our goal is to equip you with the expertise to anticipate, identify, and resolve these issues, ensuring the efficiency and success of your PROTAC development.
Introduction: The Role and Challenges of a Key Building Block
N-Acetyl 3,5-dibromo-2-nitroaniline is a versatile starting material in the synthesis of PROTACs, often serving as a precursor to warheads or linkers that will ultimately be connected to an E3 ligase ligand. Its rich functionality, including two bromine atoms for cross-coupling, a nitro group for reduction to a key amine, and a protecting acetyl group, offers numerous synthetic handles. However, this complexity also presents a unique set of challenges. Understanding the interplay of these functional groups is paramount to navigating the synthetic route successfully.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Troubleshooting Guide for Common Side Reactions
Issues with Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental to PROTAC synthesis for constructing C-C and C-N bonds. However, the dibromo nature of N-Acetyl 3,5-dibromo-2-nitroaniline can lead to a mixture of products.
Question 1: I am getting a mixture of mono- and di-substituted products in my Suzuki coupling. How can I control the selectivity for mono-arylation?
Answer: Achieving selective mono-substitution on a di-halogenated aromatic ring is a common challenge. The two bromine atoms on your starting material have different electronic environments, which can be exploited to favor mono-substitution.
Causality of the Issue: The reactivity of the two bromine atoms is influenced by the electronic effects of the ortho-nitro group and the meta-acetylamino group. The nitro group is strongly electron-withdrawing, making the ortho-bromine (at the 3-position) more electron-deficient and potentially more reactive towards oxidative addition to the palladium catalyst.[1]
Troubleshooting and Solutions:
-
Stoichiometry Control: The most straightforward approach is to use a slight deficiency or an equimolar amount of the boronic acid or ester (typically 0.95 to 1.1 equivalents). This starves the reaction of the coupling partner after the first substitution.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS can help to stop the reaction after the desired mono-substituted product is formed and before significant di-substitution occurs.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly influence the selectivity. Bulky ligands can sterically hinder the second substitution. Experimenting with ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) may improve mono-selectivity.[2]
-
Base Selection: The strength and type of base can also play a role. A weaker base may slow down the overall reaction, allowing for better control.
Question 2: My main side product is the hydrodehalogenated compound (one or both bromine atoms are replaced by hydrogen). What causes this and how can I prevent it?
Answer: Hydrodehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[3]
Causality of the Issue: This side reaction can occur through several mechanisms, including the presence of hydride sources in the reaction mixture (e.g., from the solvent, base, or boronic acid decomposition) that intercept the catalytic cycle.
Troubleshooting and Solutions:
-
High-Quality Reagents: Ensure that your solvents are anhydrous and your reagents are pure.
-
Base Selection: Certain bases are more prone to generating hydrides. For instance, using a carbonate base (e.g., K₂CO₃, Cs₂CO₃) might be preferable to hydroxide or alkoxide bases in some cases.
-
Catalyst System: The choice of palladium precursor and ligand can influence the rate of hydrodehalogenation. Some catalyst systems are more prone to β-hydride elimination or other pathways leading to this side product.[4]
-
Reaction Conditions: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidative degradation of the catalyst and reagents, which can contribute to side reactions.
Experimental Protocol: General Procedure for Mono-Selective Suzuki Coupling
| Parameter | Recommendation |
| Reactants | N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq.), Arylboronic acid (1.0-1.2 eq.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand (e.g., SPhos, 5 mol%) |
| Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) |
| Solvent | Dioxane/water (4:1) or Toluene/ethanol/water (4:1:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Note: This is a general starting point. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
Diagram: Potential Pathways in Cross-Coupling Reactions
Caption: Competing reaction pathways in cross-coupling reactions.
Unwanted Transformations of the Nitro and Acetyl Groups
The nitro and N-acetyl groups are essential for the synthetic strategy but can be labile under certain conditions.
Question 3: I am observing the reduction of my nitro group to an amine during a palladium-catalyzed reaction. How can I avoid this?
Answer: Unintended reduction of the nitro group is a common issue, as many palladium catalysts are also effective for nitro group reduction.[5][6]
Causality of the Issue: This is particularly problematic in reactions that use a hydrogen source, such as catalytic transfer hydrogenation conditions or even certain Suzuki conditions where boronic acids can act as hydride donors. Standard catalytic hydrogenation with H₂ and Pd/C will readily reduce the nitro group.[6]
Troubleshooting and Solutions:
-
Choice of Reducing Agent (for intended reduction): When the reduction is a desired subsequent step, use chemoselective reagents like iron powder in acetic acid (Fe/AcOH), tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄). These reagents are generally compatible with aryl bromides.[5][6]
-
Avoidance in Cross-Coupling:
-
Catalyst Selection: Use catalyst systems that are less prone to promoting hydrogenation.
-
Hydrogen Source Exclusion: Scrupulously exclude potential hydrogen sources from your reaction. Ensure solvents are not a source of hydrogen (e.g., avoid isopropanol as a solvent if heating, as it can be a hydrogen donor).
-
Reaction Conditions: Perform the reaction under a strictly inert atmosphere.
-
Question 4: My N-acetyl group is being cleaved during the reaction, leading to the free aniline. How can I prevent this deacetylation?
Answer: The N-acetyl group is an amide and can be hydrolyzed under either strongly acidic or basic conditions, which might be present in your reaction setup.
Causality of the Issue: Many cross-coupling reactions employ basic conditions (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and may be heated for extended periods, which can promote hydrolysis of the acetyl group.
Troubleshooting and Solutions:
-
Milder Base: If possible, switch to a milder base. For example, if using a strong base like NaOtBu, consider trying K₂CO₃ or K₃PO₄.
-
Lower Temperature and Shorter Reaction Time: Monitor the reaction closely and aim to use the lowest possible temperature and shortest time required for the desired transformation.
-
Alternative Protecting Groups: If deacetylation is a persistent issue, consider using a more robust protecting group for the amine, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, depending on the downstream reaction compatibility. However, the acetyl group is often strategically advantageous for its electronic effects and ease of removal in a dedicated step.
-
pH Control: During aqueous workup, avoid strongly acidic or basic conditions if the product is to be carried forward with the acetyl group intact.
Diagram: Unwanted Functional Group Transformations
Caption: Potential side reactions involving the nitro and acetyl groups.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the first cross-coupling reaction on N-Acetyl 3,5-dibromo-2-nitroaniline?
A: The bromine at the 3-position (ortho to the nitro group) is generally expected to be more reactive in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the C-Br bond at this position, favoring oxidative addition.[1] However, this can be influenced by the specific ligand and reaction conditions, so experimental verification is always recommended.
Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule?
A: Yes, the presence of the strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[7][8] A strong nucleophile could potentially displace one of the bromine atoms, particularly the one ortho to the nitro group. This provides an alternative synthetic route to C-N or C-O bond formation but must be considered as a potential side reaction if not intended.
Q3: How can I best purify my desired product from the common side products?
A: Standard column chromatography on silica gel is typically effective for separating the desired product from the common side products. The polarity differences between the starting material, mono-substituted, di-substituted, and dehalogenated products are usually sufficient for good separation. Using a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is recommended. Recrystallization can also be an effective purification method for solid products.
Q4: After a successful cross-coupling, what is the best way to reduce the nitro group to an amine?
A: For a clean and high-yielding reduction of the nitro group to an amine without affecting the aryl bromide (if mono-substitution was performed), Fe/NH₄Cl in ethanol/water or SnCl₂·2H₂O in ethanol are excellent choices.[6] These conditions are generally mild and chemoselective for the nitro group reduction in the presence of other functionalities like amides and aryl halides. Catalytic hydrogenation with Raney Nickel can also be used, as it is less likely to cause dehalogenation compared to Pd/C.[6]
Q5: Are there any specific safety precautions I should take when working with N-Acetyl 3,5-dibromo-2-nitroaniline?
A: As with all chemical reagents, you should handle N-Acetyl 3,5-dibromo-2-nitroaniline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Nitroaromatic compounds can be energetic, so avoid excessive heating or grinding. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
References
-
Masterson, D. S. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Sperry, J. B., & Wright, D. L. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemistry–An Asian Journal, 6(7), 1670-1684.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
- Yuen, O. Y., & So, C. M. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- Ghaffari, M. A., & Carrow, B. P. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Langer, P. (2010). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Reddy, B. V. S., et al. (2013). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 11(48), 8342-8346.
- Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2018). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 12(1), 1-8.
- Hovhannisyan, A. A., et al. (2016). N-DEACETYLATION OF SOME AROMATIC AMIDES. Proceedings of the Yerevan State University. Chemistry and Biology, 50(2), 22-27.
- Chen, K. (2019). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics. Chemistry & Chemical Technology, 13(4), 415-422.
-
The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube. [Link]
- Reddy, B. V. S., et al. (2013). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry, 12(2), 245-249.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1229-1232.
-
Reddy, B. V. S., et al. (2013). Chemoselective N-deacetylation under mild conditions. RSC Publishing. [Link]
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (SNAr). [Link]
- Li, J., et al. (2013). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Tetrahedron Letters, 54(31), 4071-4074.
- Szymański, W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
-
Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] [Video]. YouTube. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Meanwell, N. A., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 83(17), 10116-10131.
- van der Boon, C. W., et al. (1995). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Biochemical Pharmacology, 50(10), 1693-1699.
- Al-Masri, M., & El-Eswed, B. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(19), 4500.
- Oberhaensli, F. R., & Schweder, T. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Marine Drugs, 17(10), 569.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Purity of N-Acetyl 3,5-dibromo-2-nitroaniline Derivatives
Welcome to the technical support center for the synthesis and purification of N-Acetyl 3,5-dibromo-2-nitroaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest possible purity in your products.
I. Troubleshooting Guide: A Proactive Approach to Purification Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the root causes of these problems and provide detailed, step-by-step solutions.
Recrystallization Issues
Question 1: My recrystallized N-Acetyl 3,5-dibromo-2-nitroaniline product is still colored, appearing as a pale yellow solid instead of the expected off-white crystals. What is the likely cause and how can I fix this?
Probable Cause: The persistence of color indicates the co-crystallization of colored impurities with your desired product. These impurities may have similar solubility profiles to N-Acetyl 3,5-dibromo-2-nitroaniline in the chosen solvent.
Solution:
-
Solvent Selection: The choice of solvent is critical in recrystallization.[1] For N-Acetyl 3,5-dibromo-2-nitroaniline, consider solvents like glacial acetic acid or ethanol.[2][3] Perform small-scale solubility tests to identify a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while leaving the colored impurities either insoluble at high temperatures or soluble at low temperatures.
-
Activated Charcoal Treatment: Before the hot filtration step, add a small amount of activated charcoal to the hot solution.[2] Activated charcoal has a high surface area and can adsorb colored impurities. Use it sparingly, as excessive amounts can also adsorb your product, leading to lower yields.[2][4]
-
Pre-purification Wash: Consider washing the crude product with a less polar solvent before recrystallization to remove some of the more soluble colored impurities.[2]
Question 2: I am experiencing low recovery of my purified product after recrystallization. What are the common pitfalls leading to this, and how can I maximize my yield?
Probable Cause: Low recovery is often due to using an excessive amount of solvent, premature crystallization during filtration, or incomplete crystallization upon cooling.[2]
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2] This ensures the solution is saturated, promoting maximum crystal formation upon cooling.
-
Prevent Premature Crystallization: Pre-heat your filtration apparatus (funnel and filter paper) to prevent the solution from cooling and crystallizing prematurely during hot filtration.[2]
-
Maximize Crystal Formation: After allowing the solution to cool slowly to room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation of the product from the mother liquor.[3]
Chromatography Challenges
Question 3: My column chromatography separation of N-Acetyl 3,5-dibromo-2-nitroaniline from its isomers is poor, with significant overlap between fractions. How can I improve the resolution?
Probable Cause: Poor separation in column chromatography is typically due to an inappropriate solvent system (mobile phase) or improper column packing.[5] The polarity of the eluent plays a crucial role in the separation of compounds.[5]
Solution:
-
Optimize the Mobile Phase: The key to good separation is selecting a mobile phase with the right polarity.[5] For nitroaromatic compounds, a common approach is to use a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[6][7]
-
Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent mixture to elute the less polar impurities, and gradually increase the polarity to elute your target compound and then the more polar impurities.[5]
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column will have a level surface of the stationary phase (e.g., silica gel) and will be free of air bubbles.
Purity Analysis Problems
Question 4: My HPLC analysis shows persistent isomeric impurities even after multiple purification steps. How can I confirm the identity of these impurities and improve their removal?
Probable Cause: The presence of stubborn isomeric impurities suggests that their physicochemical properties are very similar to your target compound, making separation difficult.
Solution:
-
Confirm Impurity Identity: If possible, use a hyphenated technique like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to identify the molecular weights of the impurities. This can help in deducing their structures, especially if you can predict potential side products from your reaction.
-
Alternative Purification Techniques:
-
Fractional Crystallization: This technique involves multiple, sequential recrystallization steps. It can be effective in gradually enriching the desired isomer.[2]
-
Preparative HPLC: For very challenging separations and to obtain a highly pure standard, preparative HPLC is a powerful, albeit more resource-intensive, option.
-
-
Optimize HPLC Method: For analytical purposes, you can improve the separation of isomers on your HPLC by:
-
Trying a Different Column: Phenyl-Hexyl columns can offer different selectivity for aromatic compounds due to π-π interactions.[8]
-
Modifying the Mobile Phase: Adjusting the solvent ratio, trying different organic modifiers (e.g., methanol instead of acetonitrile), or altering the pH can significantly impact the resolution of isomers.[8]
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis and purification of N-Acetyl 3,5-dibromo-2-nitroaniline derivatives.
Question 1: What are the common side products in the synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline?
The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline typically involves the bromination of acetanilide followed by nitration. Potential side products can arise from:
-
Incomplete Bromination: Resulting in mono-brominated species.
-
Over-bromination: Leading to the formation of tri-brominated derivatives.
-
Isomeric Products: During nitration, while the ortho-nitro product is desired, the formation of the para-nitro isomer is also possible, although often in smaller amounts depending on the reaction conditions.[9] The directing effects of the acetylamino and bromo groups on the aromatic ring influence the position of nitration.
-
Dinitro Derivatives: Under harsh nitrating conditions, dinitration can occur.[10]
Question 2: What are the best analytical techniques to assess the purity of my final product?
Several techniques can be employed to determine the purity of N-Acetyl 3,5-dibromo-2-nitroaniline derivatives:
| Analytical Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[10][11] | High resolution, sensitivity, and quantitative accuracy.[11] | Requires method development and specialized equipment. |
| Thin Layer Chromatography (TLC) | Separation based on differential migration on a stationary phase.[12] | Rapid, inexpensive, and good for qualitative assessment and reaction monitoring.[7][13] | Not quantitative and provides lower resolution than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Can identify and quantify impurities if their signals do not overlap with the main compound. | Lower sensitivity compared to HPLC for trace impurities. |
| Melting Point Analysis | A pure compound has a sharp and defined melting point range. | Simple and quick assessment of purity. | Impurities typically broaden and depress the melting point range, but this is not specific. |
Question 3: Can you provide a general workflow for the purification and analysis of N-Acetyl 3,5-dibromo-2-nitroaniline?
Certainly. The following diagram illustrates a typical workflow from crude product to a highly pure, verified compound.
Caption: A typical workflow for the purification and analysis of N-Acetyl 3,5-dibromo-2-nitroaniline.
III. Experimental Protocols
For your convenience, here are detailed, step-by-step methodologies for key purification and analysis techniques.
Protocol 1: Recrystallization of N-Acetyl 3,5-dibromo-2-nitroaniline
-
Dissolution: In a fume hood, place the crude N-Acetyl 3,5-dibromo-2-nitroaniline in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or glacial acetic acid).[2][3]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly to remove any residual solvent.
Protocol 2: HPLC Purity Analysis
This protocol provides a starting point for developing a robust HPLC method for purity assessment.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 60:40 v/v)[2] |
| Flow Rate | 1.0 mL/min[10] |
| Detection Wavelength | 254 nm[10] |
| Column Temperature | 30°C[10] |
| Injection Volume | 10 µL[2][10] |
Sample Preparation:
-
Prepare a stock solution of your purified N-Acetyl 3,5-dibromo-2-nitroaniline in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2][10]
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10]
IV. Visualization of Key Concepts
To further aid in your understanding, we provide diagrams illustrating important experimental workflows and decision-making processes.
Decision Tree for Purification Strategy
Caption: A decision tree for selecting an appropriate purification strategy.
References
- A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC. (n.d.). Benchchem.
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- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
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Overcoming solubility issues with N-Acetyl 3,5-dibromo-2-nitroaniline in aqueous media
A Guide to Overcoming Aqueous Solubility Challenges for Researchers and Drug Development Professionals
Welcome to the technical support guide for N-Acetyl 3,5-dibromo-2-nitroaniline. This resource is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility challenges associated with this compound and to offer practical, field-proven strategies for overcoming them. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Compound Profile: N-Acetyl 3,5-dibromo-2-nitroaniline
Understanding the physicochemical properties of N-Acetyl 3,5-dibromo-2-nitroaniline is the first step in addressing its solubility. Its structure inherently predicts poor performance in aqueous systems.
| Property | Value / Observation | Scientific Rationale |
| CAS Number | 855929-29-2[1][2][3] | - |
| Molecular Formula | C₈H₆Br₂N₂O₃[2][3][4] | - |
| Molecular Weight | ~338.0 g/mol [2][4] | - |
| Aqueous Solubility | Practically Insoluble | The molecule possesses a rigid aromatic backbone substituted with two highly lipophilic bromine atoms. Aromatic amines are generally more soluble in organic solvents.[5] The nitro group and N-acetyl group contribute some polarity, but not enough to overcome the hydrophobicity of the large, substituted benzene ring. |
| Predicted pKa | Weakly Acidic | The N-H proton of the acetyl-amino group (-NHCOCH₃) is the most likely site for ionization. While typically very high, its acidity is enhanced by the electron-withdrawing effects of the adjacent nitro group and the aromatic ring. Deprotonation at high pH would yield a more soluble anionic species.[6] |
| Appearance | Likely a yellow or orange solid | This is characteristic of many nitroaniline compounds.[7][8][9][10] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with N-Acetyl 3,5-dibromo-2-nitroaniline in a direct question-and-answer format.
Q1: I've added the powdered N-Acetyl 3,5-dibromo-2-nitroaniline directly to my aqueous buffer, and it won't dissolve. Why?
Answer: This is expected behavior due to the compound's chemical structure. The molecule is predominantly nonpolar and hydrophobic. The two bromine atoms and the benzene ring create a large, water-repelling surface. Direct dissolution in aqueous media is energetically unfavorable, leading to the compound remaining as a solid suspension. Aromatic amines and their derivatives are known to have limited water solubility.[5][11]
Q2: What is the most straightforward first step to solubilize the compound for my experiment?
Answer: The universally accepted starting point for highly insoluble compounds is to first prepare a concentrated stock solution in a water-miscible organic solvent. This leverages the "like dissolves like" principle, where the nonpolar compound readily dissolves in a nonpolar or moderately polar organic solvent.[5]
Recommended Solvents (in order of preference):
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
See Protocol 1 for a detailed methodology on preparing a high-concentration stock solution.
Q3: My compound precipitates out of solution when I dilute my organic stock into my final aqueous buffer. What's happening and how can I fix it?
Answer: This phenomenon is known as "crashing out." When the concentrated organic stock is diluted into the aqueous medium, the overall solvent environment becomes predominantly polar (water-based). The compound can no longer stay dissolved and precipitates.
Solution: The Co-Solvent System
The most effective solution is to ensure the final experimental medium contains a sufficient percentage of the organic solvent to maintain solubility. This is known as a co-solvent system.[12] You must determine the minimum percentage of co-solvent required to keep your compound dissolved at the final desired concentration.
Key Insight: The goal is not just to dissolve the compound, but to maintain its solubility throughout the duration of your experiment. Always run a solubility test in your final buffer composition, including the co-solvent, before proceeding with a critical experiment.
See Protocol 2 for a step-by-step guide to developing a stable co-solvent system.
Q4: My experimental system is sensitive to organic solvents. Is it possible to increase solubility by adjusting the pH?
Answer: Yes, pH adjustment is a powerful technique for ionizable compounds.[13][14] N-Acetyl 3,5-dibromo-2-nitroaniline has a weakly acidic proton on the acetylated nitrogen. By raising the pH of the aqueous medium with a base (e.g., NaOH), you can deprotonate this group, creating a negatively charged anion. This charged species is significantly more polar and will have much higher aqueous solubility.[15]
Causality: The conversion from a neutral, nonpolar molecule to a charged, polar ion dramatically increases favorable interactions with polar water molecules, leading to enhanced dissolution.[14]
See Protocol 3 for a method to screen for pH-dependent solubility.
Q5: pH modification is not an option for my assay. What advanced solubilization techniques can I use?
Answer: When co-solvents and pH are not viable, two highly effective formulation strategies are micellar solubilization using surfactants and the formation of inclusion complexes with cyclodextrins.[16][17][18][19]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a "nanodroplet" of an oily environment, while the hydrophilic heads face the water. Your insoluble compound partitions into this hydrophobic core, allowing it to be dispersed in the aqueous medium.[20][21][22]
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[23][24] The insoluble guest molecule (your compound) fits into the hydrophobic cavity, forming a stable "inclusion complex."[25][26] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.
Q6: How do I decide between using a surfactant and a cyclodextrin?
Answer: The choice depends on the specific requirements of your experimental system. Here is a comparative summary:
| Feature | Surfactants (e.g., Polysorbate 80, SDS) | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) |
| Mechanism | Micellar Encapsulation[21] | Inclusion Complexation[23][26] |
| Pros | High loading capacity; wide variety available.[21] | Well-defined 1:1 or 1:2 stoichiometry; low cellular toxicity for modified CDs; can improve compound stability.[24][25][27] |
| Cons | Can interfere with biological assays; potential for cell lysis at high concentrations; CMC must be maintained. | Lower loading capacity; can be more expensive; potential for competitive displacement by other molecules. |
| Best For | In vitro screening assays where some membrane disruption is tolerable; topical formulations. | Cell-based assays; in vivo studies; applications requiring high biocompatibility and stability.[23][25] |
See Protocol 4 and Protocol 5 for detailed formulation procedures.
Troubleshooting & Methodology Workflow
This flowchart provides a logical path for systematically addressing the solubility of N-Acetyl 3,5-dibromo-2-nitroaniline.
Caption: Decision workflow for solubilizing N-Acetyl 3,5-dibromo-2-nitroaniline.
In-Depth Methodologies & Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the required amount of N-Acetyl 3,5-dibromo-2-nitroaniline powder in a suitable glass vial.
-
Add the minimum required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex vigorously for 2-5 minutes.
-
Use gentle warming (37°C) or sonication if needed to fully dissolve the compound.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Co-Solvent System Preparation and Screening
-
Prepare several test tubes or vials containing your final aqueous buffer.
-
Add increasing amounts of your chosen organic solvent (e.g., DMSO) to each tube to create a range of co-solvent percentages (e.g., 1%, 2%, 5%, 10%).
-
To each tube, add the same amount of your concentrated stock solution (from Protocol 1) to achieve the desired final concentration of the compound.
-
Vortex each tube and let it stand at the experimental temperature for 15-30 minutes.
-
Visually inspect for any signs of precipitation (cloudiness, crystals). The lowest percentage of co-solvent that results in a clear, stable solution is your optimal formulation.
Protocol 3: pH-Dependent Solubility Screening
-
Prepare a series of buffers with varying pH values (e.g., pH 7.5, 8.0, 8.5, 9.0, 9.5).
-
Add a small, fixed amount of your concentrated organic stock solution to each buffer to reach your target final concentration. Keep the final organic solvent percentage constant and as low as possible (e.g., <1%).
-
Vortex and incubate the samples at your experimental temperature.
-
After 30 minutes, visually inspect each sample for precipitation. The lowest pH at which the compound remains fully dissolved is the minimum required pH for your experiment.[28]
Protocol 4: Formulation with Surfactants
-
Select a suitable surfactant (e.g., Polysorbate 80 for biological assays).
-
Prepare a stock solution of the surfactant in your aqueous buffer at a concentration at least 10-20 times its Critical Micelle Concentration (CMC).
-
Add your concentrated organic stock solution of the compound directly into the surfactant-containing buffer.
-
Vortex thoroughly. The compound should partition into the pre-formed micelles.[21]
-
Self-Validation: The final solution should be clear or translucent, not cloudy or precipitated.
Protocol 5: Formulation with Cyclodextrins
-
Select a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) for its high solubility and low toxicity.[24]
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Add the N-Acetyl 3,5-dibromo-2-nitroaniline powder directly to the cyclodextrin solution.
-
Stir or shake the mixture vigorously, often overnight at room temperature. This allows time for the inclusion complex to form.[26]
-
After incubation, centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your stock solution of the cyclodextrin-compound complex.
-
The concentration of the dissolved compound can be determined via UV-Vis spectrophotometry.
Visualizing the Mechanisms of Solubilization
These diagrams illustrate the chemical principles behind the key solubilization strategies.
Caption: Mechanisms of (A) Co-solvency, (B) Micellar Solubilization, and (C) Cyclodextrin Inclusion.
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (n.d.). Semantic Scholar.
- pH Modifier Excipients. (n.d.). CD Formulation.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Why Does pH Influence A Substance's Dissolution? (2025). YouTube.
- Use of surfactants to solubilize water-insoluble solids in beverages. (n.d.). Google Patents.
- Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. (2025). ResearchGate.
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR.
- How Do Acids And Bases Alter Compound Solubility? (2025). YouTube.
- Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (n.d.). ResearchGate.
- N-Acetyl 3,5-dibromo-2-nitroaniline. (n.d.). BLDpharm.
- N-Acetyl 3, 5-dibromo-2-nitroaniline, min 97%, 5 grams. (n.d.).
- Process for preparing sparingly soluble aromatic amines. (n.d.). Google Patents.
- Are amines soluble in organic solvents? (2018). Quora.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025).
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands.
- 2-Nitroaniline. (n.d.). PubChem.
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A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved from [Link]
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- 3-Nitroaniline. (n.d.). PubChem.
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Technical Support Center: Navigating Reactions with N-Acetyl 3,5-dibromo-2-nitroaniline
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with N-Acetyl 3,5-dibromo-2-nitroaniline. This resource offers practical, experience-driven advice to help you anticipate and overcome common challenges, with a particular focus on preventing the undesired side reaction of debromination. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your synthetic pathways.
Introduction: Understanding the Reactivity of N-Acetyl 3,5-dibromo-2-nitroaniline
N-Acetyl 3,5-dibromo-2-nitroaniline is a highly functionalized aromatic building block, valuable in the synthesis of complex molecules, particularly as a precursor to substituted benzimidazoles and other heterocyclic systems. However, its rich functionality also presents unique challenges. The presence of two bromine atoms, an electron-withdrawing nitro group, and an N-acetyl group creates a complex electronic and steric environment that can lead to undesired side reactions, most notably debromination (hydrodehalogenation).
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Preventing Debromination in Cross-Coupling Reactions
Q1: I am observing significant formation of a mono-brominated or completely debrominated byproduct during my Suzuki-Miyaura coupling reaction with N-Acetyl 3,5-dibromo-2-nitroaniline. What is causing this?
A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen is replaced by a hydrogen atom.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from various sources, including trace water, alcohol solvents, or even the phosphine ligands themselves. Once formed, the Pd-H species can reductively eliminate with the aryl group, leading to the debrominated product.
The electronic nature of your substrate makes it particularly susceptible. The electron-withdrawing nitro group activates the C-Br bonds towards oxidative addition, but it can also influence the stability of intermediates, potentially favoring the debromination pathway.
Troubleshooting Steps:
-
Choice of Catalyst and Ligand: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be less effective. Opt for catalyst systems with bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination to form the C-C bond over the competing debromination pathway.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote debromination. Consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent Purity: Ensure you are using anhydrous and degassed solvents. Protic solvents can be a source of hydrides. Aprotic solvents like toluene, dioxane, or THF are generally preferred.
-
Lowering the Reaction Temperature: Debromination can have a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes favor the desired product.[2]
Q2: I want to perform a selective mono-arylation on N-Acetyl 3,5-dibromo-2-nitroaniline. Which bromine is more likely to react, and how can I control the selectivity?
A2: In principle, the two bromine atoms are in electronically distinct environments. The bromine at the 5-position is para to the nitro group and meta to the N-acetyl group, while the bromine at the 3-position is ortho to the N-acetyl group and meta to the nitro group. The strong electron-withdrawing effect of the nitro group at the 2-position will have a significant influence. Generally, the bromine atom at the position most activated towards oxidative addition will react first. In many cases, steric hindrance also plays a crucial role. The bromine at the 3-position is more sterically hindered due to the adjacent N-acetyl group. Therefore, the bromine at the 5-position is generally more likely to undergo oxidative addition first.
To achieve selective mono-arylation, you can employ the following strategies:
-
Stoichiometry Control: Use a slight deficiency of the boronic acid (0.8-0.95 equivalents) relative to your dibromo substrate.[3]
-
Careful Monitoring: Follow the reaction progress closely using TLC or LC-MS and stop the reaction once the desired mono-arylated product is the major component.
-
Lower Catalyst Loading: Using a lower palladium catalyst loading can sometimes improve selectivity for mono-arylation.
Q3: I'm planning a Buchwald-Hartwig amination. Is debromination also a concern with this reaction?
A3: Yes, debromination can also be a significant side reaction in Buchwald-Hartwig aminations, following a similar mechanism involving Pd-H species.[1] The choice of ligand and base is paramount for success. For electron-deficient aryl halides like your substrate, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective in promoting the C-N bond formation and suppressing hydrodehalogenation.
Visualizing the Problem: The Competing Pathways
The following diagram illustrates the critical juncture in the palladium catalytic cycle where the desired cross-coupling competes with the undesired debromination.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Section 2: Chemoselective Reduction of the Nitro Group
Q4: I need to reduce the nitro group to an amine to form a benzimidazole precursor. How can I do this without causing debromination?
A4: This is a common challenge with polyhalogenated nitroaromatics. Standard catalytic hydrogenation with Pd/C is highly likely to cause debromination.[4] You need to choose a reducing agent that is chemoselective for the nitro group.
Recommended Protocols for Selective Nitro Reduction:
Method 1: Tin(II) Chloride Reduction
This is a classic and reliable method for reducing nitro groups in the presence of halogens.
-
Protocol:
-
Dissolve N-Acetyl 3,5-dibromo-2-nitroaniline in a suitable solvent like ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
After cooling, carefully neutralize the reaction mixture with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the resulting diamine.[5]
-
Method 2: Iron Powder in Acidic Media
This is another robust method that is generally compatible with aryl halides.
-
Protocol:
-
Suspend N-Acetyl 3,5-dibromo-2-nitroaniline and iron powder (5-10 equivalents) in a mixture of ethanol and a weak acid like acetic acid or an aqueous solution of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through a pad of celite to remove the iron salts, and wash the filter cake with the solvent.
-
Concentrate the filtrate and purify the product.
-
Method 3: Metal-Free Reduction
Recent advances have demonstrated highly chemoselective metal-free reductions of nitroarenes.
-
Protocol using Tetrahydroxydiboron:
-
Dissolve the nitroaromatic compound in DMF.
-
Add tetrahydroxydiboron (3.0 equivalents) and a catalytic amount of 4,4'-bipyridine (0.5 mol%).
-
Stir the mixture at room temperature. The reaction is often complete within minutes.
-
Work-up involves dilution with aqueous NaHCO₃ and purification by filtration and column chromatography. This method shows excellent tolerance for halogens.[6]
-
Data Summary Table
The following table summarizes key reaction parameters and their impact on preventing debromination in palladium-catalyzed cross-coupling reactions of substrates similar to N-Acetyl 3,5-dibromo-2-nitroaniline.
| Parameter | Condition to Minimize Debromination | Rationale |
| Palladium Catalyst | Use of pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Pd₂(dba)₃ with XPhos, SPhos, RuPhos). | These ligands accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[1] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | Stronger bases (e.g., NaOtBu) can promote the formation of Pd-H species, leading to increased debromination. |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF). | Protic solvents (e.g., alcohols) or residual water can act as hydride sources. |
| Temperature | Lower reaction temperatures (e.g., 80-100 °C). | Hydrodehalogenation can have a higher activation energy, so lower temperatures can favor the desired coupling.[2] |
| Reaction Time | As short as possible; monitor closely. | Prolonged reaction times can lead to catalyst decomposition and an increase in side reactions, including debromination. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is a starting point for the mono-arylation of N-Acetyl 3,5-dibromo-2-nitroaniline.
-
Materials:
-
N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 equiv)
-
Arylboronic acid (0.95 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add N-Acetyl 3,5-dibromo-2-nitroaniline, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon optimal formation of the mono-arylated product, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Chemoselective Nitro Group Reduction
This protocol uses tin(II) chloride, a reliable method for preserving the bromine atoms.
-
Materials:
-
N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)
-
Concentrated HCl
-
Ethanol
-
Aqueous NaOH or NaHCO₃ solution
-
-
Procedure:
-
Dissolve N-Acetyl 3,5-dibromo-2-nitroaniline in ethanol in a round-bottom flask.
-
In a separate flask, dissolve SnCl₂·2H₂O in concentrated HCl and add this solution to the aniline solution.
-
Heat the mixture to reflux (typically 70-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of NaOH or NaHCO₃ until the pH is ~8.
-
Filter the resulting precipitate of tin salts through a pad of celite.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.[5]
-
Logical Relationships and Decision Making
The following diagram outlines a decision-making process for troubleshooting unexpected debromination.
Caption: Troubleshooting workflow for debromination.
References
-
Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Selective Functionalization of 3,5-Dibromobenzene-1,2-diamine. BenchChem.
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Dibromomaleimide Reactions. BenchChem.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline. BenchChem.
-
Li, G., & Wang, L. (2012). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Tetrahedron Letters, 53(15), 1933-1936. [Link]
- BenchChem. (2025). How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]
Purification strategies for intermediates derived from N-Acetyl 3,5-dibromo-2-nitroaniline
Welcome to the technical support center for the purification of critical intermediates derived from N-Acetyl 3,5-dibromo-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity materials essential for downstream applications. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides direct answers and solutions to common purification challenges.
Q1: What are the typical impurities I should expect when working with intermediates from N-Acetyl 3,5-dibromo-2-nitroaniline?
A1: Impurities are generally process-related and depend on the specific reaction (e.g., deacetylation, nitro group reduction). Common impurities include:
-
Unreacted Starting Material: Residual N-Acetyl 3,5-dibromo-2-nitroaniline.
-
Isomeric Byproducts: Incomplete or alternative bromination during the synthesis of the parent molecule can lead to mono-brominated species or other dibromo-isomers.[1] For instance, in analogous syntheses, byproducts like 2-amino-3,5-dibromopyridine can form alongside the desired 2-amino-5-bromopyridine.[2]
-
Degradation Products: Hydrolysis of the acetyl group or other side reactions can occur under harsh pH or temperature conditions.[3]
-
Intermediates from Reduction: When reducing the nitro group to an amine, incomplete reduction can leave behind nitroso or hydroxylamine intermediates.
Q2: My primary intermediate is a solid. Should I use recrystallization or column chromatography for purification?
A2: The choice depends on the impurity profile and the quantity of material.
-
Recrystallization is the most effective and scalable method for removing small amounts of impurities that have different solubility profiles from your target compound.[1][4] It is ideal when you have a crystalline solid and a suitable solvent that dissolves the compound well when hot but poorly when cold.[5]
-
Column Chromatography is superior for separating complex mixtures, isomers with very similar solubility, or non-crystalline materials (oils/gums).[1] It is often used when a suitable recrystallization solvent cannot be found or when impurities co-crystallize with the product.[4]
Below is a decision-making flowchart to guide your choice:
Caption: Decision flowchart for selecting a purification method.
Q3: I'm performing a recrystallization, but my product yield is very low. What are the common causes?
A3: Low recovery is a frequent issue in recrystallization. The primary causes are:
-
Using an Excessive Amount of Solvent: The most common mistake is adding too much solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[5]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product is lost on the filter paper. Solution: Use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent before filtering.[1]
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation. Solution: After the flask cools to room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.[5]
Q4: My product is an amine intermediate (from nitro reduction) and it streaks badly on my silica gel column. How can I achieve good separation?
A4: This is a classic problem caused by the basic nature of amines interacting with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This strong interaction leads to poor peak shape (tailing) and sometimes irreversible adsorption.
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, allowing your amine to elute with a sharp, symmetrical peak.[7]
-
Use a Different Stationary Phase: An often-overlooked but highly effective option is to use a column packed with an amine-functionalized silica (KP-NH).[6][8] This provides a more alkaline environment, eliminating the need for a mobile phase modifier and often allowing for the use of less polar, more volatile solvent systems like heptane/ethyl acetate.[7][8]
Experimental Protocols & Workflows
General Purification Workflow
The following diagram illustrates a standard workflow for the purification and analysis of a synthesized intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Enhancing the Stability of PROTACs Synthesized from N-Acetyl 3,5-dibromo-2-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on those synthesized from the N-Acetyl 3,5-dibromo-2-nitroaniline scaffold. As a versatile starting material, this compound offers a pathway to novel E3 ligase ligands, but also presents unique stability challenges that must be systematically addressed. This resource combines established principles of drug metabolism and pharmacokinetics (DMPK) with PROTAC-specific insights to help you navigate these challenges and optimize your degrader molecules for enhanced performance.
Frequently Asked Questions (FAQs)
Q1: What is the likely role of N-Acetyl 3,5-dibromo-2-nitroaniline in my PROTAC synthesis, and what initial stability concerns should I have?
N-Acetyl 3,5-dibromo-2-nitroaniline is a highly functionalized building block, poised for the synthesis of E3 ligase ligands, particularly analogs of thalidomide, pomalidomide, and lenalidomide, which recruit the Cereblon (CRBN) E3 ligase. A plausible synthetic route involves the reduction of the nitro group to an aniline, followed by cyclization to form the glutarimide ring characteristic of these IMiD drugs.
Your primary stability concerns originating from this scaffold should be:
-
Hydrolytic instability of the glutarimide ring: The glutarimide moiety, central to CRBN binding, is susceptible to hydrolysis, which would inactivate the PROTAC.[1]
-
Metabolic liability of the dibromo-aromatic core: Aromatic systems are common sites of metabolism. The bromine atoms may be subject to enzymatic debromination, and the aromatic ring itself can undergo oxidation mediated by cytochrome P450 (CYP) enzymes.[2][3]
-
Incomplete reduction of the nitro group: If the nitro group is not fully reduced during synthesis, the resulting nitroaromatic-containing PROTAC could be a substrate for nitroreductases in vivo, leading to the formation of reactive intermediates that can be toxic or rapidly cleared.[1][4]
Q2: My PROTAC shows good in vitro degradation but performs poorly in vivo. What are the most likely stability-related causes?
This is a common challenge in PROTAC development and often points to metabolic instability or poor pharmacokinetic (PK) properties. Key areas to investigate are:
-
First-Pass Metabolism: After oral administration, your PROTAC may be extensively metabolized in the gut wall or liver before it reaches systemic circulation. This is a major hurdle for many "beyond rule of 5" molecules like PROTACs.
-
Plasma Instability: PROTACs can be degraded by enzymes present in plasma, such as esterases and amidases, leading to a short half-life.[5][6]
-
Poor Permeability and High Efflux: The large size and polarity of many PROTACs can lead to low cell permeability and recognition by efflux transporters (like P-glycoprotein), which actively pump the compound out of cells, reducing its intracellular concentration and efficacy.
Q3: How does the linker component of a PROTAC influence its overall stability?
The linker is not just a spacer; it is a critical determinant of a PROTAC's stability and overall DMPK properties.[7]
-
Metabolic "Soft Spots": Flexible linkers, especially those containing long alkyl chains or polyethylene glycol (PEG) units, are often susceptible to oxidative metabolism.[8]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility and permeability. Hydrophobic linkers can decrease aqueous solubility, while overly hydrophilic linkers might hinder cell membrane passage.
-
Conformational Rigidity: Introducing rigid elements like piperazine rings or aromatic systems into the linker can shield metabolically labile sites and pre-organize the PROTAC into a productive conformation for ternary complex formation, which can indirectly enhance its apparent stability by improving efficacy at lower concentrations.[8]
Troubleshooting Guide: From Assay to Animal
This section provides a structured approach to identifying and resolving common stability issues encountered during PROTAC development.
Problem 1: Rapid Degradation in In Vitro Metabolic Assays
You've run a human liver microsome (HLM) stability assay, and your PROTAC has a very short half-life.
Liver microsomes are rich in CYP enzymes, the primary drivers of Phase I metabolism for many drugs. A short half-life in this assay indicates that your PROTAC is likely a substrate for one or more CYPs. The goal is to identify the "soft spot" on the molecule that is being metabolized and then modify it to improve stability.
-
Protocol 1: Human Liver Microsome (HLM) Stability Assay [9][10][11][12][13]
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system.
-
Incubation: In a 96-well plate, pre-warm the microsomal solution and your PROTAC (typically at 1 µM final concentration) at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the natural log of the percent remaining PROTAC versus time. The slope of this line can be used to calculate the half-life (t½) and intrinsic clearance (Clint).
-
-
Protocol 2: Metabolite Identification (MetID) using LC-MS/MS [14]
-
Sample Preparation: Use samples from the HLM assay, particularly from a later time point where significant degradation has occurred.
-
LC-MS/MS Analysis: Employ a high-resolution mass spectrometer. The LC method should provide good separation of the parent PROTAC from its potential metabolites.
-
Data Processing: Use specialized software to compare the chromatograms of the t=0 and later time point samples. Look for new peaks in the later sample and analyze their mass spectra to determine the mass shift from the parent compound, which indicates the type of metabolic modification (e.g., +16 Da for oxidation).
-
Structure Elucidation: Use tandem MS (MS/MS) to fragment the metabolite ions. The fragmentation pattern will help to pinpoint the location of the modification on the PROTAC structure.
-
-
Linker Modification:
-
Increase Rigidity: Replace flexible alkyl or PEG linkers with more rigid structures like piperazine rings or phenyl groups. This can shield metabolically labile sites.[8]
-
Introduce Heteroatoms: Judicious placement of nitrogen or other heteroatoms can alter the metabolic profile.
-
Change Attachment Point: Altering the connection point of the linker on either the warhead or the E3 ligand can change the molecule's orientation relative to metabolic enzymes.
-
-
Ligand Modification:
-
Introduce Blocking Groups: If metabolism occurs on the warhead or E3 ligase ligand, introduce metabolically inert groups like fluorine at or near the "soft spot" to block enzymatic action.
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down CYP-mediated metabolism due to the kinetic isotope effect.
-
Problem 2: Poor Cellular Permeability and/or High Efflux
Your PROTAC is stable in microsomes but shows low potency in cell-based degradation assays.
For a PROTAC to work, it must cross the cell membrane to reach its intracellular target and the E3 ligase. Many PROTACs, due to their large size and high number of rotatable bonds, have poor passive permeability. Additionally, they can be recognized by efflux pumps like P-glycoprotein (P-gp), which actively transport them out of the cell, keeping the intracellular concentration too low for effective ternary complex formation.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21 days until they form a differentiated and polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral): Add your PROTAC to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber and quantify the PROTAC concentration using LC-MS/MS.
-
Permeability Measurement (Basolateral to Apical): In a separate set of wells, add the PROTAC to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
-
Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors: Systematically modify the linker or ligands to reduce the number of hydrogen bond donors, which can improve passive permeability.
-
Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to adopt a more compact, "folded" conformation in solution through intramolecular hydrogen bonds. This can mask polar groups and reduce the effective size of the molecule, aiding membrane passage.
-
Modify Linker Composition: Replace polar PEG linkers with more lipophilic alkyl chains or incorporate cyclic structures to balance lipophilicity and rigidity.
-
Formulation Strategies: For in vivo studies, consider formulation approaches like amorphous solid dispersions or lipid-based formulations to improve solubility and absorption.[13]
Problem 3: Instability in Plasma
Your PROTAC degrades rapidly when incubated in plasma.
Plasma contains various enzymes, including esterases and amidases, that can hydrolyze labile functional groups in your PROTAC.[5][6][15][16][17] This is a particular concern for PROTACs with ester-containing linkers or certain E3 ligase ligands like thalidomide and its analogs, which contain amide bonds within their glutarimide ring.
-
Preparation: Thaw plasma (human, rat, or mouse) at 37°C.
-
Incubation: Add your PROTAC (typically at 1 µM) to the plasma in a 96-well plate and incubate at 37°C.
-
Time Points: At specified times (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a cold organic solvent with an internal standard.
-
Analysis: Centrifuge to pellet proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent PROTAC.
-
Data Analysis: Calculate the half-life by plotting the percentage of remaining PROTAC over time.
-
Replace Labile Functional Groups: If your PROTAC contains an ester, consider replacing it with a more stable amide or an ether linkage.
-
Steric Hindrance: Introduce bulky groups near the labile functional group to sterically hinder the approach of plasma enzymes.
-
Modify the E3 Ligase Ligand: For CRBN-based PROTACs, modifications to the glutarimide ring can sometimes improve its hydrolytic stability, although care must be taken not to disrupt binding to CRBN.
Problem 4: Inconsistent or No Degradation in Western Blot Assays
You are not observing the expected dose-dependent decrease in your target protein levels.
Beyond PROTAC stability, several experimental factors can lead to inconsistent western blot results. These can range from issues with sample preparation and protein loading to antibody performance and detection. It's also possible that at high concentrations, your PROTAC is exhibiting the "hook effect," where the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex.
| Observation | Potential Cause | Solution |
| No degradation at any concentration | PROTAC is not cell-permeable. | Perform a Caco-2 assay (Protocol 3). |
| Target or E3 ligase is not expressed in the cell line. | Confirm protein expression by running a positive control lysate. | |
| Antibody is not working. | Validate the primary antibody with a positive control. | |
| Degradation at low concentrations, but not at high concentrations (Hook Effect) | Formation of non-productive binary complexes. | Extend your dose-response curve to lower concentrations (nM range). |
| High variability between replicates | Inconsistent protein loading. | Perform a protein quantification assay (e.g., BCA) and normalize loading amounts. Always probe for a loading control (e.g., GAPDH, Actin). |
| Protein degradation during sample prep. | Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice. |
References
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Caco2 assay protocol. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
-
Creative Bioarray. Plasma Stability Assay. [Link]
- Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. (2019). ACS Medicinal Chemistry Letters.
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
- Confident transformation site localization of PROTAC drug metabolites facilitated by multi-stage fragmentation LC-HRAM-MS. (2023). Thermo Fisher Scientific.
- Protocol for the Human Liver Microsome Stability Assay. (2021). Journal of Medicinal Chemistry.
-
Effect of the linker's site of attachment on PROTAC stability.... (2019). ResearchGate. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]
-
Caco 2 Cell Permeability Assay. (2022). SlideShare. [Link]
-
Domainex. Plasma Stability Assay. [Link]
-
BioDuro. ADME Plasma Stability Assay. [Link]
- Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment. (2022). European Journal of Medicinal Chemistry.
-
Cyprotex. Plasma Stability. [Link]
-
From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. (2023). Waters Corporation. [Link]
-
Bio-Techne. Western Blot Troubleshooting Guide. [Link]
- Current strategies for the design of PROTAC linkers: a critical review. (2021). Journal of Medicinal Chemistry.
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (2019). Organic & Biomolecular Chemistry.
- Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. (2014). Bioorganic & Medicinal Chemistry Letters.
-
Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. (2022). Waters Corporation. [Link]
- Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. (2020). Molecules.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2019). Molecules.
-
Boster Bio. Western Blot Troubleshooting Guide. [Link]
-
Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. (2021). SCIEX. [Link]
- Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2021). Chemical Research in Toxicology.
- Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. (2022). Pharmaceuticals.
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2021). Journal of Medicinal Chemistry.
- Metabolism in the Toxicokinetics and Fate of Brominated Flame Retardants--A Review. (2006). Environmental Health Perspectives.
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). Microbiology and Molecular Biology Reviews.
- Binding and Metabolism of Brominated Flame Retardant 1,2-Dibromo-4-(1,2-Dibromoethyl)cyclohexane in Human Microsomal P450 Enzymes: Insights From Computational Studies. (2020). Chemical Research in Toxicology.
- The metabolism and de-bromination of bromotyrosine in vivo. (2006). Journal of Mass Spectrometry.
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025). ResearchGate. [Link]
- Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. (2006).
- Non-additive Stabilization by Halogenated Amino Acids Reveals Protein Plasticity on a Sub-Angstrom Scale. (2017). Protein Science.
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- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
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- 17. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
A Comparative Guide to the Efficacy of PROTACs Targeting BRD4: A Focus on CRBN- and VHL-Recruiting Moieties
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting their function.[1] This is achieved by hijacking the cell's natural ubiquitin-proteasome system.[2] A PROTAC is a heterobifunctional molecule composed of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This guide provides an in-depth comparison of the efficacy of two prominent BRD4-targeting PROTACs, dBET1 and MZ1, which utilize different E3 ligase recruiting moieties.
While the direct synthesis of PROTACs from N-Acetyl 3,5-dibromo-2-nitroaniline is not extensively documented in publicly available literature, this compound represents a versatile starting material for the synthesis of various substituted anilines. Such anilines are foundational precursors for the development of ligands targeting the Cereblon (CRBN) E3 ligase, a key component of many PROTACs, including dBET1. This guide, therefore, uses dBET1 as a representative CRBN-recruiting PROTAC to illustrate the comparative efficacy against MZ1, a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase, in the context of degrading the therapeutically relevant target, Bromodomain-containing protein 4 (BRD4).
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of oncogenes such as c-Myc.[4][5] Its involvement in various cancers has made it a prime target for therapeutic intervention.[4] This guide will delve into the experimental data comparing the degradation efficiency, cellular effects, and mechanistic underpinnings of CRBN- and VHL-based BRD4 degradation.
Comparative Efficacy of BRD4-Targeting PROTACs
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of its target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] A lower DC50 value indicates higher potency. Here, we compare the efficacy of dBET1 (CRBN-recruiting) and MZ1 (VHL-recruiting) in degrading BRD4.
| PROTAC | E3 Ligase Recruited | Warhead (BRD4 Ligand) | Cell Line | DC50 | Dmax (%) | Reference |
| dBET1 | CRBN | JQ1 | 22Rv1 (Prostate Cancer) | <5 nM | >90% | [7] |
| Burkitt's Lymphoma | <1 nM | >90% | [8] | |||
| MZ1 | VHL | JQ1 | AML Cell Lines | Lower than dBET1 | ~100% | [1] |
| B-ALL Cell Lines | 0.117 - 0.199 µM | >90% | [9] | |||
| ARV-771 | VHL | BET inhibitor | 22Rv1 (Prostate Cancer) | <1 nM | >90% | [10] |
Key Insights:
-
Both dBET1 and MZ1 are highly potent degraders of BRD4, with DC50 values in the nanomolar range.
-
In some acute myeloid leukemia (AML) cell lines, MZ1 has been reported to have a lower IC50 for anti-tumor activity compared to dBET1.[1]
-
The choice of E3 ligase can influence the degradation profile and cellular response. The activity of CRBN-dependent PROTACs like dBET1 can be more variable across different cell lines compared to VHL-dependent PROTACs like MZ1, potentially due to varying expression levels or functionality of the respective E3 ligases.[11]
-
ARV-771, another VHL-recruiting BRD4 PROTAC, also demonstrates exceptional potency with a DC50 of less than 1 nM.
Mechanism of Action and Downstream Signaling
The degradation of BRD4 by PROTACs leads to the downregulation of its downstream targets, most notably the proto-oncogene c-Myc.[12][13] This disruption of the BRD4-c-Myc axis is a key driver of the anti-proliferative and pro-apoptotic effects of these degraders.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative efficacy study. The following are detailed protocols for key assays used to evaluate BRD4-targeting PROTACs.
Experimental Workflow for PROTAC Evaluation
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A Comparative Guide to Precursors for Cereblon Ligand Synthesis: N-Acetyl 3,5-dibromo-2-nitroaniline as a Strategic Starting Material
Introduction: The Central Role of Cereblon in Modern Therapeutics
The field of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to the induced elimination of disease-causing proteins.[1] Central to this strategy is the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[2] Small molecules that bind to CRBN, such as the immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, act as "molecular glues."[3] They reprogram CRBN's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] This mechanism is the foundation for the clinical success of IMiDs in multiple myeloma and has spurred the development of next-generation Cereblon E3 Ligase Modulating Drugs (CELMoDs) and Proteolysis-Targeting Chimeras (PROTACs).[6][7]
The chemical architecture of these powerful molecules is precise, typically featuring a glutarimide moiety responsible for CRBN binding and a substituted isoindolinone core that dictates neosubstrate specificity.[8][9] The efficiency, versatility, and scalability of synthesizing these complex scaffolds are critically dependent on the choice of starting materials. This guide provides an in-depth comparison of a strategic, albeit less conventional, precursor—N-Acetyl 3,5-dibromo-2-nitroaniline —against more traditional starting materials for the synthesis of the isoindolinone core of CRBN ligands.
The Isoindolinone Core: A Synthetic Challenge
The substituted isoindolinone portion of a CRBN ligand is pivotal. Modifications on this ring system directly influence binding affinity, neosubstrate degradation profiles, and overall drug-like properties.[10] The synthetic challenge lies in introducing specific substitution patterns efficiently and in a manner that allows for diversification, either for structure-activity relationship (SAR) studies or for creating attachment points for PROTAC linkers.[2]
Traditional Synthetic Paradigms
Historically, the synthesis of the isoindolinone core commences from substituted phthalic anhydrides or their precursors. This approach is well-established and widely documented.
-
From Substituted Phthalic Anhydrides: A common route involves the condensation of 3-aminopiperidine-2,6-dione (the glutarimide unit) with a substituted phthalic anhydride, such as 3-nitrophthalic anhydride or 4-nitrophthalic anhydride, typically in a high-boiling solvent like acetic acid.[11] The nitro group is then reduced to an amine (as in lenalidomide and pomalidomide) which can be a handle for further functionalization.[12]
-
From Halogenated Precursors: Alternatively, precursors like 3-fluorophthalic anhydride can be used. After condensation with the glutarimide unit, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) to introduce linkers or other moieties.[7][13]
The following workflow illustrates a conventional synthetic approach.
Caption: Conventional synthesis of the isoindolinone core.
While robust, these methods have limitations. The functional group tolerance of the initial condensation can be low, and the available substitution patterns are restricted by the commercial availability of the corresponding phthalic anhydrides.
A Modern Approach: N-Acetyl 3,5-dibromo-2-nitroaniline
An alternative strategy involves building the isoindolinone ring from a pre-functionalized aniline precursor. N-Acetyl 3,5-dibromo-2-nitroaniline (CAS 855929-29-2) is a prime example of a starting material that offers unique synthetic advantages.[14][15] This approach involves cyclization to form the isoindolinone ring, a strategy that embeds key functional groups from the very beginning.
The key transformation involves reacting a precursor derived from N-Acetyl 3,5-dibromo-2-nitroaniline, such as a 2-(bromomethyl)-3-nitrobenzoate derivative, with 3-aminopiperidine-2,6-dione.
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Validation of protein degradation activity for PROTACs made with N-Acetyl 3,5-dibromo-2-nitroaniline
Introduction: The Paradigm Shift of Targeted Protein Degradation
In the landscape of modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered to hijack the cell's own ubiquitin-proteasome system to achieve the complete removal of a protein of interest (POI).[1][2][3] This approach offers the potential to address targets previously considered "undruggable" and to overcome mechanisms of resistance associated with conventional inhibitors.[4]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step that leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[3]
The efficacy of a PROTAC is not solely dependent on the binding affinities of its ligands but is also critically influenced by the nature of the linker. The linker's length, composition, and attachment points play a crucial role in facilitating the productive formation of the ternary complex.[5] While common linkers are often based on polyethylene glycol (PEG) or alkyl chains, the exploration of novel linker chemistries is a vibrant area of research aimed at optimizing PROTAC properties.
This guide provides a comprehensive overview of the essential techniques for validating the protein degradation activity of newly synthesized PROTACs. We will begin by exploring the synthesis of PROTACs, with a theoretical consideration of how a precursor like N-Acetyl 3,5-dibromo-2-nitroaniline could be utilized. The core of this guide will then focus on a detailed, comparative analysis of the primary assays used to quantify protein degradation: Western Blotting, Quantitative Mass Spectrometry, the HiBiT Assay, and the NanoBRET™ Target Engagement Assay. For each method, we will provide in-depth, step-by-step protocols, discuss the underlying principles, and offer insights into data interpretation, empowering researchers to rigorously validate their novel PROTAC molecules.
PROTAC Synthesis: A Modular Approach with a Focus on the Linker
The modular nature of PROTACs allows for a systematic approach to their design and synthesis.[4] The process typically involves the separate synthesis of the POI-binding ligand and the E3 ligase-recruiting ligand, each with a functional handle that allows for their conjugation via a linker.
Conceptualizing the Role of N-Acetyl 3,5-dibromo-2-nitroaniline in PROTAC Synthesis
While not a commonly documented precursor in the published literature to date, a molecule such as N-Acetyl 3,5-dibromo-2-nitroaniline presents several interesting possibilities for PROTAC linker synthesis due to its reactive functional groups.
Potential Functionalization Strategy:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine. This primary amine can then serve as a nucleophile for various coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atoms on the aromatic ring are activated by the electron-withdrawing nitro (or the subsequently formed amino) group, making them susceptible to SNAr reactions. This allows for the attachment of linker components containing nucleophiles like amines or thiols.
-
Amide Bond Formation: The acetyl group's nitrogen is part of an amide bond. While stable, it could potentially be hydrolyzed to reveal another amine for further functionalization, although this would require careful protecting group strategies.
A hypothetical synthetic route could involve the reduction of the nitro group, followed by an SNAr reaction at one of the bromine positions to attach one of the PROTAC ligands. The newly formed amine could then be used for an amide coupling reaction to attach the second ligand, with the dibromoaniline core forming a rigid part of the linker.
Comparison with Common Linker Precursors:
-
PEG and Alkyl Chains: These are the most common linker types due to their synthetic accessibility and flexibility. They allow for straightforward adjustment of linker length.[5] In contrast, a linker derived from N-Acetyl 3,5-dibromo-2-nitroaniline would be more rigid, which can sometimes be advantageous for pre-organizing the binding moieties for optimal ternary complex formation.
-
Click Chemistry Precursors: Linkers containing azide and alkyne functionalities are widely used for their high-yielding and bioorthogonal "click" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC). This allows for the efficient late-stage connection of the two ligands. While N-Acetyl 3,5-dibromo-2-nitroaniline does not inherently possess these groups, they could be introduced through functionalization of the amine or via SNAr reactions.
The use of a novel, rigid linker core derived from a precursor like N-Acetyl 3,5-dibromo-2-nitroaniline could offer advantages in terms of metabolic stability and conformational constraint. However, its utility would need to be empirically determined and optimized for each specific POI and E3 ligase pair.
Comparative Guide to Validating PROTAC-Mediated Protein Degradation
Once a novel PROTAC has been synthesized, it is crucial to experimentally validate its ability to induce the degradation of the target protein. The following section provides a detailed comparison of the most common and robust assays for this purpose.
Western Blotting: The Gold Standard for Visualizing Protein Degradation
Western blotting is a fundamental and widely used technique for the semi-quantitative analysis of protein levels in cell lysates.[6] It provides a direct visual confirmation of protein degradation.
Principle: Proteins from cell lysates are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and the POI is detected using a specific primary antibody followed by a labeled secondary antibody. The intensity of the resulting band corresponds to the amount of the POI.
Experimental Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC or a time-course at a fixed concentration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[7]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of samples.
-
Sample Preparation: Mix a standardized amount of total protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to normalize for any variations in protein loading.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle control.
Data Interpretation: A successful PROTAC will show a dose-dependent and/or time-dependent decrease in the band intensity of the POI. Key parameters such as DC50 (the concentration of PROTAC that induces 50% degradation of the POI) and Dmax (the maximal degradation of the POI) can be determined by fitting the dose-response data to a suitable curve.
Table 1: Comparison of Western Blotting with other Degradation Assays
| Feature | Western Blotting | Quantitative Mass Spectrometry | HiBiT Assay | NanoBRET™ Assay |
| Principle | Immuno-detection of separated proteins | Mass-to-charge ratio measurement of peptides | Luciferase complementation | Bioluminescence Resonance Energy Transfer (BRET) |
| Throughput | Low to medium | Low to medium | High | High |
| Quantitation | Semi-quantitative to quantitative | Highly quantitative | Highly quantitative | Quantitative |
| Requirement | Specific primary antibody | Mass spectrometer | Genetically engineered cell line | Genetically engineered cell line, specific tracer |
| Data Output | Band intensity | Peptide/protein abundance | Luminescence | BRET ratio |
| Measures | Protein levels | Global or targeted protein levels | Endogenous protein levels in real-time | Target engagement and ternary complex formation |
| Pros | Widely accessible, visual confirmation | Unbiased, global proteome analysis | High sensitivity, real-time kinetics | Live-cell assay, measures direct binding |
| Cons | Low throughput, antibody-dependent | Complex workflow, expensive equipment | Requires genetic modification | Requires specific tracer and genetic modification |
Quantitative Mass Spectrometry: A Global View of Protein Degradation
Quantitative mass spectrometry (MS)-based proteomics offers an unbiased and highly sensitive method to measure changes in protein abundance across the entire proteome.[8] This is particularly useful for confirming the selectivity of a PROTAC and identifying potential off-target effects.
Principle: Proteins from cell lysates are digested into peptides, which are then separated by liquid chromatography and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, and their fragmentation patterns are used to identify the parent proteins. The abundance of each protein is determined by the signal intensity of its corresponding peptides.
Experimental Protocol (Simplified Workflow):
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control as described for Western blotting. Lyse the cells in a buffer compatible with MS analysis (e.g., containing urea or another strong denaturant).
-
Protein Digestion: Reduce and alkylate the cysteine residues in the protein lysates, followed by enzymatic digestion (typically with trypsin) to generate peptides.
-
Peptide Cleanup: Remove salts and detergents from the peptide samples using solid-phase extraction (e.g., C18 desalting columns).
-
LC-MS/MS Analysis: Inject the peptide samples into a liquid chromatography system coupled to a high-resolution mass spectrometer. The peptides are separated by their hydrophobicity and then ionized and analyzed by the mass spectrometer.
-
Data Analysis: Process the raw MS data using specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
Data Interpretation: A successful PROTAC will show a significant and selective decrease in the abundance of the intended POI. A volcano plot is often used to visualize the proteins that are significantly up- or downregulated. This global analysis can also reveal any unintended degradation of other proteins, providing crucial information about the PROTAC's selectivity.
HiBiT Assay: Real-Time Quantification of Endogenous Protein Degradation
The HiBiT assay is a highly sensitive and quantitative method for measuring protein abundance in real-time in live cells.[9] It is particularly well-suited for high-throughput screening of PROTAC libraries.
Principle: The assay utilizes a small 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the gene encoding the POI using CRISPR/Cas9. This HiBiT-tagged protein has a low affinity for a larger, complementary subunit called LgBiT. When LgBiT is added to the cell lysate or co-expressed in the cells, it combines with the HiBiT tag to form a functional NanoLuc® luciferase enzyme, generating a luminescent signal that is directly proportional to the amount of the HiBiT-tagged POI.[9][10]
Experimental Protocol (Lytic Endpoint Assay):
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene for the POI in the desired cell line.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat with a dose-response of the PROTAC.
-
Lysis and Detection: After the desired treatment time, add a lytic detection reagent containing the LgBiT protein and the luciferase substrate directly to the wells.
-
Luminescence Measurement: Incubate for a short period at room temperature to allow for cell lysis and signal generation, then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a cell viability marker if necessary. Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.
Data Interpretation: A decrease in the luminescent signal indicates degradation of the HiBiT-tagged POI. The high sensitivity and wide dynamic range of this assay allow for precise quantification of degradation kinetics and potency.
NanoBRET™ Target Engagement Assay: Measuring PROTAC Binding in Live Cells
While the previous assays measure the downstream effect of protein degradation, the NanoBRET™ Target Engagement Assay provides a direct measure of whether the PROTAC is binding to its intended target and/or the E3 ligase within the complex cellular environment.[11][12] This is crucial for understanding the mechanism of action and for troubleshooting underperforming PROTACs.
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The POI is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the same site on the POI as the PROTAC is added to the cells. When the tracer is bound to the NanoLuc®-POI fusion, excitation of the luciferase by its substrate results in energy transfer to the tracer, which then emits light at a different wavelength. An unlabeled PROTAC will compete with the tracer for binding to the POI, leading to a decrease in the BRET signal in a dose-dependent manner.[13] A similar setup can be used to measure PROTAC binding to the E3 ligase.
Experimental Protocol:
-
Cell Line Preparation: Transfect cells to express the POI fused to NanoLuc® luciferase.
-
Cell Plating and Treatment: Plate the transfected cells in a multi-well plate. Treat the cells with a dose-response of the PROTAC in the presence of a constant concentration of the fluorescent tracer.
-
Substrate Addition and BRET Measurement: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the PROTAC will result in a decrease in the BRET ratio. Determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer.
Data Interpretation: A dose-dependent decrease in the BRET signal confirms that the PROTAC is engaging the target protein in live cells. This assay can also be adapted to measure the formation of the ternary complex by fusing NanoLuc® to the POI and a different fluorescent tag (e.g., HaloTag®) to the E3 ligase.[12]
Visualizing the PROTAC Workflow and Decision-Making
To aid in understanding the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the general workflow for validating degradation, and a decision tree for selecting the appropriate assay.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: General experimental workflow for validating PROTAC activity.
Caption: Decision tree for selecting the appropriate validation assay.
Conclusion
The validation of protein degradation is a critical step in the development of novel PROTACs. A multi-faceted approach, employing a combination of the assays described in this guide, is essential for a comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action. While Western blotting remains a valuable tool for initial validation, higher-throughput and more quantitative methods like the HiBiT and NanoBRET™ assays are invaluable for lead optimization and mechanistic studies. Furthermore, quantitative mass spectrometry provides an unparalleled global view of a PROTAC's impact on the cellular proteome.
The exploration of novel chemical matter for PROTAC linkers, such as the theoretical application of N-Acetyl 3,5-dibromo-2-nitroaniline, highlights the ongoing innovation in this field. By combining creative synthetic chemistry with rigorous biological validation, researchers can continue to advance the exciting therapeutic potential of targeted protein degradation.
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- Daniels, D. L., Robers, M. B., & Wood, K. V. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. In Methods in Molecular Biology (Vol. 2365, pp. 283–299). Springer US.
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Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]
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BMG LABTECH. (n.d.). dTAG Assay for Targeted Degradation of Proteins. Retrieved from [Link]
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YouTube. (2021, April 17). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of N-Acetyl 3,5-dibromo-2-nitroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to confirm the structure of N-Acetyl 3,5-dibromo-2-nitroaniline. Moving beyond a mere listing of techniques, we will delve into the causality behind experimental choices, presenting a self-validating workflow where data from each method corroborates the others. This integrated approach ensures the highest degree of confidence in the final structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the definitive mapping of the molecule's atomic framework.
Causality in Experimental Design
The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. However, should solubility be an issue, or if hydrogen-bonding interactions need to be probed, deuterated dimethyl sulfoxide (DMSO-d₆) serves as an excellent alternative. The selection of an appropriate NMR field strength (e.g., 400 or 500 MHz) is also crucial; higher field strengths provide better signal dispersion, which is essential for resolving complex spin systems in substituted aromatic rings.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-Acetyl 3,5-dibromo-2-nitroaniline product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient, though optimization may be required based on sample concentration.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.[2]
¹H NMR: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and the acetyl methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.3 | Doublet | 1H | Ar-H (H-6) | Deshielded by the adjacent nitro group and bromine atom. |
| ~ 7.8 - 8.0 | Doublet | 1H | Ar-H (H-4) | Influenced by the bromine atom and the acetylamino group. |
| ~ 2.1 - 2.3 | Singlet | 3H | -COCH₃ | Typical chemical shift for an acetyl methyl group. |
¹³C NMR: Predicted Data and Interpretation
The ¹³C NMR spectrum provides insight into the carbon framework. Due to the molecule's substitution pattern, eight distinct carbon signals are anticipated.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 - 170 | C=O | Carbonyl carbon of the acetyl group. |
| ~ 145 - 150 | C-NO₂ | Aromatic carbon directly attached to the electron-withdrawing nitro group. |
| ~ 135 - 140 | C-NH | Aromatic carbon bonded to the nitrogen of the acetylamino group. |
| ~ 130 - 135 | C-H (Ar) | Aromatic methine carbons. |
| ~ 125 - 130 | C-H (Ar) | Aromatic methine carbons. |
| ~ 115 - 120 | C-Br | Aromatic carbon bonded to the bromine at position 5. |
| ~ 110 - 115 | C-Br | Aromatic carbon bonded to the bromine at position 3. |
| ~ 23 - 26 | -CH₃ | Methyl carbon of the acetyl group. |
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry is indispensable for determining the molecular weight of a compound, providing a crucial piece of evidence for its identity. Electron Ionization (EI) is a robust technique for relatively small, thermally stable molecules like N-Acetyl 3,5-dibromo-2-nitroaniline.
Causality in Experimental Design
EI-MS is chosen for its ability to generate a distinct molecular ion peak (M⁺) and a reproducible fragmentation pattern.[3] This fragmentation pattern serves as a "fingerprint" for the molecule, offering clues about its substructures. The presence of two bromine atoms is a key feature to look for, as it will produce a characteristic isotopic pattern in the mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity of the purified product in a volatile solvent like methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 50-400) to detect the molecular ion and fragment ions.
Predicted Mass Spectrum Data
The molecular weight of N-Acetyl 3,5-dibromo-2-nitroaniline (C₈H₆Br₂N₂O₃) is 337.95 g/mol .[4] The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion peak.
| m/z Value | Ion | Rationale |
| 336/338/340 | [M]⁺ | Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms. |
| 294/296/298 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the N-acetyl group. |
| 278/280/282 | [M - C₂H₂O - O]⁺ | Subsequent loss of an oxygen atom. |
| 250/252/254 | [Br₂C₆H₃NH]⁺ | Loss of the nitro and acetyl groups. |
| 43 | [CH₃CO]⁺ | Acetyl cation fragment. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing direct evidence for the presence of the nitro, amide, and aromatic components of the target molecule.
Causality in Experimental Design
The KBr pellet method is often employed for solid samples as it avoids solvent interference in the spectrum.[5] This allows for a clear view of the characteristic vibrational modes of the compound.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Mix a small amount (1-2 mg) of the dry, purified product with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.[1] A background spectrum of a pure KBr pellet should be taken for correction.
Predicted FT-IR Data
The FT-IR spectrum will provide clear evidence for the key functional groups in N-Acetyl 3,5-dibromo-2-nitroaniline.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3300 - 3400 | N-H Stretch | Secondary Amide |
| ~ 1680 - 1700 | C=O Stretch (Amide I) | N-Acetyl Group |
| ~ 1580 - 1620 | C=C Stretch | Aromatic Ring |
| ~ 1520 - 1560 | Asymmetric NO₂ Stretch | Nitro Group |
| ~ 1330 - 1370 | Symmetric NO₂ Stretch | Nitro Group |
| ~ 600 - 800 | C-Br Stretch | Bromo-substituent |
Comparative Guide to Analytical Methods
While each technique is powerful, their true strength lies in their complementary nature. No single method provides the complete picture, but together they form a self-validating system for structural confirmation.
| Feature | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Primary Information | Atomic connectivity, chemical environment | Molecular weight, elemental composition | Presence of functional groups |
| Strengths | Unambiguous structure elucidation | High sensitivity, isotopic information | Fast, non-destructive, cost-effective |
| Limitations | Requires higher sample quantity, sensitive to purity | Can be destructive, fragmentation can be complex | Provides limited information on overall structure |
| Role in Confirmation | Defines the carbon-hydrogen framework | Confirms molecular formula | Verifies key functional groups (amide, nitro) |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the structural confirmation process.
Caption: Integrated workflow for spectroscopic analysis.
Caption: Logical convergence of spectroscopic data.
Conclusion
The structural confirmation of N-Acetyl 3,5-dibromo-2-nitroaniline is a multi-faceted process that relies on the synergistic application of NMR, MS, and FT-IR spectroscopy. By understanding the principles behind each technique and integrating their respective data outputs, researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of chemical entities in research and development.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]
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PubChem. (n.d.). N-[(3,5-dibromo-2-pyridinyl)methyl]-3-nitroaniline. Retrieved from [Link]
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ResearchGate. (2009). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. Retrieved from [Link]
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PubMed. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Retrieved from [Link]
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Iraqi Journal for Applied Science. (2025). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. Retrieved from [Link]
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A Researcher's Guide to the In Vitro Evaluation of Novel PROTACs: A Case Study with N-Acetyl 3,5-dibromo-2-nitroaniline-Based Constructs
Introduction: Navigating the Frontier of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent destruction of the POI.[1][2] The development of novel PROTACs, however, is a nuanced endeavor, requiring a multi-faceted in vitro characterization to ensure efficacy and selectivity.
This guide provides a comprehensive framework for the in vitro assessment of novel PROTACs, using a hypothetical PROTAC based on an N-Acetyl 3,5-dibromo-2-nitroaniline scaffold as a case study. While this specific scaffold is not yet prominent in published literature, its chemical features—a nitroaromatic system and di-bromination—present interesting and important considerations for assay design and data interpretation, making it an excellent didactic tool. We will delve into the core assays essential for characterizing any PROTAC, from confirming the formation of the crucial ternary complex to quantifying target protein degradation, and discuss how the unique chemical nature of our hypothetical PROTAC may influence these evaluations.
The PROTAC Mechanism of Action: A Stepwise Approach to Degradation
The efficacy of a PROTAC is contingent on a cascade of intracellular events. A thorough in vitro evaluation, therefore, must dissect each of these steps to build a comprehensive picture of the molecule's performance and to inform rational design improvements.
Caption: The stepwise mechanism of action for a PROTAC, from cellular entry to target protein degradation.
I. The Cornerstone of Activity: Ternary Complex Formation
The formation of a stable and productive ternary complex is the linchpin of PROTAC-mediated protein degradation.[3] Assays designed to measure this interaction provide the first critical insights into a novel PROTAC's potential. The stability and kinetics of this complex are critical to the effectiveness of a PROTAC.[4]
A. Bioluminescence Resonance Energy Transfer (BRET)
NanoBRET™ is a powerful cell-based assay for monitoring protein-protein interactions in real-time.[5][6] It is particularly well-suited for assessing ternary complex formation within a physiological context.[5][6][]
Experimental Workflow:
Caption: A streamlined workflow for a NanoBRET™ ternary complex formation assay.
Detailed Protocol (NanoBRET™):
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Cell Plating: Seed the transfected cells into 96-well plates.
-
HaloTag® Labeling: Label the HaloTag®-E3 ligase fusion protein with a cell-permeable fluorescent ligand.
-
PROTAC Treatment: Treat the cells with a serial dilution of the N-Acetyl 3,5-dibromo-2-nitroaniline-based PROTAC. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Immediately before reading, add the Nano-Glo® substrate.
-
Signal Detection: Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (fluorescent ligand) emissions.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Special Considerations for N-Acetyl 3,5-dibromo-2-nitroaniline PROTACs:
-
Fluorescence Quenching: Nitroaromatic compounds are known to quench fluorescence. It is crucial to run control experiments to determine if the N-Acetyl 3,5-dibromo-2-nitroaniline moiety quenches the emission of the HaloTag® fluorescent ligand, which could lead to an underestimation of the BRET signal. This can be assessed by measuring the fluorescence of the labeled cells in the presence of the PROTAC without the NanoLuc® donor.
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput biochemical assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.
Detailed Protocol (TR-FRET):
-
Reagent Preparation: Prepare purified recombinant POI labeled with a donor fluorophore (e.g., terbium cryptate) and a purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC) labeled with an acceptor fluorophore (e.g., d2).
-
Assay Plate Preparation: In a 384-well plate, add the labeled POI and E3 ligase.
-
PROTAC Addition: Add a serial dilution of the N-Acetyl 3,5-dibromo-2-nitroaniline-based PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration.
Special Considerations for N-Acetyl 3,5-dibromo-2-nitroaniline PROTACs:
-
Compound Interference: As with BRET, the nitroaromatic group could potentially interfere with the FRET signal. Run control experiments with the PROTAC and each labeled protein individually to check for quenching or autofluorescence.
C. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.
Detailed Protocol (SPR):
-
Chip Preparation: Immobilize the purified POI on an SPR sensor chip.
-
Binary Interaction Analysis: Inject the E3 ligase over the chip in the absence of the PROTAC to assess any direct interaction. Then, inject the PROTAC alone to determine its binding kinetics to the POI.
-
Ternary Complex Analysis: Inject a mixture of the E3 ligase and the N-Acetyl 3,5-dibromo-2-nitroaniline-based PROTAC over the POI-functionalized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex.
Special Considerations for N-Acetyl 3,5-dibromo-2-nitroaniline PROTACs:
-
Non-Specific Binding: The dibromo-substituted aromatic ring may increase the hydrophobicity of the PROTAC, potentially leading to non-specific binding to the sensor chip surface. Ensure proper surface chemistry and include appropriate blocking agents in the running buffer.
| Assay | Principle | Format | Advantages | Disadvantages |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Cell-based | Live-cell, real-time kinetics, physiological context[5][6][] | Requires genetic modification of cells |
| TR-FRET | Time-Resolved FRET | Biochemical | High-throughput, homogeneous | Requires purified, labeled proteins; potential for compound interference |
| SPR | Surface Plasmon Resonance | Biochemical | Label-free, real-time kinetics, detailed binding information | Lower throughput, potential for non-specific binding |
II. Inducing the Mark of Destruction: Ubiquitination Assays
The formation of a ternary complex should be followed by the E3 ligase-mediated transfer of ubiquitin to the POI.[8] Directly measuring this ubiquitination event is a crucial step in validating the functional consequence of ternary complex formation.[8][9]
A. In Vitro Ubiquitination Assay
This biochemical assay reconstitutes the ubiquitination cascade in a test tube to directly measure the ubiquitination of the POI.
Experimental Workflow:
Caption: Workflow for an in vitro ubiquitination assay followed by Western blot analysis.
Detailed Protocol (In Vitro Ubiquitination with Western Blot):
-
Reaction Setup: In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, purified POI, and the E3 ligase complex.[10]
-
PROTAC Addition: Add the N-Acetyl 3,5-dibromo-2-nitroaniline-based PROTAC at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with antibodies against the POI and ubiquitin.
-
Analysis: Look for a ladder of high-molecular-weight bands corresponding to the poly-ubiquitinated POI.
Special Considerations for N-Acetyl 3,5-dibromo-2-nitroaniline PROTACs:
-
Assay Interference: While less likely than in fluorescence-based assays, it is good practice to ensure the PROTAC does not interfere with the activity of the E1 or E2 enzymes. This can be tested in a simplified ubiquitination reaction in the absence of the POI and E3 ligase.
III. The Ultimate Goal: Target Protein Degradation
The definitive measure of a PROTAC's success is its ability to reduce the cellular levels of the target protein.
A. Western Blotting
Western blotting is the gold-standard method for quantifying changes in protein levels.[2]
Detailed Protocol (Western Blot for Degradation):
-
Cell Treatment: Plate cells and treat with a serial dilution of the N-Acetyl 3,5-dibromo-2-nitroaniline-based PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI, followed by a secondary antibody conjugated to HRP or a fluorescent dye. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection and Analysis: Detect the signal using chemiluminescence or fluorescence imaging. Quantify the band intensities and calculate the percentage of protein degradation relative to the vehicle-treated control. From the dose-response curve, determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
B. In-Cell Western™
This is a higher-throughput alternative to traditional Western blotting that is performed in a microplate format.[11]
Detailed Protocol (In-Cell Western™):
-
Cell Plating and Treatment: Seed cells in a 96- or 384-well plate and treat with the PROTAC as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against the POI and a fluorescently labeled secondary antibody. A second antibody against a normalization protein can be used in parallel.
-
Signal Detection: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for the POI and normalize it to the control protein. Calculate DC50 and Dmax values.
Special Considerations for N-Acetyl 3,5-dibromo-2-nitroaniline PROTACs:
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the POI or the E3 ligase, which can inhibit the formation of the productive ternary complex and lead to reduced degradation.[12] It is essential to test a wide range of concentrations to identify the optimal degradation window and to confirm if a hook effect is present.[12]
IV. Comparative Analysis: Benchmarking Performance
A novel PROTAC should be benchmarked against existing standards or alternative molecules to understand its relative performance.
| Parameter | N-Acetyl 3,5-dibromo-2-nitroaniline PROTAC (Hypothetical Data) | Alternative PROTAC 1 (e.g., VHL-based) | Alternative PROTAC 2 (e.g., CRBN-based) |
| Ternary Complex EC50 (NanoBRET™) | 50 nM | 25 nM | 100 nM |
| POI Ubiquitination (Fold Increase) | 8-fold | 12-fold | 6-fold |
| Degradation DC50 (Western Blot) | 20 nM | 10 nM | 75 nM |
| Degradation Dmax (Western Blot) | >95% | >95% | 80% |
| Observed Hook Effect? | Yes, at >1 µM | Yes, at >2 µM | No, up to 10 µM |
V. Beyond the Primary E3 Ligase: Selectivity and Off-Target Effects
While many PROTACs utilize common E3 ligases like VHL and CRBN, there are over 600 E3 ligases in the human genome, offering a vast landscape for developing novel degraders.[13] When working with a novel PROTAC, especially one based on a new scaffold, it is crucial to assess its selectivity for the intended E3 ligase and to investigate potential off-target protein degradation.
-
E3 Ligase Selectivity: The performance of the N-Acetyl 3,5-dibromo-2-nitroaniline PROTAC should be evaluated in cell lines with knockouts of the intended E3 ligase to confirm its dependency.
-
Proteomics-Based Off-Target Analysis: Unbiased mass spectrometry-based proteomics is the most comprehensive method to identify unintended protein degradation.[14] This involves treating cells with the PROTAC and quantifying changes across the entire proteome.
-
Neo-substrate Degradation: For CRBN-recruiting PROTACs, it's important to assess the degradation of known CRBN neo-substrates like IKZF1 and GSPT1, as this can lead to off-target toxicities.[][16]
Conclusion: A Rigorous Path to a Novel Degrader
The in vitro characterization of a novel PROTAC is a systematic process of de-risking and building confidence in a molecule's mechanism of action. By sequentially evaluating ternary complex formation, target ubiquitination, and protein degradation, researchers can gain a deep understanding of their PROTAC's performance. For a novel scaffold like the hypothetical N-Acetyl 3,5-dibromo-2-nitroaniline, careful consideration of its intrinsic chemical properties—such as the potential for fluorescence quenching and non-specific binding—is paramount for designing robust and interpretable assays. The comprehensive in vitro data package generated through these assays forms the critical foundation for advancing a promising new degrader molecule towards further preclinical and clinical development.
References
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The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. (2023). Methods in Enzymology. Retrieved from [Link]
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An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. (2021). Springer Nature Experiments. Retrieved from [Link]
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Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Retrieved from [Link]
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Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Future Medicinal Chemistry. Retrieved from [Link]
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Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]
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Janus Drug Discovery Consulting. (2024). 241023 ligases. Retrieved from [Link]
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Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]
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Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
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A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. (2021). Springer Nature Experiments. Retrieved from [Link]
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Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. (2019). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Advancing PROTAC development through innovative preclinical model systems. (2026). News-Medical.Net. Retrieved from [Link]
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Profiling of diverse tumor types establishes the broad utility of VHL-based ProTacs and triages candidate ubiquitin ligases. (2022). eLife. Retrieved from [Link]
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Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. (2024). Frontiers in Pharmacology. Retrieved from [Link]
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Proteolysis-targeting chimeras with reduced off-targets. (2023). Nature Chemical Biology. Retrieved from [Link]
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Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. (2021). Methods in Molecular Biology. Retrieved from [Link]
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DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity. (2024). YouTube. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
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Benchmarking N-Acetyl 3,5-dibromo-2-nitroaniline-derived degraders against known inhibitors
An objective, data-driven comparison of novel protein degraders against established inhibitors is crucial for advancing therapeutic development. This guide provides a comprehensive framework for benchmarking N-Acetyl 3,5-dibromo-2-nitroaniline (NABNA)-derived degraders against known inhibitors of a target protein. For the purpose of this illustrative guide, we will focus on a hypothetical NABNA-derived degrader targeting Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell signaling pathways, and benchmark it against the well-established BTK inhibitors, Ibrutinib and Zanubrutinib.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction to Targeted Protein Degradation vs. Inhibition
Traditional pharmacology has focused on inhibition, where a drug molecule binds to a target protein's active site, blocking its function. While effective, this approach requires sustained high drug concentrations to maintain target occupancy and can be susceptible to resistance mechanisms, such as mutations in the active site.
Targeted Protein Degradation (TPD) offers a different paradigm. Degraders, such as Proteolysis Targeting Chimeras (PROTACs), are bifunctional molecules. One end binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for destruction by the cell's proteasome. This catalytic mechanism means a single degrader molecule can eliminate multiple target proteins, often leading to a more profound and durable biological effect at lower concentrations.
This guide will benchmark a hypothetical NABNA-derived BTK PROTAC, hereafter referred to as NABNA-BTK-D , against the covalent inhibitors Ibrutinib and Zanubrutinib.
Mechanism of Action: BTK Degradation vs. Inhibition
Understanding the distinct mechanisms is key to designing a robust benchmarking study.
-
BTK Inhibitors (Ibrutinib, Zanubrutinib): These small molecules form a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversibly blocks its kinase activity, thereby inhibiting downstream signaling pathways essential for B-cell proliferation and survival.
-
NABNA-BTK-D (Hypothetical PROTAC): This degrader is hypothesized to form a ternary complex between BTK and an E3 ligase, such as Cereblon (CRBN). This induced proximity leads to the polyubiquitination of BTK, followed by its degradation by the 26S proteasome. The result is the complete removal of the BTK protein, eliminating both its enzymatic and non-enzymatic (scaffolding) functions.
Below is a diagram illustrating the comparative mechanisms.
Caption: Comparative mechanisms of BTK inhibition versus BTK degradation.
Experimental Design for Benchmarking
A multi-faceted approach is required to compare the efficacy, selectivity, and durability of NABNA-BTK-D against Ibrutinib and Zanubrutinib.
Caption: High-level workflow for benchmarking degraders vs. inhibitors.
Cell Line Selection
The choice of cell line is critical. A cell line with high BTK expression and functional dependence is ideal. For this study, the TMD8 cell line, a diffuse large B-cell lymphoma (DLBCL) line known to be sensitive to BTK inhibition, is a suitable model.
Key Experiments and Protocols
Objective: To quantify the reduction in total BTK protein levels following treatment with the degrader versus the inhibitors.
Protocol:
-
Cell Culture and Treatment: Seed TMD8 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Incubate cells for 24 hours.
-
Treat cells with a dose-response curve of NABNA-BTK-D (e.g., 0.1 nM to 1 µM), Ibrutinib (as a negative control for degradation), and Zanubrutinib (negative control). Include a DMSO vehicle control.
-
Incubate for a set time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Load 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST. Probe with a primary antibody against total BTK (e.g., Cell Signaling Technology, Cat# D3H5) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary HRP-conjugated antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensity using software like ImageJ to determine the percentage of BTK protein remaining relative to the vehicle control.
Objective: To compare the effect of the compounds on BTK's kinase activity by measuring its autophosphorylation at Tyr223.
Protocol:
-
Follow the same cell culture, treatment, and lysis protocol as in Experiment 1.
-
For the Western blot, probe one membrane for total BTK and a separate membrane for phosphorylated BTK (p-BTK Tyr223, e.g., Abcam, Cat# ab68217).
-
Normalize the p-BTK signal to the total BTK signal for each treatment condition to accurately assess the inhibition of kinase activity.
Objective: To determine the functional consequence of BTK degradation versus inhibition on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed TMD8 cells in a 96-well plate at 10,000 cells/well.
-
Treatment: Treat with a 10-point, 3-fold serial dilution of NABNA-BTK-D, Ibrutinib, and Zanubrutinib.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability.
-
Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curves. Calculate the IC50 (for inhibitors) and GI50 (for growth inhibition) values.
Objective: To assess the duration of the pharmacological effect after the compounds are removed.
Protocol:
-
Treat TMD8 cells with NABNA-BTK-D, Ibrutinib, or Zanubrutinib at a concentration of 10x their respective IC50/GI50 for 4 hours.
-
Washout: Centrifuge the cells, remove the drug-containing medium, and wash twice with fresh, drug-free medium.
-
Resuspend the cells in drug-free medium and re-plate.
-
Time Course Analysis: Harvest cells at various time points post-washout (e.g., 0, 8, 24, 48, 72 hours).
-
Analyze BTK protein levels and p-BTK levels via Western blot as described in Experiments 1 and 2. This will show the rate of BTK protein re-synthesis and recovery of activity.
Expected Results and Data Interpretation
The data from these experiments should be summarized in clear, comparative tables.
| Metric | NABNA-BTK-D | Ibrutinib | Zanubrutinib | Interpretation |
| DC50 (Degradation) | ~5 nM | No Degradation | No Degradation | Potency of the degrader in removing the target protein. |
| Dmax (Max Degradation) | >95% | Not Applicable | Not Applicable | Efficacy of the degrader; shows the maximum achievable protein removal. |
| IC50 (p-BTK) | ~8 nM | ~3 nM | ~1 nM | Potency in inhibiting the kinase function of the target. |
| GI50 (Cell Viability) | ~10 nM | ~5 nM | ~2 nM | Functional consequence on cell growth/survival. |
| BTK Recovery (48h post-washout) | <20% | >80% | >80% | Durability of effect. Low recovery indicates a long-lasting effect for the degrader. |
Interpretation of Expected Outcomes:
-
Western Blot: NABNA-BTK-D is expected to show a dose- and time-dependent decrease in total BTK protein levels. In contrast, Ibrutinib and Zanubrutinib should not reduce total BTK levels but will significantly reduce p-BTK levels.
-
Cell Viability: All three compounds are expected to reduce cell viability. The GI50 values will allow for a direct comparison of their functional potency.
-
Washout Assay: This is the key differentiator. After washout, the effect of the inhibitors should reverse as new BTK protein is synthesized. For NABNA-BTK-D, the effect should be highly durable, as the entire protein pool must be re-synthesized, a much slower process. This highlights the potential for less frequent dosing with a degrader.
Conclusion
Benchmarking a novel degrader like NABNA-BTK-D against established inhibitors requires a suite of orthogonal assays that probe not just for functional inhibition but for the unique mechanism of protein removal. The experimental framework outlined here provides a robust method to evaluate potency (DC50, IC50), efficacy (Dmax), and, critically, the durability of the pharmacological effect. The expected superior durability of the degrader illustrates a key therapeutic advantage of the TPD modality over traditional inhibition. This comprehensive comparison is essential for making informed decisions in the drug development pipeline.
References
-
PROTACs: A new therapeutic modality. Nature Reviews Drug Discovery.[Link]
-
The PROTAC technology in drug development. Cell Research.[Link]
-
Ibrutinib, a Bruton's tyrosine kinase inhibitor, is a promising new agent for B-cell malignancies. Blood.[Link]
-
Zanubrutinib (BGB-3111), a novel, highly specific and potent BTK inhibitor. Journal of Hematology & Oncology.[Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Acetyl 3,5-dibromo-2-nitroaniline Analogues
Introduction: Deconstructing a Scaffold for Therapeutic Potential
In the landscape of medicinal chemistry, the identification and optimization of molecular scaffolds are paramount to the discovery of novel therapeutic agents. The N-Acetyl 3,5-dibromo-2-nitroaniline core represents a fascinating scaffold, embodying several key functional groups that are frequently associated with potent biological activity. The presence of a nitroaromatic system, halogen substituents, and an acetamido group provides a rich playground for synthetic modification and, consequently, a compelling subject for structure-activity relationship (SAR) studies. Nitroaromatic compounds, in particular, have a storied history as antimicrobial agents, with their efficacy often linked to the reductive activation of the nitro group within target pathogens.[1][2]
This guide offers a comparative analysis of N-Acetyl 3,5-dibromo-2-nitroaniline analogues. It is designed for researchers, scientists, and drug development professionals. We will dissect the parent molecule, explore the rationale behind analogue design, and compare their potential biological activities based on established principles from related compound series. This analysis is supported by detailed experimental protocols for evaluating performance, providing a framework for the systematic exploration of this chemical space.
The Core Scaffold: Rationale for Analogue Design
The therapeutic potential of any molecular scaffold is intrinsically tied to its three-dimensional structure and the electronic properties of its constituent functional groups. The N-Acetyl 3,5-dibromo-2-nitroaniline structure is no exception. Understanding the putative role of each component is the logical first step in designing a library of analogues for SAR exploration.
-
The Nitroaniline Core: The 2-nitroaniline backbone is a potent electron-withdrawing system. The nitro group is crucial for the biological activity of many antimicrobial and even some anticancer agents.[2][3] Its reduction in hypoxic environments or by specific microbial enzymes can generate reactive nitroso and hydroxylamine intermediates, which are cytotoxic. The relative position of the nitro and amino groups is critical for this bioactivation.
-
Dibromo Substitution: The two bromine atoms at positions 3 and 5 significantly influence the molecule's properties. Halogens, particularly bromine, increase lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, they are electron-withdrawing and can modulate the redox potential of the nitro group, potentially fine-tuning its activation profile. Their steric bulk also dictates how the molecule fits into a target binding pocket.
-
N-Acetyl Group: The acetyl moiety on the aniline nitrogen serves multiple purposes. It neutralizes the basicity of the amine, which can affect solubility and pharmacokinetic properties. It also provides a potential hydrogen bond donor and acceptor. This site is a prime candidate for modification to explore interactions with biological targets and to alter the molecule's overall physicochemical profile.
The logical progression of an SAR study involves systematically modifying each of these components to probe their contribution to biological activity.
General Synthetic Pathway for Analogue Synthesis
A modular synthetic approach is essential for generating a diverse library of analogues. The following scheme outlines a general and adaptable route for synthesizing the N-Acetyl 3,5-dibromo-2-nitroaniline scaffold and its derivatives. The key is the strategic timing of nitration, bromination, and acylation, which can be altered to achieve different substitution patterns.
Caption: General synthetic workflow for N-Acetyl 3,5-dibromo-2-nitroaniline analogues.
This synthetic strategy allows for diversity at multiple points. By starting with different anilines (H), one can introduce other substituents onto the aromatic ring. By using different acylating agents (I), the N-acetyl group can be replaced with other functionalities. Finally, altering the halogenation conditions (J) can introduce different halogens or change their positions.[4]
Comparative Biological Activity: A Tale of Two Fronts
Nitroaromatic compounds are well-documented for their broad biological activities, most notably as antimicrobial and anticancer agents.[2][5] This section compares the expected performance of N-Acetyl 3,5-dibromo-2-nitroaniline analogues in these two therapeutic areas, based on established SAR principles.
Antimicrobial Activity
The primary mechanism of antimicrobial action for nitroaromatics is the enzymatic reduction of the nitro group to produce cytotoxic reactive nitrogen species.[2] The efficacy of analogues will therefore depend on their ability to enter the microbial cell and undergo this bioactivation.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Hypothetical Analogues
| Analogue ID | Modification from Parent Scaffold | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
|---|---|---|---|---|
| Parent | N-Acetyl 3,5-dibromo-2-nitroaniline | 8 | 16 | 32 |
| Analogue 1 | 3,5-dichloro (Br -> Cl) | 16 | 32 | 64 |
| Analogue 2 | 5-bromo-3-fluoro (Br -> F) | 8 | 16 | 16 |
| Analogue 3 | N-Propionyl (Acetyl -> Propionyl) | 4 | 8 | 32 |
| Analogue 4 | 4-nitro isomer | >128 | >128 | >128 |
| Analogue 5 | De-acetylated (Free Amine) | 32 | 64 | 64 |
| Analogue 6 | De-nitro (NO2 removed) | >256 | >256 | >256 |
SAR Analysis and Rationale:
-
The Indispensable Nitro Group: As illustrated by Analogue 6, removing the nitro group is expected to completely abrogate antimicrobial activity. This confirms its role as the key pharmacophore for this biological effect.[2] The position is also critical; moving the nitro group to the 4-position (Analogue 4) may render it inaccessible to the necessary reducing enzymes, thus eliminating activity.
-
Halogen Effects: The nature and position of halogens are critical for potency. Replacing bromine with chlorine (Analogue 1), which is less lipophilic, may decrease cell wall penetration and reduce activity. Introducing fluorine (Analogue 2), a small and highly electronegative atom, can alter the electronic properties of the ring and potentially improve interactions with target enzymes, possibly enhancing antifungal activity. Studies with other scaffolds have shown that halogen substitution patterns significantly impact antimicrobial potency.[5][6]
-
Acyl Group Modification: Extending the acyl chain from acetyl to propionyl (Analogue 3) increases lipophilicity. This could enhance uptake, particularly in Gram-positive bacteria like S. aureus, leading to improved potency.[1] However, removing the acyl group entirely (Analogue 5) introduces a basic amine, which could be charged at physiological pH, hindering membrane transport and reducing overall activity.
Anticancer Activity
The anticancer potential of such analogues could stem from several mechanisms, including the inhibition of key signaling kinases or the induction of apoptosis through oxidative stress, similar to their antimicrobial action but in the hypoxic environment of tumors.[7][8]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Hypothetical Analogues
| Analogue ID | Modification from Parent Scaffold | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
|---|---|---|---|---|
| Parent | N-Acetyl 3,5-dibromo-2-nitroaniline | 10 | 15 | 12 |
| Analogue 7 | N-Benzoyl (Acetyl -> Benzoyl) | 5 | 8 | 7 |
| Analogue 8 | 3,5-di-iodo (Br -> I) | 8 | 12 | 9 |
| Analogue 9 | 4-fluoro substitution on ring | 12 | 18 | 15 |
| Analogue 10 | N-(4-chlorobenzoyl) | 2 | 4 | 3 |
| Doxorubicin | Reference Drug | 0.8 | 0.5 | 0.7 |
SAR Analysis and Rationale:
-
The Importance of the N-Acyl Group: Unlike in the antimicrobial context, where small acyl groups are favored, a larger, more complex acyl group can be beneficial for anticancer activity. Replacing the acetyl with a benzoyl group (Analogue 7) introduces an additional aromatic ring, which can engage in π-stacking interactions within the binding site of a target protein, such as a kinase.[3]
-
Enhanced Potency with Substituted Benzoyl Groups: Further functionalizing this benzoyl ring, for example with a chloro-substituent (Analogue 10), can lead to a significant increase in potency. This suggests a specific binding pocket that can accommodate and form favorable interactions with these substituted aromatic moieties, a common feature in kinase inhibitors.[7]
-
Halogen Impact on Cytotoxicity: Increasing the size and polarizability of the halogens from bromine to iodine (Analogue 8) could enhance van der Waals interactions and improve potency. The larger size of iodine might provide better occupancy in a hydrophobic pocket of the target protein.
-
Ring Substituent Effects: Adding other substituents to the core aniline ring (Analogue 9) can have variable effects. A fluorine atom might block metabolic pathways or subtly alter binding, but in this hypothetical case, it does not improve potency, suggesting that the 3,5-dihalogen pattern is optimal for this particular scaffold.
Experimental Protocols: A Guide to Self-Validating Assays
The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Here, we provide detailed, step-by-step methodologies for the key assays used to generate the comparative data discussed above.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each analogue in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution series in DMSO to create a range of concentrations.
-
Plate Setup: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well microtiter plate.[9]
-
Inoculation: Transfer 2 µL of the serially diluted compounds into the corresponding wells.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Plate Inoculation: Add 100 µL of the diluted microbial suspension to each well. Ensure positive (inoculum + broth) and negative (broth only) controls are included.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Return the plates to the incubator for an additional 4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The N-Acetyl 3,5-dibromo-2-nitroaniline scaffold presents a promising starting point for the development of novel antimicrobial and anticancer agents. The SAR principles derived from related chemical series suggest that its biological activity is highly tunable through systematic chemical modification. Key takeaways include the essentiality of the 2-nitro group for antimicrobial action and the potential for developing potent anticancer agents by modifying the N-acyl substituent to interact with specific protein targets.
Future work should focus on synthesizing and testing a focused library of analogues based on the rationales presented here. This would involve exploring a wider range of halogen substitutions, expanding the diversity of the N-acyl group, and introducing further substituents on the aniline ring. Advanced studies could then progress the most promising leads into mechanistic investigations to identify specific cellular targets and into preclinical models to evaluate in vivo efficacy and safety. Through such a rigorous and logical approach, the full therapeutic potential of this versatile scaffold can be unlocked.
References
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- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI.
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A Senior Application Scientist's Guide to E3 Ligase Ligands from Aniline Precursors: A Head-to-Head Comparison for Targeted Protein Degradation
Introduction: The PROTAC Revolution and the Central Role of the E3 Ligase Ligand
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery.[1] Instead of traditional occupancy-based inhibition, PROTACs act as event-driven catalysts, hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2] These heterobifunctional molecules consist of two key warheads connected by a linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity results in the ubiquitination of the POI, flagging it for destruction by the 26S proteasome.[1]
The choice of E3 ligase is a critical design parameter that profoundly impacts a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential.[3] Among the over 600 E3 ligases in the human proteome, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL) have become the undisputed workhorses of the field.[4][5] This guide provides a comprehensive, data-driven comparison of ligands for these two crucial E3 ligases, with a particular focus on those derived from versatile aniline precursors, offering field-proven insights for researchers, scientists, and drug development professionals.
The PROTAC Mechanism of Action
The fundamental process involves the PROTAC molecule acting as a molecular matchmaker, forming a ternary complex between the target protein and the E3 ligase. This proximity enables the E2 conjugating enzyme associated with the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.
Caption: General mechanism of PROTAC-induced protein degradation.
Head-to-Head Comparison: CRBN vs. VHL Ligands
The selection between CRBN and VHL is not arbitrary; it depends on the specific target protein, its subcellular localization, and the desired therapeutic context.[] Aniline and its derivatives serve as crucial starting materials, particularly for the synthesis of the immunomodulatory imide drugs (IMiDs) that act as CRBN ligands.[1][7]
| Feature | Cereblon (CRBN) Ligands | von Hippel-Lindau (VHL) Ligands | Rationale & Causality |
| Recruiting Ligands | Immunomodulatory drugs (IMiDs) like Thalidomide, Pomalidomide, Lenalidomide.[5] | Hydroxyproline (Hyp)-based scaffolds.[5][] | These ligand classes have well-characterized binding modes and readily available synthetic routes, making them reliable starting points for PROTAC design. |
| Aniline Precursor | Core phthalimide or isoindolinone structure is often built from substituted anilines.[1][7] | Aniline derivatives are commonly used to install linkers via amide bond formation.[8][9] | Aniline's reactivity makes it a versatile precursor for creating the core heterocyclic systems of IMiDs or for functionalizing the VHL scaffold with linkers for PROTAC assembly. |
| Binding Pocket | A relatively shallow, "softer" surface that accommodates diverse structures.[5] | A deep, narrow groove that enforces specific stereochemistry.[] | VHL's more buried and rigid pocket generally leads to higher selectivity, while CRBN's compliance allows for greater structural diversity in PROTAC design.[] |
| Subcellular Localization | Shuttles between the nucleus and cytoplasm.[3][] | Predominantly cytosolic, but can be found in the nucleus.[3][] | This dictates which target proteins are accessible. CRBN is often preferred for nuclear targets, while VHL may require specific linker designs to efficiently reach them.[] |
| Expression Profile | Ubiquitously expressed at high levels in most tissues.[5] | Widely expressed, but levels can be lower in certain tumors and are regulated by oxygen levels.[5][] | High, constitutive expression of CRBN can be an advantage, but VHL's hypoxia-regulated expression could be exploited for tumor-specific targeting. |
| Off-Target Effects | Known to degrade neosubstrate zinc-finger transcription factors (e.g., Ikaros, Aiolos).[5] | Generally considered to have fewer off-target degradation effects.[5] | The "molecular glue" activity of IMiDs can be a double-edged sword, causing desired immunomodulatory effects or unwanted toxicity. VHL's selectivity often provides a cleaner degradation profile. |
| Kinetics | Forms complexes with faster turnover rates.[] | Forms more stable, longer-lived complexes.[] | Rapid turnover (CRBN) may be beneficial for degrading proteins in fast-dividing cells, while stable complexes (VHL) are suited for persistent degradation of stable targets.[] |
Quantitative Performance Data: A Case Study with IDO1 Degraders
Direct head-to-head comparisons of PROTACs under identical experimental conditions are crucial for accurate assessment. The data below, compiled from literature on Indoleamine 2,3-dioxygenase 1 (IDO1) degraders, illustrates how the choice of E3 ligase impacts performance.[3]
| PROTAC ID | E3 Ligase | IDO1 Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
| Degrader-1 | CRBN | Epacadostat | HeLa | 2840 | 93 | [3] |
| NU223612 | CRBN | BMS-986205 analog | U87 | 330 | >90 | [3] |
| 21 (NU227326) | CRBN | BMS-986205 analog | U87 | 4.5 | 88 | [3] |
| Various | VHL | BMS-986205 analog | U87 | N/A | N/A | [3] |
Note: As highlighted in the source, direct comparative DC₅₀/Dₘₐₓ values for VHL-based IDO1 degraders were not consistently reported in the cited literature, underscoring a common challenge in cross-study comparisons.[3]
Experimental Protocols: A Self-Validating System
Trustworthy data is built on robust and reproducible methodologies. Here, we detail the foundational protocols for the synthesis of a representative CRBN ligand and the cellular evaluation of a PROTAC's degradation activity.
Protocol 1: Synthesis of a Pomalidomide-based CRBN Ligand with Linker Attachment Point
This protocol outlines a representative synthesis starting from a substituted aniline, demonstrating the core utility of this precursor. The goal is to produce a pomalidomide derivative with a functional handle (e.g., a free amine) suitable for linker conjugation.
Caption: Representative workflow for synthesizing a CRBN ligand from an aniline precursor.
Step-by-Step Methodology:
-
Glutarimide Ring Formation:
-
Rationale: This step creates one of the two core heterocyclic systems of the IMiD scaffold.
-
Procedure: React a protected glutamic acid derivative with a substituted aniline (e.g., 4-nitroaniline) in the presence of a coupling agent like carbonyldiimidazole (CDI) followed by heating to induce cyclization, yielding the nitro-substituted glutarimide intermediate.
-
-
Nitro Group Reduction:
-
Rationale: The nitro group is reduced to an amine, which is essential for the subsequent cyclization to form the isoindolinone ring.
-
Procedure: Dissolve the nitro-glutarimide intermediate in a suitable solvent like methanol or ethyl acetate. Add a catalyst, typically 10% Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas (H₂) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.[10]
-
-
Isoindolinone Ring Formation:
-
Rationale: This step forms the second key heterocyclic ring, completing the core pomalidomide structure.
-
Procedure: React the resulting aniline derivative with a suitably functionalized phthalic anhydride derivative (e.g., 4-(Boc-amino-alkoxy)-phthalic anhydride) in a high-boiling solvent like acetic acid or DMF with heating. This condensation reaction forms the isoindolinone ring.
-
-
Final Deprotection:
-
Rationale: Removal of the protecting group (e.g., Boc) unmasks a reactive functional group (e.g., a primary amine) that will serve as the attachment point for the PROTAC linker.
-
Procedure: Dissolve the protected intermediate in a solvent like dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[10] Concentrate the reaction mixture under vacuum to remove excess acid and solvent. The resulting crude product can be purified by column chromatography or recrystallization to yield the final ligand.
-
Protocol 2: Determining Degradation Activity (DC₅₀ and Dₘₐₓ) via Western Blot
This protocol is the gold standard for confirming protein degradation and quantifying the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC.[11]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Rationale: To assess the PROTAC's activity in a relevant biological context.
-
Procedure: Seed cells (e.g., HeLa, U87) in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (typically 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[11]
-
-
Cell Lysis and Protein Quantification:
-
Rationale: To extract total cellular protein and ensure equal loading for downstream analysis.
-
Procedure: Wash cells with ice-cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Quantify the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Rationale: To separate proteins by size and detect the specific protein of interest.
-
Procedure: Normalize the protein amount for all samples, mix with Laemmli buffer, and separate on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Rationale: To visualize and quantify the levels of the target protein and a loading control.
-
Procedure: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis and Curve Fitting:
-
Rationale: To calculate the key performance metrics, DC₅₀ and Dₘₐₓ.
-
Procedure: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to its corresponding loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data using a four-parameter logistic non-linear regression model in software like GraphPad Prism to determine the DC₅₀ (the concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation).[11]
-
Caption: Workflow for evaluating PROTAC performance to determine DC50 and Dmax.
Conclusion and Future Outlook
The choice between CRBN and VHL ligands is a pivotal decision in PROTAC design, with each offering a distinct set of advantages and disadvantages related to binding kinetics, selectivity, and subcellular localization.[] Ligands derived from aniline precursors, especially the IMiD-based recruiters for CRBN, provide a synthetically tractable and powerful platform for developing novel degraders. However, the field is actively working to expand the repertoire of available E3 ligase ligands to overcome limitations such as cell-type specific expression and acquired resistance.[12][13] The development of ligands for novel E3 ligases, potentially with tissue-restricted expression, promises to unlock new therapeutic windows and further refine the precision of targeted protein degradation.[14] The robust experimental frameworks detailed here provide the self-validating systems necessary to rigorously evaluate these next-generation molecules, ensuring the continued advancement of this transformative therapeutic modality.
References
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- BenchChem. (n.d.). Application Notes & Protocols: Experimental Design for PROTAC Synthesis and Evaluation with PEG Linkers.
- LifeSensors. (n.d.). E3 Ubiquitin Ligase Research and Services.
- BMG Labtech. (2024, May 22). Cell-based protein degrader assays for microplates.
- Eurofins Discovery. (n.d.). E3scan Ligand Binding Assay Technology.
- Cohen Katsenelson, K., et al. (2020). Abstract 6408: E3scan™ ligand binding assay platform for targeted protein degradation and PROTAC discovery. Cancer Research.
- Creative Biogene. (n.d.). E3 Ligases Assays.
- PubMed. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs.
- Promega. (n.d.). Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key.
- Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- eScholarship.org. (2022, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development.
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- WuXi AppTec. (2025, March 14). Overcoming the challenges of preclinical evaluations for PROTACs.
- BenchChem. (n.d.). VHL vs. CRBN: A Researcher's Guide to Selecting the Optimal E3 Ligase for Targeted Protein Degradation.
- PubMed Central. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
- ResearchGate. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis.
- ChemRxiv. (2023, July 4). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide.
- PubMed Central. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development.
- ResearchGate. (n.d.). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase.
- NIH. (2022, March 18). Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases.
- Promega Corporation. (n.d.). Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331.
- PubMed. (2023, January 15). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines.
- BenchChem. (n.d.). Determining the Degradation Activity (DC50 and Dmax) of a PROTAC METTL3-14 Degrader.
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- ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands.
- ResearchGate. (2024, May 16). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection.
- Enamine. (n.d.). VHL ligands and functionalized intermediates.
- ResearchGate. (2025, October 13). Discovery of E3 Ligase Ligands for Target Protein Degradation.
- PubMed Central. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
- ResearchGate. (n.d.). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
- NIH. (2025, October 2). Identification of ligands for E3 ligases with restricted expression using fragment-based methods.
- NIH. (n.d.). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation.
- ScienceDirect. (2025, August 10). Utilizing natural products as new E3 ligase ligands for targeted protein degradation.
- MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
- MDPI. (n.d.). Discovery of E3 Ligase Ligands for Target Protein Degradation.
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Assessing the off-target effects of PROTACs synthesized with N-Acetyl 3,5-dibromo-2-nitroaniline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target protein profile of Proteolysis Targeting Chimeras (PROTACs). We will use a hypothetical scenario involving PROTACs synthesized with a novel linker derived from N-Acetyl 3,5-dibromo-2-nitroaniline as a central case study. This will allow us to explore the critical methodologies for evaluating any new PROTAC series, comparing them against established alternatives, and ensuring the scientific rigor of your findings.
The central challenge in PROTAC development is not merely to degrade a protein of interest (POI) but to do so with exquisite selectivity.[1] Off-target effects, the unintended degradation of proteins other than the intended target, can lead to toxicity and unforeseen biological consequences, hindering clinical translation.[2] This guide will provide the conceptual and practical tools to de-risk your PROTAC program by thoroughly characterizing its specificity.
The Anatomy of a PROTAC and the Genesis of Off-Target Effects
A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite architecture induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]
Off-target effects can arise from several sources:
-
Imperfect POI Ligand Specificity: The "warhead" may bind to proteins structurally related to the intended target.
-
E3 Ligase Ligand-Mediated Effects: The E3 ligase recruiter itself can have intrinsic activity. For instance, pomalidomide, a common CRBN recruiter, is known to induce the degradation of certain zinc-finger transcription factors.[5]
-
Novel Ternary Complex Formation: The PROTAC may induce the formation of neosubstrate complexes with proteins that neither the POI ligand nor the E3 ligase ligand would bind to independently.
-
Linker-Mediated Interactions: The linker is not merely a passive tether; its length, rigidity, and chemical composition can influence the stability and conformation of the ternary complex, thereby affecting selectivity.[1]
Our hypothetical linker, derived from N-Acetyl 3,5-dibromo-2-nitroaniline, presents a unique set of properties. The aromatic core, halogenation, and nitro group could introduce specific steric and electronic features influencing non-covalent interactions within the ternary complex. A critical aspect of our investigation will be to determine if these features offer a superior selectivity profile compared to more conventional linkers, such as those based on polyethylene glycol (PEG).
Core Methodologies for Off-Target Profiling: A Comparative Approach
A robust assessment of off-target effects requires a multi-pronged strategy. Relying on a single methodology is insufficient; instead, orthogonal approaches should be employed to build a comprehensive and validated profile of your PROTAC's activity.
Global Proteomic Profiling: The Unbiased Discovery Engine
The gold standard for an unbiased, global assessment of proteome changes following PROTAC treatment is mass spectrometry (MS)-based proteomics.[6] This technique allows for the quantification of thousands of proteins simultaneously, providing a snapshot of all degradation events within the cell.[2][7]
Experimental Workflow: Quantitative Proteomics
Caption: Workflow for quantitative proteomics to identify off-target degradation.
Causality Behind Experimental Choices:
-
Multiple Concentrations: Essential for determining dose-dependency of degradation and identifying the "hook effect," where excessively high PROTAC concentrations can lead to reduced degradation.[8]
-
Time Course: Proteins have different turnover rates. A time-course experiment is crucial to distinguish between direct, rapid degradation events and downstream, secondary changes in protein expression.
-
Multiplexing (e.g., TMT): Tandem Mass Tag (TMT) labeling allows for the simultaneous analysis of multiple samples, reducing inter-assay variability and increasing throughput.
Data Presentation: Comparative Proteomics Data
| Protein | PROTAC A (Hypothetical) DC50 (nM) | PROTAC B (PEG Linker) DC50 (nM) | Function | On-Target? |
| Target Protein X | 5 | 15 | Disease-related kinase | Yes |
| Protein Y | >1000 | 50 | Structural protein | No |
| Protein Z | 250 | 300 | Kinase, family member | No |
This table illustrates how to compare the degradation potency (DC50) of a PROTAC with a novel linker (A) against a standard alternative (B). A higher DC50 for off-targets indicates greater selectivity.
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement
While proteomics reveals degradation, it doesn't confirm direct binding. A protein could be downregulated as a secondary effect of the primary target's degradation. CETSA is a powerful technique to assess the direct binding of a PROTAC to its targets in a cellular context.[9][10][11] The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature.[12]
CETSA is invaluable for:
-
Confirming engagement with the intended POI.
-
Identifying off-target proteins that are bound but not degraded.[10] This is a critical point, as non-degradative binding can still lead to functional consequences, such as inhibition.
-
Deconvoluting the "hook effect" by correlating target engagement with degradation profiles at various concentrations.[10]
Experimental Workflow: CETSA
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Data Presentation: Comparative CETSA Data
| Protein | PROTAC A (Hypothetical) ΔTm (°C) | PROTAC B (PEG Linker) ΔTm (°C) | Degradation Observed (Proteomics) | Interpretation |
| Target Protein X | +5.2 | +4.8 | Yes | On-target engagement and degradation |
| Protein Y | +0.1 | +3.5 | No (for A), Yes (for B) | PROTAC A avoids off-target engagement |
| Protein Z | +4.1 | +4.3 | No | Off-target engagement without degradation |
This table compares the thermal shift (ΔTm) induced by different PROTACs. A significant positive shift indicates binding. Correlating this with proteomics data reveals whether binding leads to degradation.
Focused Kinase Profiling
Given that a vast number of PROTACs target protein kinases, a focused kinase panel screening is a highly relevant and efficient method for assessing selectivity within this family.[13][14] Kinase families have highly conserved ATP binding pockets, making off-target inhibition a common challenge.[15]
Methodology: This typically involves incubating the PROTAC with a large panel of recombinant kinases and measuring their activity. While this is an in vitro method and does not measure degradation, it provides precise data on the intrinsic binding specificity of the POI-targeting portion of the PROTAC.
Causality Behind Experimental Choices:
-
Why use it? If your POI is a kinase, this is a cost-effective way to rapidly screen for potential off-targets within a large and relevant protein family.
-
Limitations: This method does not account for the cellular environment or the role of the E3 ligase and linker in forming ternary complexes. Therefore, it should be used as a complementary, hypothesis-generating tool.
Validating and Prioritizing Off-Targets
Once potential off-targets are identified through discovery methods like proteomics, they must be validated using orthogonal techniques.[16]
-
Western Blotting: A standard, low-throughput method to confirm the degradation of specific proteins identified in the proteomics screen. It serves as a crucial validation step.
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): A highly sensitive and specific MS-based method for quantifying a predefined list of proteins.[16] This is more quantitative than Western Blotting and is excellent for confirming and precisely measuring the degradation of a handful of key off-targets.
Conclusion
The assessment of off-target effects is a cornerstone of modern PROTAC development. A systematic, multi-faceted experimental approach is essential to build a comprehensive selectivity profile and de-risk a development program. By combining unbiased discovery methods like global proteomics with target engagement assays such as CETSA and focused screens like kinase profiling, researchers can gain a deep understanding of their molecule's behavior.
For a novel PROTAC series, such as one employing a linker derived from N-Acetyl 3,5-dibromo-2-nitroaniline, this rigorous comparative analysis is not just recommended—it is imperative. Objectively comparing its performance against established alternatives provides the critical data needed to justify its advancement and to ultimately develop safer, more effective therapeutics.
References
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CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. Pelago Bioscience. [Link]
-
PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs. [Link]
-
CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH. [Link]
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CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2. PubMed. [Link]
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A tale of two tails - efficient profiling of protein degraders by specific functional and target engagement readouts. bioRxiv. [Link]
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A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. [Link]
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Methods to accelerate PROTAC drug discovery. PMC - NIH. [Link]
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Protein Degrader/PROTAC assays. Proteome Sciences. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Targeting Protein Kinases Degradation by PROTACs. Frontiers. [Link]
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FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC - NIH. [Link]
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Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
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Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
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PROTACs improve selectivity for targeted proteins. ResearchGate. [Link]
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Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. NIH. [Link]
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Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. PMC - PubMed Central. [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. PMC - NIH. [Link]
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The Pursuit of Precision: A Comparative Guide to Cross-Reactivity of Novel Benzamide-Based CRBN Ligands
Introduction: Beyond the IMiD Legacy in Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] Central to this technology is the recruitment of an E3 ubiquitin ligase, with Cereblon (CRBN) being a workhorse in the field due to the favorable drug-like properties of its ligands.[2] For years, the field has been dominated by immunomodulatory imide drugs (IMiDs) – thalidomide, lenalidomide, and pomalidomide – and their derivatives.[3] However, a significant liability of these traditional ligands is their "molecular glue" activity, which induces the degradation of endogenous "neosubstrate" proteins, such as the transcription factors IKZF1, IKZF3, and SALL4.[4][5] This off-target activity can lead to unintended pharmacological consequences and potential toxicities, complicating the therapeutic window of IMiD-based PROTACs.[1]
This guide provides a comprehensive comparison of a promising new class of non-IMiD CRBN binders, conformationally-locked benzamides, against their traditional IMiD counterparts. We will delve into the experimental data that highlights their improved selectivity and discuss the causality behind the experimental designs used to profile their cross-reactivity. While the chemical space of novel CRBN ligands is vast and continuously expanding, with compounds like N-Acetyl 3,5-dibromo-2-nitroaniline representing the frontier of this exploration, this guide will focus on the benzamide class for which robust comparative data is available, offering a blueprint for the evaluation of future ligands.
The Rationale for Novel CRBN Ligands: Escaping the Neosubstrate Shadow
The primary driver for developing new CRBN ligands is to decouple the desired on-target degradation from the off-target degradation of neosubstrates. IMiDs function by remodeling the substrate-binding surface of CRBN, creating a new interface that captures proteins not normally recognized by the ligase.[5] While this is the basis of their therapeutic effect in certain cancers, it becomes an off-target liability in the context of a PROTAC designed to degrade a different protein of interest (POI).[6]
Novel ligands, such as the benzamide series, are designed to bind potently to the core thalidomide-binding pocket of CRBN without inducing the same conformational changes that lead to neosubstrate recruitment.[3][4] This leads to a more "inert" E3 ligase handle, focusing the degradation machinery solely on the POI brought in by the PROTAC's other ligand. Furthermore, many novel ligands exhibit improved chemical stability, overcoming the hydrolytic instability of the glutarimide ring in IMiDs.[3]
Comparative Analysis: Benzamides vs. IMiDs
Our analysis will focus on key performance indicators for CRBN ligands: binding affinity to CRBN and the degradation profile of known neosubstrates.
Binding Affinity to Cereblon
A successful CRBN ligand must bind with sufficient affinity to enable the formation of a stable ternary complex (POI-PROTAC-CRBN). MicroScale Thermophoresis (MST) is a powerful technique to quantify these interactions in solution. The data below compares the binding of several fluorinated benzamide derivatives to the human CRBN thalidomide-binding domain (hTBD) against the benchmark IMiDs.[3][7]
| Ligand | Type | CRBN Binding IC50 (µM)[3][7] |
| Pomalidomide | IMiD (Benchmark) | ~1.2 - 3.0 |
| Lenalidomide | IMiD (Benchmark) | ~1.5 - 2.0 |
| Benzamide 8d | Novel Benzamide | 63 ± 16 |
| Perfluorinated Benzamide 6b | Novel Benzamide | >300 |
| Non-fluorinated Benzamide 6a | Novel Benzamide | >300 |
Table 1: Comparative CRBN Binding Affinities. Data derived from MicroScale Thermophoresis (MST) assays.[3][7]
Expert Insight: The data indicates that while the parent benzamide structures may have weaker binding affinity compared to pomalidomide, strategic modifications, such as the introduction of fluorine, can significantly enhance binding, as seen with compound 8d .[3] This highlights the tunability of these novel scaffolds. The goal is not necessarily to achieve the highest possible affinity, but to identify a "sweet spot" that is sufficient for efficient PROTAC activity while minimizing off-target effects.
Cross-Reactivity Profile: Neosubstrate Degradation
This is the most critical differentiator for novel CRBN ligands. The ideal ligand will show potent CRBN binding with minimal to no degradation of known neosubstrates. Western blotting is the gold-standard method for directly visualizing and quantifying the depletion of these off-target proteins.
The following data, derived from quantitative Western blot analysis, compares the degradation of key neosubstrates after treatment with IMiDs versus novel benzamide-based PROTACs.
| Compound | Ligand Type | IKZF1 Degradation | IKZF3 Degradation | SALL4 Degradation | GSPT1 Degradation |
| Pomalidomide | IMiD | +++ | +++ | ++ | + |
| Lenalidomide | IMiD | ++ | ++ | +++ | ++ |
| Benzamide-PROTAC (43h) | Novel Benzamide | - | - | Not Determined | - |
| Benzamide-PROTAC (44h) | Novel Benzamide | - | - | Not Determined | - |
Table 2: Comparative Neosubstrate Degradation Profile. Data is a qualitative summary from quantitative Western blot experiments.[3][4] '-' indicates no significant degradation observed, while '+' indicates degree of degradation.
Expert Insight: The results are striking. While pomalidomide and lenalidomide induce significant degradation of IKZF1, IKZF3, and SALL4, the benzamide-based PROTACs show a much cleaner profile, with negligible degradation of these key off-targets.[3][4] This provides strong evidence that the benzamide scaffold successfully avoids the neomorphic activity of CRBN, leading to more selective PROTACs.
Visualizing the Concepts and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the PROTAC mechanism and the workflow for assessing cross-reactivity.
Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.
Caption: Experimental workflow for characterizing the cross-reactivity of novel CRBN ligands.
Experimental Protocols: A Guide to Rigorous Evaluation
The trustworthiness of any comparative analysis rests on the robustness of its experimental methodologies. Below are detailed protocols for the key assays used to generate the data in this guide.
Protocol 1: Fluorescence Polarization (FP) Competition Assay for CRBN Binding
Objective: To determine the binding affinity (IC50) of a test compound to the CRBN-DDB1 complex by measuring its ability to displace a fluorescently labeled tracer.
Materials:
-
Purified recombinant human CRBN/DDB1 protein complex.
-
Test compounds (novel ligands and controls like pomalidomide).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% BSA, 0.01% Triton X-100.[10]
-
Black, low-volume 384-well microplates.
-
Fluorescence plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of CRBN/DDB1 complex (e.g., 34 nM) in Assay Buffer.
-
Prepare a 2X solution of Cy5-Thalidomide tracer (e.g., 20 nM) in Assay Buffer.
-
Prepare serial dilutions of test compounds in 100% DMSO, then dilute into Assay Buffer to create 4X final concentrations. Pomalidomide should be used as a positive control.
-
-
Assay Plate Setup:
-
Add 5 µL of 4X test compound dilutions to the appropriate wells.
-
For "no inhibitor" (0% inhibition) control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
For "tracer only" (100% inhibition) control wells, add 5 µL of Assay Buffer with DMSO.
-
-
Reaction:
-
Add 10 µL of the 2X CRBN/DDB1 solution to all wells except the "tracer only" controls. Add 10 µL of Assay Buffer to the "tracer only" wells.
-
Add 5 µL of the 2X Cy5-Thalidomide solution to all wells. The final volume will be 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for Cy5 (e.g., 620 nm excitation, 688 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Quantitative Western Blot for Neosubstrate Degradation
Objective: To quantify the levels of specific neosubstrate proteins (e.g., IKZF1) in cells following treatment with a CRBN-recruiting compound.
Materials:
-
Cell line known to express the neosubstrates (e.g., MM.1S multiple myeloma cells).
-
Test compounds (novel ligands, IMiDs).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies specific for the neosubstrates (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere (if applicable).
-
Treat cells with a dose-response of the test compound or vehicle (DMSO) for a specified time (e.g., 6, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target neosubstrate, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the neosubstrate band to the corresponding loading control band.
-
Express the data as a percentage of the vehicle-treated control to determine the extent of degradation. For dose-response experiments, plot normalized protein levels against drug concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: Global Proteomics using LC-MS/MS for Off-Target Profiling
Objective: To perform an unbiased, proteome-wide identification and quantification of proteins that are degraded upon treatment with a PROTAC, revealing both on-target and off-target effects.
Materials:
-
Cell line of interest.
-
PROTAC of interest and controls.
-
Lysis buffer compatible with mass spectrometry (e.g., urea-based).
-
DTT (dithiothreitol) and IAA (iodoacetamide).
-
Sequencing-grade trypsin.
-
Solid-phase extraction (SPE) cartridges for peptide cleanup.
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Sample Preparation:
-
Treat cells in biological triplicate with the PROTAC at a relevant concentration and a vehicle control for a defined time period (e.g., 24 hours).
-
Harvest and lyse cells. Quantify total protein.
-
-
Protein Digestion:
-
Take a normalized amount of protein from each sample.
-
Reduce disulfide bonds with DTT (e.g., at 56°C for 30 min).
-
Alkylate cysteine residues with IAA (in the dark at room temperature for 20 min).
-
Digest proteins into peptides overnight with trypsin.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Acidify the peptide solution and desalt using SPE cartridges.
-
Dry the purified peptides and resuspend in a buffer compatible with LC-MS/MS.
-
Inject an equal amount of peptides from each sample into the LC-MS/MS system. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite. This involves peptide identification via database searching and label-free quantification (LFQ) of peptide intensities.
-
Perform statistical analysis to identify proteins with significantly altered abundance between the PROTAC-treated and vehicle-treated groups.
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated. The intended target should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
-
Conclusion and Future Outlook
The development of novel CRBN ligands represents a critical evolution in the field of targeted protein degradation. As demonstrated by the comparative data on benzamide-based ligands, it is possible to engineer CRBN recruiters that maintain potent E3 ligase engagement while significantly mitigating the off-target degradation of neosubstrates associated with traditional IMiDs.[3][4] This enhanced selectivity profile is crucial for developing safer and more effective PROTAC therapeutics.
The experimental workflows detailed in this guide—from initial binding assays to comprehensive proteomic profiling—provide a robust framework for the rigorous evaluation of any new CRBN ligand. As researchers continue to explore novel chemical matter, including scaffolds like N-Acetyl 3,5-dibromo-2-nitroaniline, adherence to these self-validating analytical principles will be paramount in identifying the next generation of superior E3 ligase recruiters for targeted protein degradation.
References
-
Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(21), 14513-14543. [Link]
-
BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Data Sheet - Cereblon Binding Assay Kit. Retrieved from [Link]
-
Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. bioRxiv. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
abruzzi. (n.d.). graphviz-scripts. GitHub. Retrieved from [Link]
-
Ruprecht, B., & Kuster, B. (2017). MS-based quantitative proteomics for molecular cancer diagnostics. Expert review of molecular diagnostics, 17(5), 445-456. [Link]
-
An, S., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. ChemBioChem, e202300685. [Link]
-
Kramer, H. (2021, January 22). 4 Quantitative Proteomics [Video]. YouTube. [Link]
-
Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Retrieved from [Link]
-
Bio-Techne. (n.d.). Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cereblon Binding Assay Service. Retrieved from [Link]
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Steinebach, C., et al. (2023). Leveraging ligand affinity and properties: discovery of novel benzamide-type cereblon binders for the design of PROTACs. Max Delbrück Center for Molecular Medicine. [Link]
-
Tay, A. P., et al. (2024). Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay. Nature Immunology. [Link]
-
Gabizon, R., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society, 142(27), 11734-11742. [Link]
-
An, S., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. ChemBioChem, 25(4), e202300685. [Link]
-
Gabizon, R., et al. (2024). Selectivity of new CRBN ligands and structural modeling of CRBN−pomalidomide/1 A complexes. ResearchGate. [Link]
-
University of Wisconsin-Madison. (2024). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
PROTAC-DB. (n.d.). Modeling PROTAC Degradation Activity with Machine Learning. Retrieved from [Link]
-
Steinebach, C., et al. (2023). Leveraging ligand affinity and properties: discovery of novel benzamide-type cereblon binders for the design of PROTACs. Max Delbrück Center. [Link]
-
Yang, M., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR protocols, 3(2), 101416. [Link]
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Safety Operating Guide
Navigating the Disposal of N-Acetyl-3,5-dibromo-2-nitroaniline: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical, non-negotiable aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Acetyl-3,5-dibromo-2-nitroaniline, a compound that, while not extensively documented, belongs to a class of halogenated nitroanilines that require careful handling as hazardous waste. The procedures outlined herein are grounded in established safety protocols for analogous compounds and the regulatory framework established by the U.S. Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment
Key Inferred Hazards:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.
-
Organ Toxicity: Potential for damage to organs with repeated exposure.
-
Environmental Hazard: Likely harmful to aquatic life with long-lasting effects.
| Parameter | Guidance & Rationale |
| Waste Classification | Hazardous Waste. The presence of bromine atoms classifies this as halogenated organic waste . |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Potential for Specific Target Organ Toxicity. |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, and a lab coat are mandatory. Work should be conducted in a certified chemical fume hood. |
| Incompatible Materials | Avoid strong oxidizing agents and strong bases to prevent vigorous or exothermic reactions. |
Step-by-Step Disposal Protocol
The disposal of N-Acetyl-3,5-dibromo-2-nitroaniline must be managed as hazardous waste in compliance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[2][3] These regulations govern the management of hazardous materials from "cradle-to-grave."[4]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Action: Designate a specific, properly labeled waste container for "Halogenated Organic Solids."
-
Causality: Co-mingling of incompatible waste streams can lead to dangerous chemical reactions. Halogenated waste is often incinerated at high temperatures, a process that is incompatible with non-halogenated streams.
Step 2: Container Selection and Labeling
-
Action: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap). The container must be in good condition with no leaks or cracks.
-
Causality: A robust and properly sealed container prevents the release of chemical vapors and protects against spills.
-
Action: Affix a "Hazardous Waste" label to the container. The label must clearly state:
-
The full chemical name: "N-Acetyl-3,5-dibromo-2-nitroaniline"
-
The primary hazard(s): "Toxic"
-
The date accumulation started.
-
-
Causality: Accurate labeling is a legal requirement and provides critical safety information for all personnel who may handle the container.
Step 3: Waste Accumulation
-
Action: Carefully transfer waste N-Acetyl-3,5-dibromo-2-nitroaniline into the designated container using a spatula or powder funnel. Minimize the creation of dust.
-
Causality: Avoiding dust generation reduces the risk of inhalation exposure.
-
Action: Keep the waste container securely closed at all times, except when adding waste.
-
Causality: This practice minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere and prevents accidental spills.
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: Storing waste in a designated SAA ensures that it is managed safely and is ready for scheduled pickup by Environmental Health and Safety (EHS) personnel.
Step 4: Disposal of Contaminated Materials
-
Action: Any materials that have come into direct contact with N-Acetyl-3,5-dibromo-2-nitroaniline, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste in the same container.
-
Causality: This prevents the introduction of hazardous materials into the non-hazardous waste stream.
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full, or if you are approaching the maximum accumulation time limits set by your institution (often 180 days), contact your institution's EHS department to arrange for a waste pickup.
-
Causality: Generators of hazardous waste are responsible for its safe and legal disposal through licensed waste facilities.[4]
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. For larger spills, a respirator may be necessary.
-
Containment: Use a spill kit with an absorbent material suitable for chemical powders to contain the spill. Do not use water.
-
Clean-up: Carefully sweep the solid material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as acetone or ethanol) and paper towels. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Acetyl-3,5-dibromo-2-nitroaniline.
Caption: Disposal workflow for N-Acetyl-3,5-dibromo-2-nitroaniline.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of N-Acetyl-3,5-dibromo-2-nitroaniline, protecting both themselves and the environment.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
- EPA Hazardous Waste Management. (2024, April 29).
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Safety data sheet: N-Methyl-2-nitroaniline. (n.d.). CPAchem Ltd.
- SAFETY DATA SHEET: 2-Nitroaniline. (2025, January 2). Sigma-Aldrich.
- SAFETY DATA SHEET: 2-Nitroaniline. (2024, March 5). Sigma-Aldrich.
Sources
Safeguarding Your Research: A Practical Guide to Handling N-Acetyl 3,5-dibromo-2-nitroaniline
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of discovery. The handling of specialized chemical reagents demands a meticulous and informed approach. This guide provides essential, actionable safety and logistical information for the handling of N-Acetyl 3,5-dibromo-2-nitroaniline, a compound that, due to its nitroaromatic and halogenated structure, requires specific precautions. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Your first line of defense when handling N-Acetyl 3,5-dibromo-2-nitroaniline is appropriate Personal Protective Equipment. The following table outlines the minimum required PPE, based on the known hazards of similar chemical structures.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety goggles with side shields or a face shield | Must be worn at all times to protect against splashes and airborne particles.[1][5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use. Double-gloving is recommended.[6] Dispose of contaminated gloves immediately in designated waste containers.[7] |
| Body | Laboratory coat or chemical-resistant coveralls | To prevent skin contact with the substance.[1] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[1][7] |
| Feet | Closed-toe shoes | To protect against spills.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination. The following steps provide a clear, procedural guide for the safe handling and disposal of N-Acetyl 3,5-dibromo-2-nitroaniline.
Handling Protocol
-
Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[6] It is also crucial to have an accurate, real-time chemical inventory.[8]
-
Weighing and Transfer : Conduct all weighing and transfer operations within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Spill Management : In the event of a spill, immediately alert personnel in the vicinity. For solid spills, carefully sweep or scoop the material into a labeled container for disposal, avoiding dust generation.[1] For liquid spills, use an inert absorbent material.[1]
-
Personal Hygiene : After handling, wash your hands and any exposed skin thoroughly with soap and water.[3][5] Do not eat, drink, or smoke in the laboratory.[1][3]
Disposal Plan
-
Waste Segregation : Dispose of N-Acetyl 3,5-dibromo-2-nitroaniline and any contaminated materials (e.g., gloves, absorbent pads) in a designated, clearly labeled hazardous waste container.[9]
-
Container Management : Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][10]
-
Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations.[10]
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safe handling, the following diagram illustrates the recommended workflow.
Caption: Workflow for Safe Handling of N-Acetyl 3,5-dibromo-2-nitroaniline.
Conclusion: A Culture of Safety
The responsible handling of chemical reagents like N-Acetyl 3,5-dibromo-2-nitroaniline is a cornerstone of scientific excellence. By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to review any available safety data for analogous compounds.
References
- Benchchem. Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
- New Jersey Department of Health. p-NITROANILINE HAZARD SUMMARY.
- CPAchem. Safety data sheet: N-Methyl-2-nitroaniline.
- Sigma-Aldrich. SAFETY DATA SHEET: 2-Nitroaniline.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Nitroaniline.
- Triumvirate Environmental. 6 Safety Practices for Highly Hazardous Lab Chemicals.
- Spectrum Chemical. Material Safety Data Sheet: 4-Nitroaniline.
- Sigma-Aldrich. SAFETY DATA SHEET: 4-Nitroaniline.
- Santa Cruz Biotechnology, Inc. 4-Nitroaniline Safety Data Sheet.
- TCI Chemicals. SAFETY DATA SHEET: 4-Nitroaniline.
- Benchchem. Personal protective equipment for handling 2,6-Diisopropyl-4-nitroaniline.
- BLDpharm. N-Acetyl 3,5-dibromo-2-nitroaniline.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.
- Amherst College. STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline.
- California State University, Bakersfield. Safety in the Organic Chemistry Laboratory.
- The Codelucky. Laboratory Safety: Working Safely with Chemicals.
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- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
